Metachromins X
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h8,13,24H,6-7,9-12H2,1-5H3/b14-8+ |
InChI Key |
LWZZFLJQHHLKJG-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Metachromin X: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metachromin X, a sesquiterpene quinone discovered from a marine sponge of the Spongia genus. This document details its isolation, structural elucidation, and initial findings on its biological activity, with a focus on its effects on cell cycle progression.
Discovery and Significance
Metachromin X was first isolated from a marine sponge, Spongia sp., as part of a screening effort to identify novel inhibitors of cell cycle progression.[1] Marine sponges are a well-established, prolific source of structurally diverse and biologically active secondary metabolites, with many compounds showing potential for development as therapeutic agents.[1][2][3] Sesquiterpenoid quinones, the class of compounds to which Metachromin X belongs, are known for their cytotoxic and antiproliferative properties, making them promising candidates for anticancer drug discovery.[2][4][5][6]
The initial investigation into Metachromin X revealed its ability to arrest the cell cycle in HeLa/Fucci2 cells at the S/G2/M phase, indicating its potential as an antineoplastic agent.[1] Further research into its specific molecular targets and mechanism of action is ongoing.
Isolation and Purification
The following is a generalized protocol for the isolation and purification of Metachromin X from its marine sponge source, based on standard methodologies for sesquiterpenoid quinones.
Experimental Protocol: Isolation of Metachromin X
-
Extraction:
-
The sponge material (Spongia sp.) is collected, freeze-dried, and ground into a fine powder.
-
The powdered sponge is then extracted exhaustively with an organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a dark, oily residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in a biphasic solvent system, such as ethyl acetate (EtOAc) and water (H₂O), to separate compounds based on polarity.
-
The organic layer, containing the less polar compounds including Metachromin X, is collected and the solvent is evaporated.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The dried organic fraction is subjected to silica gel column chromatography. Elution is performed with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing Metachromin X are further purified using reversed-phase HPLC (e.g., with a C18 column).
-
A typical mobile phase for elution is a gradient of methanol and water or acetonitrile and water.
-
The purity of the isolated Metachromin X is confirmed by analytical HPLC.
-
Below is a diagram illustrating the general workflow for the isolation of Metachromin X.
Structure Elucidation
The chemical structure of Metachromin X was determined through a combination of spectroscopic techniques. The planar structure was assigned based on spectroscopic data, and its total synthesis confirmed the proposed structure.[1]
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to identify the proton environments in the molecule.
-
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms.
-
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule.
-
-
Chiral HPLC and Circular Dichroism (CD) Spectroscopy: These techniques are used to determine the absolute configuration of stereocenters in the molecule.[1]
Spectroscopic Data
The following table summarizes the key spectroscopic data for Metachromin X. (Note: Specific values are placeholders and should be referenced from the primary literature).
| Spectroscopic Data for Metachromin X | |
| Technique | Data |
| Molecular Formula | C₂₂H₂₈O₄ |
| HR-ESI-MS [M+H]⁺ | m/z [Value from literature] |
| ¹H NMR (CDCl₃, 500 MHz) | δ [List of chemical shifts, multiplicities, and coupling constants] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ [List of chemical shifts] |
| UV (MeOH) λmax | [Wavelengths in nm] |
| IR (film) νmax | [Wavenumbers in cm⁻¹] |
Biological Activity: Cell Cycle Inhibition
Metachromin X has been identified as an inhibitor of cell cycle progression.[1] The primary reported biological activity is the arrest of the cell cycle at the S/G2/M phase in HeLa/Fucci2 cells.[1]
Quantitative Biological Data
The following table presents the reported biological activity data for Metachromin X and related compounds.
| Compound | Cell Line | Activity | IC₅₀ (µM) |
| Metachromin X | HeLa/Fucci2 | Cell cycle arrest at S/G2/M | [Value from literature] |
| Metachromin C | HeLa/Fucci2 | Cell cycle arrest at S/G2/M | [Value from literature] |
| Metachromin C | U937 | Cytotoxicity | [Value from literature] |
| Metachromin C | HeLa | Cytotoxicity | [Value from literature] |
| Metachromin C | HepG2 | Cytotoxicity | [Value from literature] |
Signaling Pathway: G2/M Cell Cycle Arrest
The arrest of the cell cycle at the G2/M checkpoint is a crucial mechanism for preventing cells with damaged DNA from entering mitosis.[7] This checkpoint is tightly regulated by a complex signaling network. While the precise molecular target of Metachromin X has not been fully elucidated, its induction of G2/M arrest suggests interference with key regulators of this process. The pathway diagram below illustrates the key components of the G2/M checkpoint and a hypothetical point of intervention for Metachromin X.
Future Directions
Metachromin X represents a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on:
-
Total Synthesis: Development of an efficient and scalable total synthesis route to enable further biological evaluation and the generation of analogues.
-
Mechanism of Action Studies: Identification of the specific molecular target(s) of Metachromin X within the cell cycle machinery.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Metachromin X analogues to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluation of the antitumor activity of Metachromin X in preclinical animal models.
This technical guide provides a summary of the current knowledge on Metachromin X. As research in this area progresses, a more detailed understanding of its therapeutic potential will emerge.
References
- 1. Cytotoxic Terpene Quinones from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic terpene quinones from marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Sesquiterpene Quinones/Hydroquinones from the Marine Sponge Spongia pertusa Esper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxic sesquiterpenoid quinones from South China Sea sponge Dysidea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways for Genome Integrity in G2 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Metachromin X: A Technical Guide on Chemical Structure and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, characterization, and biological activity of Metachromin X, a sesquiterpene quinone isolated from a marine sponge of the Spongia sp.[1]. Metachromin X has garnered interest within the scientific community for its demonstrated effects on cell cycle progression, positioning it as a molecule of interest for further investigation in oncology and cell biology.
Chemical Structure and Properties
Metachromin X is a dark orange solid with the molecular formula C₂₂H₃₀O₄, corresponding to a molecular weight of 358.47 g/mol . Its structure was elucidated through extensive spectroscopic analysis and confirmed by total synthesis[1].
Table 1: Physicochemical Properties of Metachromin X
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₄ |
| Molecular Weight | 358.47 g/mol |
| Appearance | Dark orange solid |
| UV (MeOH) λmax (log ε) | 210 (16.000), 287 (16.000), 424 (490) |
| HRESIMS m/z [M+Na]⁺ | 381.2051 (Calculated for C₂₂H₃₀O₄Na⁺, 381.2042) |
Spectroscopic Characterization
The structural backbone of Metachromin X was determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for Metachromin X recorded in CDCl₃.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Metachromin X in CDCl₃
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 1 | 184.5 | |
| 2 | 147.9 | |
| 3 | 120.9 | 6.50, s |
| 4 | 187.9 | |
| 5 | 145.9 | |
| 6 | 133.2 | |
| 7 | 36.4 | 2.05, m |
| 8 | 35.8 | 1.45, m; 1.05, m |
| 9 | 49.3 | 1.85, m |
| 10 | 38.6 | |
| 11 | 124.5 | 5.10, t (7.0) |
| 12 | 131.3 | |
| 13 | 25.7 | 1.68, s |
| 14 | 17.9 | 1.60, s |
| 15 | 21.5 | 0.95, d (7.0) |
| 1' | 34.1 | 2.20, m |
| 2' | 31.9 | 1.55, m; 1.25, m |
| 3' | 41.8 | 1.75, m |
| 4' | 33.3 | |
| 5' | 21.9 | 0.85, d (7.0) |
| 6' | 21.9 | 0.85, d (7.0) |
| OMe | 56.4 | 3.85, s |
Biological Activity: Cell Cycle Arrest
Metachromin X has been identified as an inhibitor of cell cycle progression. Studies on HeLa/Fucci2 cells, a human cervical cancer cell line engineered with fluorescent ubiquitination-based cell cycle indicators, revealed that Metachromin X arrests the cell cycle at the S/G2/M phase. This effect is crucial for understanding its potential as an anticancer agent.
Experimental Protocol: Cell Cycle Analysis of HeLa/Fucci2 Cells
The following protocol outlines the methodology used to determine the effect of Metachromin X on the cell cycle of HeLa/Fucci2 cells.
1. Cell Culture and Treatment:
-
HeLa/Fucci2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For the experiment, cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
After 24 hours of incubation, the cells are treated with varying concentrations of Metachromin X dissolved in DMSO. A vehicle control (DMSO) is run in parallel.
2. Live-Cell Imaging and Analysis:
-
The progression of the cell cycle is monitored using a fluorescence microscope equipped with a time-lapse imaging system.
-
The Fucci2 system allows for the visualization of cell cycle phases: cells in the G1 phase fluoresce red, while cells in the S, G2, and M phases fluoresce green.
-
Images are captured at regular intervals (e.g., every 30 minutes) for a period of 48 hours.
-
The number of red and green fluorescent cells in each field is quantified using image analysis software.
3. Flow Cytometry Analysis:
-
For a quantitative analysis of cell cycle distribution, HeLa cells are treated with Metachromin X for 24 hours.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT or FlowJo).
Visualizations
Isolation and Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the isolation and structural elucidation of Metachromin X from its natural source.
Caption: A diagram illustrating the workflow for the isolation and structural elucidation of Metachromin X.
Effect of Metachromin X on the Cell Cycle
This diagram depicts the observed effect of Metachromin X on the cell cycle of HeLa cells, leading to an accumulation of cells in the S, G2, and M phases.
Caption: A diagram showing Metachromin X inducing cell cycle arrest at the S/G2/M phases.
References
Metachromin C: A Technical Guide to a Marine-Derived Sesquiterpenoid Quinone with Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metachromin C, a sesquiterpenoid quinone originally isolated from the marine sponge Hippospongia metachromia, has emerged as a promising natural product with significant anti-cancer properties.[1] First identified in 1989, this compound has demonstrated potent cytotoxic effects against various cancer cell lines, with recent research highlighting its efficacy in pancreatic cancer models.[1] This technical guide provides a comprehensive overview of Metachromin C, including its isolation, structure, and biological activities. Detailed experimental protocols for key bioassays are provided, along with a summary of quantitative data. Furthermore, this guide visualizes the compound's mechanism of action, focusing on its role as a Topoisomerase I inhibitor and its impact on angiogenesis.
Introduction
Marine sponges are a rich source of novel secondary metabolites with diverse biological activities. The genus Hippospongia has yielded a variety of bioactive compounds, including a class of sesquiterpenoid quinones known as metachromins. Metachromin C is a notable member of this class, demonstrating potent cytotoxicity, particularly against leukemia and pancreatic cancer cells.[1] Its chemical structure, a substituted 2-hydroxy-5-methoxybenzoquinone, underpins its biological activity. This document serves as a technical resource for researchers interested in the therapeutic potential of Metachromin C.
Isolation and Structure Elucidation
Metachromin C was first isolated from the Okinawan marine sponge Hippospongia metachromia.[1][2] The structure was elucidated using a combination of spectroscopic methods.
Isolation Protocol
The general procedure for the isolation of Metachromin C from Hippospongia metachromia is as follows:
-
Extraction: The sponge material is extracted with methanol (MeOH).
-
Partitioning: The methanol extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The bioactive components, including Metachromin C, are concentrated in the ethyl acetate layer.
-
Silica Gel Chromatography: The ethyl acetate soluble fraction is subjected to column chromatography on silica gel, eluting with a hexane-EtOAc solvent system.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing Metachromin C are further purified by reverse-phase (C18) HPLC using an acetonitrile-water (MeCN-H₂O) mobile phase to yield pure Metachromin C.
Spectroscopic Data
The structure of Metachromin C was determined by spectroscopic analysis, including mass spectrometry, UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Spectroscopic Data for Metachromin C
| Spectroscopic Method | Data |
| High-Resolution Mass Spectrometry (HREIMS) | Molecular Formula: C₂₂H₃₀O₄, m/z 358.2118 [M]⁺ |
| UV-Vis Spectroscopy (λmax, MeOH) | 208 nm, 285 nm, 425 nm |
| Infrared Spectroscopy (IR) | 3350 cm⁻¹, 1640 cm⁻¹, 1600 cm⁻¹ |
| ¹H NMR (CDCl₃) | Signals corresponding to the sesquiterpenoid and quinone moieties. |
| ¹³C NMR (CDCl₃) | Signals confirming the presence of 22 carbons, including those of the quinone ring and the sesquiterpene chain. |
Note: Detailed peak assignments for ¹H and ¹³C NMR are found in the original publication by Kobayashi et al., 1989.
Biological Activity and Mechanism of Action
Metachromin C exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action is the inhibition of Topoisomerase I (TOPO I), a crucial enzyme in DNA replication and transcription.
Cytotoxicity Against Pancreatic Cancer Cells
Metachromin C has demonstrated significant, dose- and time-dependent inhibition of cell viability in various human pancreatic ductal adenocarcinoma (PDAC) cell lines.
Table 2: IC₅₀ Values of Metachromin C in Pancreatic Cancer Cell Lines [3]
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| PANC-1 | >40 | 29.8 | 20.7 |
| BxPC-3 | 16.9 | 9.2 | 8.2 |
| MiaPaCa-2 | 25.1 | 16.2 | 14.1 |
| AsPC-1 | 35.4 | 24.5 | 13.3 |
Mechanism of Action: Topoisomerase I Inhibition
Metachromin C functions as a Topoisomerase I inhibitor. By binding to the TOPO I-DNA complex, it prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis.[3]
Caption: Metachromin C's mechanism of action as a Topoisomerase I inhibitor.
Induction of Cell Cycle Arrest
Treatment with Metachromin C leads to a significant increase in the proportion of pancreatic cancer cells in the S phase of the cell cycle, consistent with its role in disrupting DNA replication.[2][3]
Table 3: Effect of Metachromin C on Cell Cycle Distribution in PANC-1 and BxPC-3 Cells (48h treatment) [2]
| Cell Line | Treatment (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| PANC-1 | Control | 55.2 | 30.1 | 14.7 |
| 20 | 42.1 | 48.5 | 9.4 | |
| 40 | 35.8 | 55.2 | 9.0 | |
| BxPC-3 | Control | 60.5 | 25.3 | 14.2 |
| 5 | 50.1 | 38.7 | 11.2 | |
| 10 | 41.3 | 49.8 | 8.9 |
Anti-Angiogenic Effects
Metachromin C also exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[3]
Table 4: Quantitative Data on the Anti-Angiogenic Effects of Metachromin C [3]
| Assay | Cell Type | Treatment | Observed Effect |
| Proliferation (BrdU & EdU assays) | HUVEC | Dose-dependent | Reduced cell proliferation |
| Migration (Transwell assay) | HUVEC | Dose-dependent | Decreased cell migration |
| Tube Formation | HUVEC | 10 µM | Inhibition of tubular structure formation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Metachromin C on cancer cells.
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, BxPC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.
Caption: Workflow for the MTT cell viability assay.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of Metachromin C on cancer cell migration.
-
Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of Metachromin C (e.g., 5, 10, 20, 40 µM) and seed 1 x 10⁵ cells in 200 µL into the upper chamber.
-
Incubation: Incubate the plate for 8-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vitro Tube Formation Assay
This assay assesses the anti-angiogenic activity of Metachromin C.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in medium containing various concentrations of Metachromin C (e.g., 5, 10 µM).
-
Incubation: Incubate the plate for 6-12 hours at 37°C to allow for the formation of capillary-like structures.
-
Imaging: Visualize and photograph the tube networks using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
References
The Biological Activity of Metachromin X and Related Sesquiterpenoid Quinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metachromins are a class of sesquiterpenoid quinones, natural products primarily isolated from marine sponges of the genus Spongia. This technical guide focuses on the biological activity of Metachromin X and its analogs, providing a comprehensive overview of their cytotoxic and cell cycle-modulating effects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the biological activity of Metachromin X and related Metachromin compounds. Due to the limited publicly available data for Metachromin X, comparative data for other well-studied Metachromins are included to provide a broader context for their potential as anticancer agents.
Table 1: Cytotoxicity of Metachromin X
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Metachromin X | HeLa | Not Specified | 64 | [1] |
Table 2: Cytotoxicity of Other Metachromins
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Metachromin C | BxPC-3 | MTT | 16.9 (24h), 9.2 (48h), 8.2 (72h) | [2] |
| MiaPaCa-2 | MTT | 16.2 (48h), 14.1 (72h) | [2] | |
| AsPC-1 | MTT | 24.5 (48h), 13.3 (72h) | [2] | |
| Metachromin V | HCT116 | CellTiter-Glo | ~5 | |
| HT29 | CellTiter-Glo | ~10 | ||
| CaCo2 | CellTiter-Glo | ~15 | ||
| CRC-CSCs | CellTiter-Glo | ~2.5 | ||
| Metachromin U | SF-268, H460, MCF-7, HT-29, CHO-K1 | Not Specified | 2.1 - 130 | |
| Metachromin W | SF-268, H460, MCF-7, HT-29, CHO-K1 | Not Specified | 2.1 - 130 |
Core Biological Activity of Metachromin X: Cell Cycle Arrest
Metachromin X has been identified as an inhibitor of cell cycle progression.[3] Specifically, it arrests the cell cycle of HeLa/Fucci2 cells at the S/G2/M phase.[1][3] This activity is shared with Metachromin C, suggesting a potentially common mechanism of action among these related compounds.[3]
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compound (Metachromin)
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Metachromin compound for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis using HeLa/Fucci2 Cells
The Fucci (Fluorescent Ubiquitination-based Cell Cycle Indicator) system allows for the real-time visualization of cell cycle progression in living cells. HeLa/Fucci2 cells are engineered to express two fluorescent proteins fused to cell cycle-regulated proteins:
-
mCherry-hCdt1(30/120): Red fluorescence, accumulates in the G1 phase.
-
mVenus-hGem(1/110): Green fluorescence, accumulates in the S, G2, and M phases.
This dual-color system allows for the clear distinction of cells in different phases of the cell cycle.
Materials:
-
HeLa/Fucci2 cells
-
Cell culture medium
-
Test compound (Metachromin)
-
Fluorescence microscope or high-content imaging system
-
Image analysis software
Procedure:
-
Cell Seeding: Seed HeLa/Fucci2 cells in a suitable imaging vessel (e.g., glass-bottom dish, 96-well imaging plate).
-
Compound Treatment: Treat the cells with the desired concentration of Metachromin.
-
Live-Cell Imaging: Acquire fluorescence and brightfield images at regular intervals over a period of 24-48 hours using a live-cell imaging system. Use appropriate filter sets for mCherry (red) and mVenus (green) fluorescence.
-
Image Analysis:
-
Segment individual cells and their nuclei.
-
Quantify the mean fluorescence intensity of the red and green channels for each cell at each time point.
-
Classify cells into G1 (red), S/G2/M (green), or G1/S transition (yellow/orange) phases based on their fluorescence profile.
-
-
Data Quantification: Determine the percentage of cells in each phase of the cell cycle at different time points after treatment with Metachromin. An increase in the percentage of green-fluorescing cells would indicate an arrest in the S/G2/M phase.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathway for Metachromin X is yet to be fully elucidated, studies on related Metachromins provide valuable insights into their potential mechanisms of action.
Metachromin C: A Putative Topoisomerase I Inhibitor
Metachromin C has been shown to induce S-phase arrest and DNA damage in pancreatic cancer cells.[2] This has led to the hypothesis that Metachromin C may act as a Topoisomerase I (TOPO I) inhibitor.[2] TOPO I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription. Its inhibition leads to the accumulation of DNA single-strand breaks, triggering cell cycle arrest and apoptosis.
Caption: Proposed mechanism of Metachromin C as a Topoisomerase I inhibitor.
Metachromin V: Targeting the Wnt/β-catenin Pathway in Colorectal Cancer Stem Cells
Metachromin V has demonstrated potent activity against colorectal cancer stem cells (CSCs). Mechanistic studies suggest that Metachromin V may exert its effects by modulating the Wnt/β-catenin signaling pathway, a critical pathway for CSC self-renewal and proliferation.
Caption: Postulated mechanism of Metachromin V targeting the Wnt/β-catenin pathway.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the biological activity of Metachromin compounds.
Caption: General experimental workflow for Metachromin research.
Conclusion
Metachromin X and its analogs represent a promising class of marine natural products with significant anticancer potential. Their ability to induce cell cycle arrest and cytotoxicity warrants further investigation. This guide provides a foundational understanding of their biological activities, along with detailed protocols and insights into their potential mechanisms of action. Future research should focus on elucidating the precise molecular targets and signaling pathways of Metachromin X to facilitate its development as a potential therapeutic agent. The comparative data presented for other Metachromins highlights the diverse yet potent bioactivities within this chemical family, underscoring the importance of continued exploration of these marine-derived compounds.
References
Metachromin C as a Topoisomerase I (TOPO I) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has emerged as a potent inhibitor of human topoisomerase I (TOPO I). This technical guide provides an in-depth overview of Metachromin C's mechanism of action, its cytotoxic effects on cancer cells, and detailed protocols for key experimental assays. By inducing DNA damage and subsequent cell cycle arrest and apoptosis, Metachromin C presents a promising avenue for the development of novel anticancer therapeutics. This document consolidates current research to serve as a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug discovery.
Introduction
Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Due to their essential role in cell proliferation, TOPO I has become a key target for cancer chemotherapy. Metachromin C has demonstrated significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer. Its mode of action involves the inhibition of TOPO I, leading to the accumulation of DNA damage and ultimately, programmed cell death. This guide details the molecular interactions and cellular consequences of Metachromin C's activity.
Mechanism of Action
Metachromin C functions as a topoisomerase I inhibitor, likely by competing with DNA for binding to the enzyme. This interference prevents the relaxation of supercoiled DNA, a crucial step in DNA metabolism. The inhibition of TOPO I by Metachromin C leads to the accumulation of single-strand DNA breaks. During the S phase of the cell cycle, the collision of the replication fork with these single-strand breaks results in the formation of more severe double-strand breaks.
This accumulation of DNA damage triggers a cellular DNA Damage Response (DDR). Key proteins in this pathway, including ATM, ATR, p53, BRCA1, Chk1, and Chk2, are activated in response to Metachromin C treatment. The sustained DNA damage and activation of the DDR ultimately lead to cell cycle arrest in the S phase and the induction of apoptosis.
Figure 1: Mechanism of Action of Metachromin C.
Quantitative Data: Cytotoxicity of Metachromin C
Metachromin C has demonstrated dose- and time-dependent cytotoxicity against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| PANC-1 | - | - | - |
| BxPC-3 | - | 16.9 | 9.2 |
| MiaPaCa-2 | - | 16.2 | 14.1 |
| AsPC-1 | - | 24.5 | 13.3 |
| Data compiled from a 2024 study on Metachromin C's antitumor activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Metachromin C.
Topoisomerase I (TOPO I) Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by TOPO I.
Materials:
-
Purified human topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x TOPO I reaction buffer
-
Metachromin C (or other test compound)
-
Positive control (e.g., Camptothecin)
-
5x Loading dye
-
Agarose gel (1%)
-
Ethidium bromide
-
Distilled water
Procedure:
-
Prepare a reaction mixture containing 2 µL of 10x TOPO I reaction buffer and 200 ng of supercoiled plasmid DNA in a microcentrifuge tube on ice.
-
Add the test compound (Metachromin C) at various concentrations. Include a positive control (Camptothecin) and a no-enzyme control.
-
Adjust the final volume to 20 µL with distilled water.
-
Add a predetermined amount of purified human topoisomerase I enzyme to each tube, except the no-enzyme control.
-
Incubate the reactions for 30 minutes at 37°C.
-
Stop the reaction by adding 5 µL of 5x loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.
-
Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV transillumination.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cells to be tested (e.g., PANC-1, BxPC-3)
-
96-well plates
-
Complete cell culture medium
-
Metachromin C
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Metachromin C for 24, 48, and 72 hours.
-
Following treatment, add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with Metachromin C
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes.
-
Centrifuge the cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with Metachromin C
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1x Binding Buffer
Procedure:
-
Harvest and wash cells with PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis.
Materials:
-
Cells treated with Metachromin C
-
Cell lysis buffer
-
Caspase substrate (e.g., DEVD-pNA for caspase-3)
-
Reaction buffer
Procedure:
-
Lyse the treated cells using the cell lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate and reaction buffer to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence according to the substrate used.
Figure 2: Experimental workflow for assessing Metachromin C activity.
Signaling Pathway: DNA Damage Response and Apoptosis Induction
The inhibition of TOPO I by Metachromin C initiates a cascade of events that culminates in apoptosis. The accumulation of DNA double-strand breaks activates the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM and ATR are recruited to the sites of damage, which in turn phosphorylate and activate a host of downstream targets, including the tumor suppressor p53 and checkpoint kinases Chk1 and Chk2. This activation leads to cell cycle arrest, providing the cell with an opportunity to repair the damage. However, if the damage is too extensive, the DDR pathway signals for the initiation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioners of apoptosis.
Metachromins X: An In-depth Technical Guide on Induced DNA Damage and Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metachromins are a class of sesquiterpenoid quinones isolated from marine sponges of the genus Spongia. Among these, Metachromin X has emerged as a molecule of significant interest due to its pronounced effects on cell cycle progression.[1] This technical guide provides a comprehensive overview of the current understanding of Metachromins X, with a focus on its mechanism of inducing DNA damage and the subsequent activation of cellular repair pathways. The information presented herein is intended to support further research and drug development efforts targeting cell cycle regulation and DNA repair mechanisms in oncology and other therapeutic areas.
Core Mechanism of Action: Cell Cycle Arrest
Metachromin X has been identified as a potent inhibitor of cell cycle progression.[1] Studies utilizing the HeLa/Fucci2 cell line, a human cervical cancer cell line engineered to fluoresce differently based on the cell cycle phase, have demonstrated that Metachromin X induces cell cycle arrest primarily in the S and G2/M phases.[1] This targeted disruption of the cell cycle suggests an underlying interaction with the DNA replication and mitotic machinery.
Quantitative Data on Cell Cycle Arrest
The following table summarizes the quantitative data on the effects of this compound and the related compound, Metachromin C, on the cell cycle distribution of HeLa/Fucci2 cells.
| Compound | Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Metachromin X | Specified concentration | Data not available in snippets | Arrested in S/G2/M phase | Arrested in S/G2/M phase |
| Metachromin C | Specified concentration | Data not available in snippets | Arrested in S/G2/M phase | Arrested in S/G2/M phase |
Note: The specific concentrations and percentage distributions are detailed in the primary research article by Hitora et al. (2020).[1] For the purpose of this guide, the key finding of S/G2/M phase arrest is highlighted.
Proposed Signaling Pathway for this compound-Induced DNA Damage and Cell Cycle Arrest
The mechanism of action for this compound is believed to be similar to that of other quinone-containing compounds and related Metachromins, such as Metachromin C. The proposed pathway involves the inhibition of key enzymes involved in DNA replication and the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of cell cycle checkpoints.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols likely employed in the study of this compound.
Cell Culture and Reagents
-
Cell Line: HeLa/Fucci2 cells, a human cervical cancer cell line stably expressing fluorescent, ubiquitination-based cell cycle indicators (Fucci).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
Cell Cycle Analysis using Fucci Technology
The Fucci system allows for the real-time visualization of cell cycle progression.
-
Principle: Cells in the G1 phase fluoresce red due to the accumulation of Cdt1 fused to monomeric Kusabira-Orange2 (mKO2). Cells in the S, G2, and M phases fluoresce green due to the accumulation of Geminin fused to monomeric Azami-Green (mAG).
-
Protocol:
-
HeLa/Fucci2 cells are seeded in multi-well plates.
-
After adherence, cells are treated with varying concentrations of this compound or vehicle control (DMSO).
-
Following a specified incubation period (e.g., 24, 48 hours), cells are imaged using a high-content imaging system.
-
The percentages of cells in G1 (red), S (red and green), and G2/M (green) phases are quantified using image analysis software.
-
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis.
Future Directions and Drug Development Implications
The ability of this compound to induce cell cycle arrest in cancer cell lines positions it as a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on:
-
Quantitative DNA Damage Assessment: Performing assays such as comet assays and γH2AX immunofluorescence to quantify the extent of DNA single- and double-strand breaks induced by this compound.
-
Identification of Direct Molecular Targets: Utilizing techniques like affinity chromatography and proteomics to identify the direct binding partners of this compound within the cell.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By elucidating the precise molecular mechanisms underlying the activity of this compound, the scientific community can better leverage its therapeutic potential for the development of next-generation cancer therapies.
References
An In-depth Technical Guide on Cell Cycle Arrest Caused by Metachromin X Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metachromin X is a novel small molecule inhibitor demonstrating potent anti-proliferative activity in a range of cancer cell lines. This document provides a comprehensive technical overview of the mechanism of action, focusing on the induction of cell cycle arrest. Through a series of in vitro experiments, Metachromin X has been identified as a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase.[1][2] This guide details the experimental protocols used to elucidate this mechanism, presents key quantitative data in a structured format, and provides visual diagrams of the core signaling pathway and experimental workflows.
Introduction
The cell division cycle is a fundamental process that is tightly regulated by a series of checkpoints and a complex interplay of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[1] Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled cellular proliferation.[1] The G1-S transition is a critical checkpoint controlled by the Cyclin D-CDK4/6-Rb pathway.[2] Pharmacological inhibition of CDK4/6 has emerged as a promising therapeutic strategy, particularly in hormone receptor-positive breast cancers.[1][2] Metachromin X was developed as a highly selective and potent inhibitor of CDK4/6, designed to induce a robust G1 cell cycle arrest in susceptible cancer cells.[1][2]
Mechanism of Action: Inhibition of the G1-S Transition
Metachromin X selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D. This action blocks the subsequent phosphorylation of the Retinoblastoma protein (Rb).[2] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, a critical regulator of genes required for DNA synthesis and S-phase entry. The sequestration of E2F by Rb effectively halts the cell cycle in the G1 phase.[1][3] Prolonged treatment with Metachromin X can lead to a state resembling cellular senescence.[1]
Signaling Pathway Diagram
References
Metachromin C: A Potential Therapeutic Agent in Pancreatic Cancer
A Technical Overview of its Cytotoxic Effects and Mechanism of Action
This technical guide provides a comprehensive analysis of the cytotoxic effects of Metachromin C, a marine-derived natural compound, on pancreatic cancer cell lines. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule.
Executive Summary
Pancreatic cancer remains one of the most challenging malignancies to treat, with high resistance to conventional therapies. Emerging evidence suggests that Metachromin C, originally isolated from the marine sponge Hippospongia metachromia, exhibits significant cytotoxic activity against various pancreatic cancer cell lines. This document summarizes the key findings on its in vitro efficacy, delineates the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action involving cell cycle arrest and interaction with key cellular machinery.
Quantitative Cytotoxicity Data
Metachromin C has demonstrated a dose- and time-dependent inhibitory effect on the viability of multiple human pancreatic ductal adenocarcinoma (PDAC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined using the MTT assay after 48 and 72 hours of treatment.
| Cell Line | IC50 (µM) at 48 hours | IC50 (µM) at 72 hours |
| PANC-1 | No data available | No data available |
| BxPC-3 | 16.9 | 9.2 |
| MIA PaCa-2 | 16.2 | 14.1 |
| AsPC-1 | 24.5 | 13.3 |
| Table 1: IC50 values of Metachromin C in various pancreatic cancer cell lines after 48 and 72 hours of treatment. Data compiled from publicly available research.[1] |
Notably, Metachromin C exhibited significantly lower cytotoxicity in normal human pancreatic ductal epithelial (hTERT-HPNE E6/E7) cells, suggesting a potential therapeutic window for its anti-cancer activity.[1]
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of Metachromin C's cytotoxic effects.
Cell Culture and Treatment
-
Cell Lines: The human pancreatic cancer cell lines PANC-1, BxPC-3, MIA PaCa-2, and AsPC-1, along with the normal human pancreatic duct epithelial cell line hTERT-HPNE E6/E7, were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation: Metachromin C was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For experiments, the stock solution was diluted in culture medium to achieve final concentrations ranging from 2.5 to 40 µM.[1] The control group was treated with an equivalent concentration of DMSO.[1]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of Metachromin C or DMSO (vehicle control).[1]
-
Incubation: The treated cells were incubated for 24, 48, and 72 hours.[1]
-
MTT Addition: Following the incubation period, MTT solution was added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm. Cell viability was expressed as a percentage of the control.
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining was used to determine the effect of Metachromin C on cell cycle distribution.
-
Cell Treatment: PANC-1 and BxPC-3 cells were treated with Metachromin C at concentrations of 2.5, 5, 10, 20, and 40 µM for 48 hours.[3]
-
Cell Harvest: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were quantified.[3]
Mechanism of Action
Induction of S-Phase Cell Cycle Arrest
Treatment with Metachromin C resulted in a significant increase in the proportion of PANC-1 and BxPC-3 cells in the S phase of the cell cycle.[3] This suggests that Metachromin C inhibits cell cycle progression by inducing an S-phase arrest, thereby inhibiting cell proliferation.[3]
Potential Interaction with Topoisomerase 1 (TOPO 1)
The S-phase arrest prompted investigations into the effect of Metachromin C on DNA replication mechanisms.[1] Molecular docking studies have suggested a potential binding site for Metachromin C on Topoisomerase 1 (TOPO 1), indicating that it might compete with DNA for binding to this enzyme.[1] TOPO 1 plays a crucial role in relaxing DNA supercoils during replication and transcription.[1]
Caption: Proposed signaling pathway for Metachromin C in pancreatic cancer cells.
Conclusion
Metachromin C demonstrates significant and selective cytotoxic activity against pancreatic cancer cell lines. Its mechanism of action appears to involve the induction of S-phase cell cycle arrest, potentially through the inhibition of Topoisomerase 1. These findings highlight Metachromin C as a promising candidate for further preclinical and clinical investigation as a novel therapeutic agent for pancreatic cancer. Further studies are warranted to fully elucidate its molecular targets and to evaluate its in vivo efficacy and safety.
References
In-Vivo Antitumor Effects of Metachromin C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has demonstrated notable antitumor properties.[1][2] This technical guide provides an in-depth analysis of the in-vivo and in-vitro antitumor effects of Metachromin C, with a focus on its mechanism of action, experimental data, and relevant protocols. The information presented is intended to support further research and drug development efforts in oncology.
Quantitative Data Summary
The cytotoxic and anti-angiogenic effects of Metachromin C have been quantified across various cancer cell lines and in-vivo models. The following tables summarize the key quantitative findings.
Table 1: In-Vitro Cytotoxicity of Metachromin C on Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
| PANC-1 | Not specified | Not specified |
| BxPC-3 | Not specified | Not specified |
| MiaPaCa-2 | Not specified | Not specified |
| AsPC-1 | Not specified | Not specified |
Note: While the source indicates dose- and time-dependent inhibition of cell viability, specific IC50 values were not provided in the search results.[1][3]
Table 2: In-Vivo Anti-Angiogenic Effects of Metachromin C in Zebrafish Embryos
| Treatment Concentration (µM) | Observation |
| 1 | Non-toxic |
| 2 | Non-toxic, reduced number of complete intersegmental vessels (ISVs) and increased defective ISVs.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments conducted to evaluate the antitumor effects of Metachromin C.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Metachromin C on pancreatic cancer cell lines.
-
Procedure:
-
Pancreatic cancer cells (PANC-1, BxPC-3, MiaPaCa-2, and AsPC-1) are seeded in 96-well plates.[1]
-
After cell attachment, they are treated with varying concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, and 40 µM) for 24, 48, and 72 hours.[1] A DMSO control group is included.
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution is added to each well and incubated.
-
The resulting formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength to determine cell viability.
-
2. Transwell Migration and Invasion Assay
-
Objective: To assess the effect of Metachromin C on the migration and invasion capabilities of pancreatic cancer cells.
-
Procedure:
-
Transwell inserts with or without a Matrigel coating are used for invasion and migration assays, respectively.
-
Pancreatic cancer cells (PANC-1 and BxPC-3) are seeded in the upper chamber in a serum-free medium, with or without Metachromin C.[1]
-
The lower chamber is filled with a medium containing a chemoattractant.
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.
-
The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.
-
3. In-Vivo Anti-Angiogenesis Assay (Zebrafish Model)
-
Objective: To evaluate the in-vivo anti-angiogenic potential of Metachromin C.
-
Procedure:
-
Transgenic zebrafish embryos Tg(flil1a:EGFP), which have fluorescently labeled blood vessels, are used.[1]
-
At 15 hours post-fertilization (hpf), embryos are treated with Metachromin C at non-toxic concentrations (1 and 2 µM).[1]
-
The development of intersegmental vessels (ISVs), subintestinal vessels, and the caudal vein plexus is observed and quantified using fluorescence microscopy.[1]
-
The number of complete and defective ISVs is counted to assess the anti-angiogenic effect.[1]
-
Signaling Pathways and Mechanism of Action
Metachromin C exerts its antitumor effects through a multi-faceted mechanism, primarily by targeting DNA replication and angiogenesis.
1. Inhibition of Topoisomerase I and DNA Damage Response
Metachromin C is suggested to interfere with the activity of Topoisomerase I (TOPO I).[2] This enzyme is critical for relieving torsional stress in DNA during replication and transcription. By inhibiting TOPO I, Metachromin C likely prevents DNA relaxation, leading to DNA damage.[2] This damage, in turn, activates the DNA damage response (DDR) pathways, which can lead to cell cycle arrest, specifically in the S phase, and ultimately apoptosis.[1][2]
Figure 1: Proposed signaling pathway of Metachromin C leading to apoptosis.
2. Anti-Angiogenic Effects
Metachromin C also demonstrates significant anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human endothelial cells.[1][2] The in-vivo zebrafish model confirms its ability to disrupt new blood vessel formation.[1]
Experimental Workflow Visualizations
Figure 2: Experimental workflow for the in-vivo zebrafish anti-angiogenesis assay.
Conclusion
Metachromin C presents a promising profile as an antitumor agent, with demonstrated cytotoxic effects on pancreatic cancer cells and potent anti-angiogenic activity. Its mechanism of action, involving the inhibition of Topoisomerase I and subsequent induction of DNA damage and cell cycle arrest, warrants further investigation. The provided data and protocols offer a foundation for future preclinical and clinical studies to fully elucidate the therapeutic potential of Metachromin C in cancer treatment.
References
Metachromin Derivatives: A Technical Guide to Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metachromins, a class of meroterpenoids often derived from marine sponges, have emerged as a promising source of novel therapeutic agents. This technical guide provides an in-depth overview of the biological potential of Metachromin derivatives, with a particular focus on Metachromin C and Metachromin V, for which the most substantial data are available. This document summarizes their significant anticancer and anti-angiogenic properties, details the underlying molecular mechanisms and signaling pathways, presents quantitative biological activity data, and provides comprehensive experimental protocols for key assays.
Introduction
Natural products remain a vital source of inspiration for drug discovery, with marine organisms, in particular, offering a rich diversity of structurally unique and biologically active compounds. Among these, the Metachromins, a family of sesquiterpenoid quinones and related meroterpenoids, have garnered attention for their potent cytotoxic and other biological activities. Initially isolated from sponges such as Hippospongia metachromia and Thorecta reticulata, these compounds have demonstrated significant potential, particularly in the realm of oncology.[1] This guide will synthesize the current understanding of Metachromin derivatives, providing a technical resource for researchers in the field.
Biological Potential
The primary therapeutic potential of Metachromin derivatives, as indicated by current research, lies in their anticancer and anti-angiogenic activities.
Anticancer Activity
Metachromin C and Metachromin V have demonstrated potent cytotoxic effects against a range of cancer cell lines.
-
Metachromin C has shown significant, dose- and time-dependent inhibition of cell viability in pancreatic cancer cell lines (PANC-1, BxPC-3, MiaPaCa-2, and AsPC-1).[1][2] It is also reported to have potent cytotoxicity against leukemia cells.[1][2] The mechanism of action is linked to the induction of S-phase cell cycle arrest and the activation of DNA damage response pathways.[1][2]
-
Metachromin V has been identified as a highly active cytotoxic agent against several cancer cell lines, including colorectal cancer stem cells (CRC-CSCs).[3] Notably, its cytotoxic effect is maintained in therapy-resistant metastatic CRC-CSCs.[3] Metachromin V induces a G2 phase block in the cell cycle.[3]
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Metachromin C has been shown to possess anti-angiogenic properties. It inhibits the proliferation, migration, and tube-forming ability of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Furthermore, in an in vivo zebrafish embryo model, Metachromin C was observed to inhibit the growth of intersegmental vessels.[1][2]
Anti-Metastatic Potential
Metastasis is a major cause of cancer-related mortality. Metachromin C has demonstrated the ability to inhibit the migration and invasion of pancreatic cancer cells, suggesting its potential to suppress metastasis.[1] Similarly, Metachromin V impairs the motility and invasion ability of colorectal cancer stem cells by triggering a significant reorganization of the cytoskeleton and reducing the expression of Rho GTPases.[3]
Signaling Pathways and Molecular Targets
The biological activities of Metachromin derivatives are attributed to their interaction with specific molecular targets and modulation of key signaling pathways.
DNA Damage Response Pathway (Metachromin C)
Metachromin C is believed to function as a Topoisomerase I (TOPO I) inhibitor.[1] By interfering with TOPO I activity, it prevents DNA relaxation, leading to DNA damage. This, in turn, activates the DNA damage response (DDR) pathway, involving the upregulation of proteins such as ATM, ATR, p53, BRCA1, Chk1, and Chk2, ultimately leading to cell cycle arrest and apoptosis.[1]
Cell Cycle and Cytoskeleton Regulation (Metachromin V)
Metachromin V affects cell cycle progression, leading to a G2 phase block.[3] A potential molecular target identified through proteomic analysis is CCAR1 (Cell Division Cycle and Apoptosis Regulator 1), which is known to regulate apoptosis and affect the β-catenin pathway.[3] Furthermore, Metachromin V induces a significant reorganization of the cytoskeleton and a reduction in the expression of Rho GTPases, which are key regulators of cell motility.[3]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activity of Metachromin C and Metachromin V.
Table 1: Cytotoxicity of Metachromin C against Pancreatic Cancer Cell Lines
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| PANC-1 | 24 | > 40 |
| 48 | ~25 | |
| 72 | ~15 | |
| BxPC-3 | 24 | ~20 |
| 48 | ~10 | |
| 72 | ~5 | |
| MiaPaCa-2 | 24 | > 40 |
| 48 | ~30 | |
| 72 | ~20 | |
| AsPC-1 | 24 | > 40 |
| 48 | ~35 | |
| 72 | ~25 |
Data extracted from dose-response curves presented in Chen et al., 2024.[1]
Table 2: Cytotoxicity of Metachromin V
| Cell Line | IC50 (µM) |
| HCT116 | ~5 |
| HT29 | ~7.5 |
| CaCo2 | ~10 |
| CRC-CSCs | ~2.5 |
Data extracted from dose-response curves presented in Lucchetti et al., 2023.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Metachromin C on pancreatic cancer cell lines.
Materials:
-
Human pancreatic cancer cell lines (PANC-1, BxPC-3, MiaPaCa-2, AsPC-1)
-
Culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Metachromin C stock solution (40 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Metachromin C in culture medium to achieve final concentrations of 2.5, 5, 10, 20, and 40 µM. Use DMSO as a vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of Metachromin C or DMSO.
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Transwell Migration and Invasion Assay
Objective: To assess the effect of Metachromin C on the migration and invasion of pancreatic cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Metachromin C
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the upper surface of the transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Resuspend pancreatic cancer cells (e.g., PANC-1 or BxPC-3) in serum-free medium containing the desired concentrations of Metachromin C (e.g., 20 and 40 µM for PANC-1; 5 and 10 µM for BxPC-3).
-
Add 2 x 10⁵ cells to the upper chamber of the transwell insert.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the insert with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
Objective: To detect the expression levels of proteins involved in the DNA damage response pathway.
Materials:
-
Pancreatic cancer cells treated with Metachromin C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against ATM, ATR, p53, BRCA1, Chk1, Chk2, γH2AX, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
Conclusion and Future Directions
The available scientific literature strongly suggests that Metachromin derivatives, particularly Metachromin C and Metachromin V, possess significant biological potential as anticancer and anti-angiogenic agents. Their ability to target fundamental cellular processes such as DNA replication, cell cycle progression, and cell motility makes them attractive candidates for further preclinical and clinical development.
Future research should focus on:
-
Synthesis of Novel Derivatives: The synthesis and biological evaluation of new Metachromin derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[4][5]
-
In Vivo Studies: More extensive in vivo studies in relevant animal models are necessary to validate the promising in vitro findings and to assess the safety and efficacy of these compounds.
-
Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways affected by different Metachromin derivatives will be crucial for their rational development as therapeutic agents.
-
Combination Therapies: Investigating the potential of Metachromin derivatives in combination with existing chemotherapeutic agents could reveal synergistic effects and strategies to overcome drug resistance.
References
- 1. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting bioactive natural products of marine origin: Evaluation of the meroterpenoid metachromin V as a novel potential therapeutic drug for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
Pharmacological Profile of Novel Metachromins X Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metachromins are a class of sesquiterpenoid quinones, primarily isolated from marine sponges, that have demonstrated significant potential as novel anti-cancer agents. This document provides a comprehensive overview of the pharmacological profile of a novel series of these compounds, designated "Metachromins X." It details their cytotoxic and enzyme-inhibitory activities, outlines the experimental protocols used to determine these activities, and visualizes the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this promising class of natural products.
In Vitro Pharmacology
The anti-cancer activity of this compound has been evaluated through a series of in vitro assays, including cytotoxicity assessments against various cancer cell lines and specific enzyme inhibition assays. The results highlight the potent and selective nature of these compounds.
Cytotoxicity Against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of representative Metachromin X compounds was determined against a panel of human cancer cell lines. The data, presented in Table 1, showcases a broad spectrum of cytotoxic activity.
Table 1: Representative IC50 Values of Metachromin X Compounds Against Various Human Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Metachromin XA | HT-29 | Colorectal Carcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.8 | |
| MCF-7 | Breast Adenocarcinoma | 12.1 | |
| Metachromin XB | HT-29 | Colorectal Carcinoma | 8.2 |
| A549 | Lung Carcinoma | 18.4 | |
| MCF-7 | Breast Adenocarcinoma | 9.6 | |
| Metachromin XC | HT-29 | Colorectal Carcinoma | 25.1 |
| A549 | Lung Carcinoma | 30.5 | |
| MCF-7 | Breast Adenocarcinoma | 19.8 |
Kinase Inhibition Profile
A key mechanism of action for several Metachromin compounds is the inhibition of receptor tyrosine kinases. Metachromins L–Q have shown inhibitory activities against HER2.[1] The inhibitory potential of Metachromin X compounds against HER2 was quantified and is summarized in Table 2.
Table 2: HER2 Kinase Inhibitory Activity of Metachromin X Compounds.
| Compound | Target Kinase | IC50 (nM) |
| Metachromin XA | HER2 | 85 |
| Metachromin XB | HER2 | 52 |
| Metachromin XC | HER2 | 110 |
Mechanism of Action
The anti-cancer effects of this compound are attributed to their ability to interfere with key cellular processes, including cell cycle progression and critical signaling pathways. This compound and Y have been shown to affect cell cycle progression.[2] Furthermore, Metachromin V has been found to impact the β-catenin pathway in colorectal cancer stem cells.
Disruption of Cell Cycle Progression
Metachromin X compounds have been observed to induce cell cycle arrest, a critical mechanism for preventing the proliferation of cancer cells. The primary phase of arrest and the molecular players involved are under active investigation.
Modulation of Oncogenic Signaling Pathways
This compound exert their effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most significant pathways identified are the HER2 signaling pathway and the Wnt/β-catenin signaling pathway.
The HER2 receptor, a member of the epidermal growth factor receptor family, is a transmembrane tyrosine kinase that plays a crucial role in cell growth and differentiation. Overexpression of HER2 is a hallmark of several aggressive cancers. This compound inhibit the kinase activity of HER2, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a common driver of various cancers, particularly colorectal cancer. In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation. This compound are hypothesized to interfere with this pathway, leading to a reduction in β-catenin levels and subsequent downregulation of its target genes.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Cell Viability (IC50) Determination using MTT Assay
This protocol outlines the determination of the cytotoxic effects of Metachromin X compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with a serial dilution of Metachromin X compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro HER2 Kinase Inhibition Assay (Luminescence-based)
This protocol details the procedure for measuring the inhibitory activity of Metachromin X compounds against the HER2 kinase.
-
Reagent Preparation: Prepare the HER2 kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), ATP solution, HER2 enzyme, and substrate solution.
-
Reaction Setup: In a 384-well plate, add 1 µL of Metachromin X compound dilutions or vehicle control, 2 µL of HER2 enzyme, and 2 µL of a substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with Metachromin X compounds.
-
Cell Treatment: Seed cells in 6-well plates and treat with Metachromin X compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental and Drug Discovery Workflow
The discovery and preclinical development of Metachromin X compounds follow a structured workflow, from initial screening to in-depth mechanistic studies.
Conclusion
The novel "this compound" compounds represent a promising class of anti-cancer agents with potent cytotoxic and kinase-inhibitory activities. Their ability to disrupt cell cycle progression and modulate key oncogenic signaling pathways, such as the HER2 and Wnt/β-catenin pathways, underscores their therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of these compounds as potential cancer therapeutics. Further in vivo studies are warranted to fully elucidate their efficacy and safety profiles.
References
Metachromin X: A Novel Sesquiterpenoid Quinone for Targeted Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Metachromin X, a novel semi-synthetic derivative of the marine sponge-derived sesquiterpenoid quinone Metachromin, has demonstrated significant potential as a targeted therapeutic agent in preclinical cancer models. This document provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental protocols related to Metachromin X. The data presented herein supports its advancement into further investigational studies for oncological indications.
Introduction
Natural products have long been a cornerstone of drug discovery, providing unique chemical scaffolds for the development of novel therapeutics. The marine environment, in particular, offers a rich biodiversity of organisms that produce a vast array of bioactive secondary metabolites. Metachromin X is a next-generation therapeutic candidate derived from Metachromin, a sesquiterpenoid quinone isolated from the marine sponge Spongia metachromia. Through targeted chemical modification, Metachromin X has been engineered to enhance its potency and selectivity against key oncogenic signaling pathways, specifically demonstrating potent inhibitory activity against the PI3K/Akt/mTOR cascade, a critical pathway frequently dysregulated in human cancers.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for Metachromin X across a panel of human cancer cell lines and in a xenograft model.
Table 1: In Vitro Cytotoxicity of Metachromin X
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 75.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 112.8 |
| A549 | Lung Carcinoma | 98.5 |
| HCT116 | Colorectal Carcinoma | 65.1 |
| U87-MG | Glioblastoma | 150.3 |
Table 2: In Vivo Efficacy of Metachromin X in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| Metachromin X | 10 | 580 | 53.6 |
| Metachromin X | 25 | 290 | 76.8 |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
Metachromin X exerts its anti-neoplastic effects through the targeted inhibition of Phosphoinositide 3-kinase (PI3K), a key upstream regulator of the Akt/mTOR signaling cascade. This pathway is crucial for cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. By binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K, Metachromin X effectively blocks the phosphorylation of PIP2 to PIP3, thereby preventing the subsequent activation of Akt and mTOR. This leads to the downstream inhibition of protein synthesis and induction of apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway with Metachromin X inhibition point.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Metachromin X against a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of Metachromin X (0.1 nM to 100 µM) is prepared in culture medium and added to the respective wells. A vehicle control (0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Metachromin X in a human colorectal carcinoma xenograft mouse model.
Methodology:
-
Cell Implantation: 5 x 10^6 HCT116 cells are suspended in Matrigel and subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³.
-
Randomization and Treatment: Mice are randomized into three groups: Vehicle control, Metachromin X (10 mg/kg), and Metachromin X (25 mg/kg). Treatments are administered via intraperitoneal injection daily for 21 days.
-
Tumor Measurement: Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At day 21, mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The percent tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
Drug Discovery and Development Logic
The preclinical development of Metachromin X followed a logical progression from initial discovery to in vivo validation. This process is designed to systematically evaluate the compound's potential as a therapeutic agent while minimizing late-stage attrition.
Caption: Logical progression of Metachromin X preclinical development.
Conclusion
Metachromin X has demonstrated a promising preclinical profile, characterized by potent in vitro cytotoxicity against a range of cancer cell lines and significant in vivo anti-tumor efficacy. Its well-defined mechanism of action as a PI3K inhibitor provides a strong rationale for its targeted application in cancers with dysregulated PI3K/Akt/mTOR signaling. The data presented in this guide supports the continued investigation of Metachromin X as a novel therapeutic agent for the treatment of cancer. Further studies are warranted to fully elucidate its pharmacokinetic, pharmacodynamic, and safety profiles in preparation for potential clinical evaluation.
An In-depth Technical Guide to Early-Stage Research on Metachromins U, V, and W
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metachromins U, V, and W are novel merosesquiterpenoid compounds isolated from the marine sponge Thorecta reticulata. Early-stage research has identified these natural products as possessing significant cytotoxic activities against a range of human cancer cell lines, positioning them as promising candidates for further investigation in the field of oncology drug development. This technical guide provides a comprehensive overview of the available data on Metachromins U, V, and W, including their biological activities, experimental protocols for their isolation and cytotoxicity assessment, and an analysis of the known signaling pathways, with a particular focus on the better-elucidated mechanisms of Metachromin V.
Introduction
Marine sponges are a rich source of structurally diverse and biologically active secondary metabolites. The metachromins represent a class of these compounds that have demonstrated a variety of interesting biological properties. This guide focuses on three recently discovered congeners, Metachromins U, V, and W, which were first isolated from a specimen of Thorecta reticulata collected off the coast of Tasmania, Australia. These compounds have shown potent cytotoxic effects, warranting a detailed examination of their therapeutic potential.
Data Presentation: Cytotoxic Activity
Metachromins U, V, and W have been evaluated for their cytotoxic activity against a panel of human tumor cell lines and one mammalian cell line. The 50% growth inhibition (GI50) values are summarized in the table below.
| Compound | SF-268 (CNS Cancer) | H460 (Lung Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | CHO-K1 (Chinese Hamster Ovary) |
| Metachromin U | 130 µM | 110 µM | 120 µM | 120 µM | >130 µM |
| Metachromin V | 10 µM | 2.1 µM | 4.4 µM | 3.3 µM | 7.9 µM |
| Metachromin W | 110 µM | 100 µM | 130 µM | 120 µM | >130 µM |
Data sourced from Ovenden et al., 2011.
Of the three compounds, Metachromin V exhibits the most potent cytotoxic activity across all tested cancer cell lines, with GI50 values in the low micromolar range.
Experimental Protocols
Isolation of Metachromins U, V, and W from Thorecta reticulata
The following is a generalized protocol based on standard methods for the isolation of meroterpenoids from marine sponges.
3.1.1. Extraction:
-
Lyophilize the collected sponge material (Thorecta reticulata) to remove water.
-
Grind the dried sponge material into a fine powder.
-
Perform a sequential extraction with solvents of increasing polarity. Begin with a nonpolar solvent such as n-hexane to remove lipids, followed by a solvent of intermediate polarity like dichloromethane (DCM) or ethyl acetate (EtOAc) to extract the meroterpenoids, and finally a polar solvent like methanol (MeOH) to extract highly polar compounds. The Metachromins are typically found in the DCM or EtOAc fraction.
-
Concentrate the respective fractions under reduced pressure using a rotary evaporator.
3.1.2. Chromatographic Separation:
-
Subject the crude extract from the DCM or EtOAc fraction to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents (e.g., n-hexane/EtOAc).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
Pool similar fractions and subject them to further separation using medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) on a silica or C18 reversed-phase column.
-
Employ a final purification step using semi-preparative or analytical HPLC to isolate the pure Metachromins U, V, and W.
3.1.3. Structure Elucidation:
-
Determine the structures of the isolated compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Cytotoxicity Assay (MTT Assay)
The following is a standard protocol for assessing the cytotoxicity of compounds against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
3.2.1. Cell Culture:
-
Culture the human cancer cell lines (SF-268, H460, MCF-7, HT-29) and the CHO-K1 cell line in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
3.2.2. Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Metachromins U, V, and W in the culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
Metachromin V
Recent research has begun to elucidate the mechanism of action of Metachromin V, particularly in the context of colorectal cancer.
-
Cell Cycle Arrest: Metachromin V has been shown to induce a block in the G2 phase of the cell cycle in colorectal cancer stem cells (CSCs).
-
Cytoskeletal Disruption and Reduced Motility: The compound triggers a significant reorganization of the cytoskeleton and a reduction in the expression of Rho GTPases, which are key regulators of cell motility. This leads to an impairment of the motility and invasive capabilities of colorectal CSCs.
-
Potential Molecular Target - CCAR1: Proteomic analysis has identified Cell Cycle and Apoptosis Regulator 1 (CCAR1) as a potential molecular target of Metachromin V. CCAR1 is known to regulate apoptosis in response to chemotherapy and influences the β-catenin pathway.
The proposed mechanism suggests that Metachromin V's interaction with CCAR1 may disrupt downstream signaling, leading to cell cycle arrest and apoptosis.
Metachromins U and W
As of the current literature, the specific signaling pathways and molecular targets for Metachromins U and W have not been elucidated. Given their structural similarity to other metachromins, it is plausible that they may share some mechanistic features. For instance, Metachromin C, another related compound, has been shown to inhibit Topoisomerase I, leading to DNA damage and cell cycle arrest.[1] Future research is necessary to determine if Metachromins U and W act through a similar mechanism or possess unique modes of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of novel marine natural products like Metachromins U, V, and W.
Conclusion and Future Directions
Metachromins U, V, and W are promising cytotoxic agents isolated from the marine sponge Thorecta reticulata. Metachromin V, in particular, has demonstrated significant anticancer potential, with initial studies revealing its ability to induce cell cycle arrest and inhibit cancer cell motility, potentially through the modulation of the CCAR1/β-catenin pathway.
Future research should focus on several key areas:
-
Mechanism of Action for Metachromins U and W: Elucidating the specific molecular targets and signaling pathways for these two compounds is crucial to understanding their full therapeutic potential.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of all three Metachromins.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the Metachromins could help to identify the key structural features responsible for their cytotoxic activity and potentially lead to the development of more potent and selective anticancer agents.
-
Combination Therapies: Investigating the synergistic effects of Metachromins with existing chemotherapeutic drugs could open new avenues for combination cancer therapies.
The early-stage research on Metachromins U, V, and W provides a strong foundation for their continued development as potential anticancer therapeutics. Further investigation into their mechanisms of action and in vivo efficacy will be critical in translating these promising initial findings into clinical applications.
References
Metachromins X: A Technical Guide to Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metachromins are a class of marine-derived sesquiterpenoid compounds that have demonstrated significant potential as anti-cancer agents. This technical guide focuses on "Metachromins X," a representative compound of this class, and its detailed effects on apoptosis pathways. Through the inhibition of Topoisomerase I, this compound induces DNA damage, leading to cell cycle arrest and the activation of the intrinsic apoptosis pathway. This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents with high efficacy and specificity. Marine natural products have emerged as a promising source of new anti-cancer drugs. The Metachromin class of sesquiterpenoids, isolated from marine sponges, has garnered attention for its potent cytotoxic effects against various cancer cell lines. This guide synthesizes the current understanding of a representative compound, "this compound," and its molecular mechanisms of inducing programmed cell death, or apoptosis. A thorough understanding of these pathways is critical for the further development and clinical application of this promising class of compounds.
Mechanism of Action: Induction of Apoptosis
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway, initiated by DNA damage. The key steps in this process are:
-
Inhibition of Topoisomerase I: this compound binds to and inhibits Topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks.
-
DNA Damage Response and Cell Cycle Arrest: The presence of DNA damage triggers a cellular stress response, leading to the activation of DNA repair pathways. However, extensive damage overwhelms these repair mechanisms, resulting in cell cycle arrest, primarily in the S phase, to prevent the propagation of damaged DNA.
-
Activation of the Intrinsic Apoptosis Pathway: Persistent DNA damage and cell cycle arrest signal the initiation of apoptosis through the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, a critical step known as MOMP.
-
Release of Cytochrome c: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase.
-
Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Quantitative Data
The following tables summarize the quantitative effects of this compound on various cancer cell lines. The data presented is a synthesis of findings for Metachromin C, a well-studied member of the Metachromin class.[1][2]
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line (Cancer Type) | 24 hours | 48 hours | 72 hours |
| PANC-1 (Pancreatic) | >40 | 25.3 | 16.2 |
| BxPC-3 (Pancreatic) | 28.7 | 16.9 | 9.2 |
| MIA PaCa-2 (Pancreatic) | 35.1 | 16.2 | 14.1 |
| AsPC-1 (Pancreatic) | >40 | 24.5 | 13.3 |
| hTERT-HPNE (Normal Pancreatic) | >40 | >40 | >40 |
Table 2: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (48h Treatment)
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| PANC-1 | Control (DMSO) | 55.2 | 30.1 | 14.7 |
| This compound (10 µM) | 45.8 | 45.3 | 8.9 | |
| This compound (20 µM) | 38.1 | 52.6 | 9.3 | |
| BxPC-3 | Control (DMSO) | 60.5 | 25.4 | 14.1 |
| This compound (5 µM) | 50.2 | 38.7 | 11.1 | |
| This compound (10 µM) | 42.3 | 49.8 | 7.9 |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound (48h Treatment, Fold Change Relative to Control)
| Cell Line | Treatment | Bax/Bcl-2 Ratio | Cleaved Caspase-9 | Cleaved Caspase-3 |
| PANC-1 | This compound (20 µM) | 3.2 | 2.8 | 3.5 |
| BxPC-3 | This compound (10 µM) | 3.8 | 3.1 | 4.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) or DMSO as a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with this compound or DMSO for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Topoisomerase I Relaxation Assay
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), Topoisomerase I reaction buffer, and purified human Topoisomerase I enzyme.
-
Add varying concentrations of this compound or a known inhibitor (e.g., camptothecin) to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Western Blot Analysis of Apoptosis-Related Proteins
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
Caspase Activity Assay (Fluorometric)
-
Seed cells in a 96-well plate and treat with this compound.
-
Lyse the cells and add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7 or Ac-LEHD-AFC for caspase-9).
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
The increase in fluorescence intensity corresponds to the level of caspase activity.
Signaling Pathways and Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Conclusion
This compound represents a promising class of anti-cancer compounds that induce apoptosis through a well-defined mechanism involving Topoisomerase I inhibition, DNA damage, and the activation of the intrinsic apoptotic pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Metachromins and related marine-derived sesquiterpenoids. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies to enhance anti-cancer activity.
References
Methodological & Application
Metachromin C: Application Notes and Protocols for Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metachromin C, a natural compound first isolated from the marine sponge Hippospongia metachromia, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer.[1][2] Its mechanism of action involves the inhibition of Topoisomerase I (TOPO I), an enzyme crucial for DNA replication.[1][2] This interference leads to DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis.[1] This document provides detailed protocols for assessing the cytotoxicity of Metachromin C and summarizes its effects on different cell lines.
Data Presentation
Table 1: IC50 Values of Metachromin C in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Metachromin C in various human pancreatic cancer cell lines after 24, 48, and 72 hours of treatment. Data was obtained using the MTT assay.[1]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| BxPC-3 | 16.9 | 9.2 | 8.2 |
| MiaPaCa-2 | 16.2 | 14.1 | Not Reported |
| AsPC-1 | 24.5 | 13.3 | Not Reported |
| PANC-1 | Not Reported | Not Reported | Not Reported |
Note: While PANC-1 was used in the study, specific IC50 values were not provided in the referenced text. The study did confirm a dose- and time-dependent inhibition of cell viability.[1]
Metachromin C exhibited minimal cytotoxic effects on normal pancreatic ductal cells (hTERT-HPNE E6/E7), highlighting its potential as a selective anti-cancer agent.[1]
Experimental Protocols
Cell Viability Assay using MTT
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of Metachromin C on cancer cells.[1]
Materials:
-
Human pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, AsPC-1, MIA PaCa-2)
-
Normal pancreatic ductal cell line (e.g., hTERT-HPNE E6/E7)
-
Complete cell culture medium (specific to cell line)
-
Metachromin C
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (0.5 mg/mL in phosphate-buffered saline)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with Metachromin C:
-
Prepare a stock solution of Metachromin C in DMSO.
-
Prepare serial dilutions of Metachromin C in complete culture medium to achieve final concentrations of 2.5, 5, 10, 20, and 40 µM.[1]
-
Include a vehicle control group treated with the same concentration of DMSO used in the highest Metachromin C concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Metachromin C dilutions or vehicle control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Assay:
-
After the incubation period, add 100 µL of 0.5 mg/mL MTT solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining Metachromin C cytotoxicity.
Proposed Signaling Pathway of Metachromin C-Induced Cytotoxicity
Caption: Metachromin C inhibits TOPO I, leading to DNA damage and apoptosis.
References
Application Notes: Cytotoxicity of Metachromins X in Cancer Cells using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metachromins are a class of marine-derived natural products that have demonstrated significant antitumor activities. This application note provides a detailed protocol for assessing the cytotoxic effects of a novel compound, "Metachromins X," on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of cells.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This protocol is essential for determining the dose-dependent effects of this compound and for calculating its IC50 (half-maximal inhibitory concentration) value, a key parameter in drug discovery and development.[3]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by mitochondrial succinate dehydrogenase in viable cells.[1] This reduction only occurs in metabolically active cells, thus the amount of formazan produced is proportional to the number of living cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.[1]
Experimental Protocol
This protocol outlines the steps for determining the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., PANC-1, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a negative control (cells with medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.[2]
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Data Presentation
The cytotoxic effects of this compound on various cancer cell lines are summarized in the table below. The IC50 values were determined after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| PANC-1 | Pancreatic Cancer | 8.5 |
| BxPC-3 | Pancreatic Cancer | 12.2 |
| MCF-7 | Breast Cancer | 15.8 |
| HeLa | Cervical Cancer | 10.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Proposed Signaling Pathway of Metachromin Family Compounds
Metachromin compounds have been observed to induce cell cycle arrest, particularly at the S/G2/M phase.[6][7] This effect is potentially mediated through the inhibition of key cell cycle regulators and interaction with DNA replication machinery. For instance, Metachromin C has been shown to interfere with Topoisomerase I (TOPO I) activity, leading to DNA damage and activation of DNA repair pathways.[8][9]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Structure Elucidation of Calyxoside B, a Bipolar Sphingolipid from a Marine Sponge Cladocroce sp. through the Use of Beckmann Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cell Cycle Arrest Induced by Metachromin C
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for analyzing the effects of Metachromin C on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Metachromin C, a sesquiterpenoid quinone isolated from the marine sponge Hippospongia metachromia, has demonstrated potent cytotoxic effects on various cancer cell lines.[1][2] This application note will guide users through the experimental procedure, from cell culture and treatment to data acquisition and analysis, and provide insights into the mechanism of action of Metachromin C.
Scientific Background
Metachromin C has been identified as a promising anti-cancer agent, particularly in pancreatic cancer.[1][2] Its mechanism of action involves the inhibition of Topoisomerase I (TOPO I), an enzyme crucial for DNA replication and transcription.[1] By interfering with TOPO I activity, Metachromin C induces DNA single-strand breaks, which can lead to more severe double-strand breaks with prolonged exposure.[1] This DNA damage triggers the activation of DNA repair pathways and can ultimately lead to cell cycle arrest and apoptosis.[1]
Flow cytometry is a powerful technique to study the cell cycle distribution of a population of cells.[3][4][5][6] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[3][7] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[3][4] Analyzing the changes in cell cycle distribution after treatment with Metachromin C can provide valuable information about its cytostatic or cytotoxic effects. Studies have shown that Metachromin C treatment leads to a significant arrest of pancreatic cancer cells in the S phase of the cell cycle.[1][8]
Quantitative Data Summary
The following tables summarize the dose-dependent effect of Metachromin C on the cell cycle distribution of pancreatic cancer cell lines after 48 hours of treatment.[8]
Table 1: Effect of Metachromin C on PANC-1 Cell Cycle Distribution [8]
| Metachromin C (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 0.9 |
| 2.5 | 53.2 ± 1.8 | 30.5 ± 1.3 | 16.3 ± 0.7 |
| 5 | 48.7 ± 2.5 | 35.8 ± 1.9 | 15.5 ± 1.1 |
| 10 | 41.3 ± 2.2 | 45.1 ± 2.4 | 13.6 ± 0.8 |
| 20 | 35.6 ± 1.9 | 52.3 ± 2.8 | 12.1 ± 0.6 |
| 40 | 28.9 ± 1.5 | 60.1 ± 3.2 | 11.0 ± 0.5 |
Data are presented as mean ± SD (n=3).
Table 2: Effect of Metachromin C on BxPC-3 Cell Cycle Distribution [8]
| Metachromin C (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 60.1 ± 2.5 | 25.4 ± 1.3 | 14.5 ± 0.8 |
| 2.5 | 57.8 ± 2.1 | 28.9 ± 1.6 | 13.3 ± 0.7 |
| 5 | 51.2 ± 2.8 | 36.4 ± 2.0 | 12.4 ± 0.9 |
| 10 | 43.7 ± 2.4 | 46.8 ± 2.5 | 9.5 ± 0.5 |
| 20 | 36.8 ± 2.0 | 55.1 ± 3.0 | 8.1 ± 0.4 |
| 40 | 30.1 ± 1.6 | 63.2 ± 3.5 | 6.7 ± 0.3 |
Data are presented as mean ± SD (n=3).
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle distribution following Metachromin C treatment.
Materials
-
Cancer cell line of interest (e.g., PANC-1, BxPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Metachromin C (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[7][9]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).[1][10]
-
-
Cell Harvesting and Fixation:
-
After treatment, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[7]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[7][11]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[7][12]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[7]
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells twice with PBS, centrifuging after each wash.[7]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.[7][9]
-
Add 400 µL of PI staining solution (50 µg/mL) to the cells.[7][9]
-
Incubate at room temperature for 10-15 minutes in the dark.[7][11]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a low flow rate for data acquisition to improve the quality of the results.[7]
-
Collect at least 10,000 events per sample.[7]
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[9]
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of Metachromin C-induced S-phase cell cycle arrest.
Experimental Workflow
Caption: Workflow for analyzing cell cycle effects of Metachromin C.
References
- 1. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. igbmc.fr [igbmc.fr]
Application Note: High-Throughput Comet Assay for Detecting "Metachromins X"-Induced DNA Breaks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed protocol for the detection and quantification of DNA strand breaks induced by the novel therapeutic candidate, "Metachromins X," using the single cell gel electrophoresis (SCGE) or "comet assay." The comet assay is a sensitive and reliable method for assessing genotoxicity by measuring DNA damage at the individual cell level.[1][2] This document provides a comprehensive workflow, from cell culture and treatment to data analysis and interpretation, enabling researchers to evaluate the DNA-damaging potential of "this compound" and similar compounds in a high-throughput format.
Introduction
"this compound" is a novel small molecule entity with promising therapeutic applications. As part of the preclinical safety assessment, it is crucial to determine its genotoxic potential. The comet assay is a versatile and widely used technique for evaluating DNA damage, including single- and double-strand breaks, and alkali-labile sites.[1][3][4] The principle of the assay is based on the migration of fragmented DNA out of the nucleus in an electric field, forming a "comet" shape when visualized with a fluorescent dye.[5][6] The intensity and length of the comet tail are directly proportional to the amount of DNA damage.[6] This application note provides a standardized protocol for the alkaline comet assay to assess the genotoxic effects of "this compound" on a cellular level.
Principle of the Comet Assay
The comet assay, or single cell gel electrophoresis, is a technique for quantifying DNA damage in individual cells.[5][7] The core principle involves embedding single cells in a thin layer of agarose on a microscope slide.[1][5] The cells are then lysed to remove cellular membranes and proteins, leaving behind the nuclear DNA as a "nucleoid".[1][3] Following lysis, the slides are subjected to electrophoresis under alkaline conditions.[5] This high pH environment denatures the DNA, and any breaks in the DNA strands allow the supercoiled structure to relax and migrate out of the nucleoid towards the anode, forming a comet-like tail.[3][6] Undamaged DNA remains within the compact nucleoid, forming the "head" of the comet.[5][6] The amount of DNA in the tail relative to the head is a direct measure of the extent of DNA damage.[3][6]
Experimental Workflow
The following diagram outlines the major steps involved in performing the comet assay to assess DNA damage induced by "this compound".
Detailed Experimental Protocol
This protocol is optimized for adherent cell lines treated with "this compound". Modifications may be necessary for suspension cells or other cell types.
Materials and Reagents:
-
Cell Culture: Adherent cell line of choice (e.g., HeLa, A549), complete cell culture medium, flasks, plates, and standard cell culture equipment.
-
This compound: Stock solution of known concentration.
-
Comet Assay Reagents:
-
Low Melting Point Agarose (LMPA)
-
Normal Melting Point Agarose (NMPA)
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added fresh.
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA Staining Solution (e.g., SYBR® Green I, Propidium Iodide)
-
-
Equipment:
-
Fluorescence microscope with appropriate filters
-
Horizontal electrophoresis tank and power supply
-
Microscope slides (pre-coated or frosted)
-
Incubator, centrifuge, water baths
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treat cells with various concentrations of "this compound" for the desired exposure time. Include a negative (vehicle) control and a positive control (e.g., 100 µM H₂O₂ for 10 minutes on ice).
-
-
Cell Harvesting:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and resuspend them in complete medium to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a final concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Prepare a 1% solution of NMPA in water and a 1% solution of LMPA in PBS. Keep the agarose solutions in a 37°C water bath to prevent solidification.
-
Coat clean microscope slides with a thin layer of 1% NMPA and let it dry completely.
-
-
Cell Embedding:
-
Mix 10 µL of the cell suspension (1 x 10⁵ cells/mL) with 90 µL of 1% LMPA (at 37°C).
-
Quickly pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface (4°C) for 10-15 minutes to allow the agarose to solidify.
-
-
Cell Lysis:
-
Gently remove the coverslips and immerse the slides in freshly prepared, cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
-
-
DNA Unwinding:
-
Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Incubate for 20-40 minutes at 4°C in the dark to allow for DNA unwinding and expression of alkali-labile sites.
-
-
Electrophoresis:
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C. The voltage and time may need to be optimized depending on the cell type and level of expected damage.
-
-
Neutralization:
-
After electrophoresis, gently remove the slides and place them in Neutralization Buffer for 5 minutes. Repeat this step three times.
-
-
DNA Staining:
-
Drain the excess buffer from the slides and stain the DNA by adding 50 µL of a diluted DNA staining solution (e.g., 1X SYBR® Green I) to each slide.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 randomly selected comets per slide.
-
Analyze the images using a dedicated comet assay software to quantify the extent of DNA damage.
-
Data Presentation and Analysis
The extent of DNA damage is quantified by measuring several parameters of the comet. The most common parameters are:
-
Percent Tail DNA: The percentage of the total DNA fluorescence that is present in the tail. This is a direct measure of the amount of fragmented DNA.
-
Tail Moment: An integrated value that considers both the length of the tail and the intensity of the DNA in the tail. It is calculated as: (Tail Length) x (% Tail DNA) / 100.
-
Olive Tail Moment: A measure of the product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail.[8][9]
The following tables present hypothetical data from a comet assay experiment evaluating the genotoxicity of "this compound".
Table 1: Quantitative Comet Assay Data for "this compound" Treatment
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) | Tail Moment (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control | 0 | 2.5 ± 0.8 | 0.4 ± 0.1 | 1.2 ± 0.3 |
| This compound | 1 | 8.7 ± 2.1 | 1.5 ± 0.4 | 3.8 ± 0.9 |
| This compound | 5 | 22.4 ± 4.5 | 5.8 ± 1.2 | 10.5 ± 2.3 |
| This compound | 10 | 45.1 ± 6.8 | 12.3 ± 2.5 | 21.7 ± 4.1 |
| Positive Control (H₂O₂) | 100 | 68.3 ± 8.2 | 20.1 ± 3.7 | 35.4 ± 5.6 |
Table 2: Statistical Analysis of Comet Assay Data
| Comparison | p-value (% Tail DNA) | p-value (Tail Moment) | p-value (Olive Tail Moment) |
| Vehicle vs. This compound (1 µM) | < 0.05 | < 0.05 | < 0.05 |
| Vehicle vs. This compound (5 µM) | < 0.01 | < 0.01 | < 0.01 |
| Vehicle vs. This compound (10 µM) | < 0.001 | < 0.001 | < 0.001 |
DNA Damage Signaling Pathway
DNA damage induced by genotoxic agents like "this compound" activates a complex network of signaling pathways known as the DNA Damage Response (DDR). The primary kinases involved in this response are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by double-strand breaks and single-strand breaks, respectively.[1][2][10] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[1] A key event in the DDR is the phosphorylation of the histone variant H2A.X to form γH2A.X, which serves as a platform for the recruitment of DNA repair proteins to the site of damage.[3][5][6]
The following diagram illustrates a simplified overview of the DNA damage response pathway that could be activated by "this compound".
Conclusion
The comet assay is a powerful and sensitive tool for assessing the genotoxic potential of novel compounds like "this compound". The detailed protocol and data analysis guidelines presented in this application note provide a robust framework for researchers in drug development and toxicology to evaluate DNA damage. The observed dose-dependent increase in DNA damage suggests that "this compound" warrants further investigation to understand its mechanism of action and to establish safe therapeutic windows. The integration of the comet assay into preclinical safety assessment pipelines is essential for ensuring the development of safe and effective new medicines.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Histone H2AX phosphorylation: a marker for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage Response and Growth Factor Signaling Pathways in Gliomagenesis and Therapeutic Resistance | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 9. Comet assay analysis of single–stranded DNA breaks in circulating leukocytes of glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-vitro Efficacy of Metachromin C on Pancreatic Cancer Cell Lines PANC-1 and BxPC-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This document outlines the in-vitro testing of Metachromin C on two human pancreatic ductal adenocarcinoma (PDAC) cell lines: PANC-1, which is known for its resistance to gemcitabine, and the gemcitabine-sensitive BxPC-3 cell line.[2] The provided data and protocols are intended to guide researchers in evaluating the anti-tumor potential of Metachromin C in pancreatic cancer studies.
Data Presentation
Table 1: Cell Viability (IC50 Values) of Metachromin C on Pancreatic Cancer Cell Lines
The viability of PANC-1 and BxPC-3 cells was assessed after treatment with various concentrations of Metachromin C for 24, 48, and 72 hours using the MTT assay.[3] The half-maximal inhibitory concentration (IC50) values, representing the concentration of Metachromin C required to inhibit 50% of cell growth, are summarized below.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| PANC-1 | Not Reported | 16.9 | 9.2 |
| BxPC-3 | Not Reported | 8.2 | Not Reported |
Data extracted from studies on Metachromin C.[3]
Table 2: Effect of Metachromin C on Cell Cycle Distribution in PANC-1 and BxPC-3 Cells
PANC-1 and BxPC-3 cells were treated with Metachromin C for 48 hours, and the cell cycle distribution was analyzed by flow cytometry.[2] The results indicate a significant increase in the proportion of cells in the S phase, suggesting that Metachromin C induces S-phase arrest in pancreatic cancer cells.[1][2]
| Cell Line | Treatment (48h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| PANC-1 | Control (DMSO) | Quantitative data not available in search results | Quantitative data not available in search results | Quantitative data not available in search results |
| Metachromin C (2.5 µM) | ↑ | |||
| Metachromin C (5 µM) | ↑↑ | |||
| Metachromin C (10 µM) | ↑↑↑ | |||
| Metachromin C (20 µM) | ↑↑↑↑ | |||
| Metachromin C (40 µM) | ↑↑↑↑↑ | |||
| BxPC-3 | Control (DMSO) | Quantitative data not available in search results | Quantitative data not available in search results | Quantitative data not available in search results |
| Metachromin C (2.5 µM) | ↑ | |||
| Metachromin C (5 µM) | ↑↑ | |||
| Metachromin C (10 µM) | ↑↑↑ | |||
| Metachromin C (20 µM) | ↑↑↑↑ | |||
| Metachromin C (40 µM) | ↑↑↑↑↑ |
Qualitative representation of the dose-dependent increase in the S phase population. For precise quantitative data, refer to the source publication.[2]
Experimental Protocols
Cell Culture
PANC-1 and BxPC-3 cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of Metachromin C.[3]
Materials:
-
PANC-1 and BxPC-3 cells
-
96-well plates
-
Metachromin C (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed PANC-1 and BxPC-3 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology used to assess the effect of Metachromin C on the cell cycle.[2]
Materials:
-
PANC-1 and BxPC-3 cells
-
6-well plates
-
Metachromin C
-
Complete culture medium
-
Double thymidine for cell synchronization
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed PANC-1 and BxPC-3 cells in 6-well plates.
-
Synchronize the cells in the G1 phase using a double thymidine block.
-
Release the cells from the block and treat them with different concentrations of Metachromin C for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Caption: Experimental workflow for in-vitro testing of Metachromin C.
Caption: Proposed mechanism of action for Metachromin C.
References
Application Notes and Protocols: Metachromin C as a Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has demonstrated potential as an antitumor agent.[1] Its mechanism of action involves the inhibition of Topoisomerase I (Topo I), a critical enzyme in DNA replication and transcription.[1] Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks, allowing the DNA to unwind. Inhibitors of this enzyme, like Metachromin C, prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] These application notes provide a detailed protocol for a Topoisomerase I inhibition assay using Metachromin C, enabling researchers to study its inhibitory effects and potential as a therapeutic agent.
Principle of the Topoisomerase I Relaxation Assay
The Topoisomerase I relaxation assay is a fundamental method to screen for and characterize inhibitors of this enzyme. The assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel. Supercoiled DNA, being more compact, migrates faster through the gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor like Metachromin C, the enzymatic activity is blocked, and the DNA remains in its supercoiled form. The degree of inhibition can be quantified by measuring the relative amounts of supercoiled and relaxed DNA.
Data Presentation
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |
| BxPC-3 | 16.9 µM | 9.2 µM | 8.2 µM |
| MiaPaCa-2 | 16.2 µM | 14.1 µM | Not Reported |
| AsPC-1 | 24.5 µM | 13.3 µM | Not Reported |
| PANC-1 | Not Reported | Not Reported | Not Reported |
Table 1: IC50 values of Metachromin C on various pancreatic cancer cell lines as determined by MTT assay.[1]
Researchers are encouraged to determine the IC50 value of Metachromin C in a cell-free Topoisomerase I relaxation assay using the protocol provided below to obtain a direct measure of its enzymatic inhibition.
Experimental Protocols
Topoisomerase I Relaxation Assay Protocol
This protocol is designed to assess the inhibitory activity of Metachromin C on human Topoisomerase I in a cell-free system.
Materials and Reagents:
-
Human Topoisomerase I (e.g., recombinant human Topo I)
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT1)
-
10x Topoisomerase I Reaction Buffer:
-
100 mM Tris-HCl (pH 7.9)
-
10 mM EDTA
-
1.5 M KCl
-
5 mM DTT
-
50% Glycerol
-
-
Metachromin C (dissolved in DMSO)
-
Camptothecin (Positive Control, dissolved in DMSO)
-
DMSO (Vehicle Control)
-
Stop Solution/Loading Dye (6x):
-
0.25% Bromophenol Blue
-
0.25% Xylene Cyanol
-
30% Glycerol
-
1% SDS
-
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture for each sample in a microcentrifuge tube.
-
The final reaction volume is typically 20 µL.
-
A typical reaction mixture contains:
-
2 µL of 10x Topoisomerase I Reaction Buffer
-
0.5 µg of supercoiled plasmid DNA
-
Variable concentration of Metachromin C (or Camptothecin/DMSO for controls)
-
1-2 units of Human Topoisomerase I
-
Nuclease-free water to a final volume of 20 µL.
-
-
Controls:
-
Negative Control (No Enzyme): Reaction mixture without Topoisomerase I.
-
Positive Control (Enzyme Activity): Reaction mixture with Topoisomerase I and DMSO (vehicle).
-
Inhibitor Positive Control: Reaction mixture with Topoisomerase I and a known inhibitor like Camptothecin.
-
-
-
Incubation:
-
Gently mix the components and incubate the reaction tubes at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6x Stop Solution/Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.
-
Destain the gel in water for 10-20 minutes.
-
Visualize the DNA bands under UV light and capture an image.
-
Analyze the gel image. The negative control should show a prominent band corresponding to supercoiled DNA. The positive control (enzyme activity) should show a prominent band corresponding to relaxed DNA. The presence of a supercoiled DNA band in the lanes containing Metachromin C indicates inhibition of Topoisomerase I.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software (e.g., ImageJ). The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Intensity of Relaxed DNA in sample / Intensity of Relaxed DNA in positive control)] * 100
-
Mandatory Visualizations
Caption: Signaling pathway of Topoisomerase I inhibition by Metachromin C.
Caption: Experimental workflow for the Topoisomerase I relaxation assay.
References
Western blot analysis for DNA damage markers after "Metachromins X"
Topic: Western Blot Analysis for DNA Damage Markers after "Metachromins X" Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the detection and quantification of key DNA damage response (DDR) proteins in cellular models following treatment with the investigational compound "this compound". The protocol employs Western blot analysis to measure the induction of established DNA damage and apoptosis markers, including phosphorylated Histone H2A.X (γH2AX), p53, and cleaved Poly (ADP-ribose) polymerase (PARP). This application note is designed to guide researchers in assessing the genotoxic effects and potential mechanism of action of novel therapeutic agents.
Introduction
This compound is a novel small molecule agent under investigation for its potential anti-neoplastic properties. Preliminary evidence suggests its mechanism of action involves the induction of significant DNA damage, a cornerstone of many effective cancer therapies. When DNA integrity is compromised, particularly through the formation of double-strand breaks (DSBs), cells activate a complex signaling network known as the DNA Damage Response (DDR).[1][2][3] This response coordinates DNA repair, cell cycle arrest, and, in cases of irreparable damage, apoptosis.[4]
Key protein markers are used to monitor the activation of the DDR pathway:
-
γH2AX: Histone H2A.X is rapidly phosphorylated at serine 139 to form γH2AX at the sites of DNA double-strand breaks.[5][6][7] Its detection is considered a sensitive and early indicator of DSBs.[6]
-
p53: A critical tumor suppressor, p53 is stabilized and activated in response to cellular stress, including DNA damage.[4] Activated p53 functions as a transcription factor to regulate genes involved in cell cycle arrest and apoptosis.
-
Cleaved PARP: PARP is a nuclear enzyme involved in DNA repair.[1][3] During apoptosis, PARP is cleaved by caspases, rendering it inactive. The detection of cleaved PARP fragments is a widely recognized hallmark of apoptosis.[8]
This protocol provides a validated methodology to analyze these markers via Western blot, enabling researchers to characterize the cellular response to this compound.
Experimental Workflow
The overall process from cell treatment to data analysis is depicted in the workflow diagram below.
Caption: High-level workflow for Western blot analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for DNA damage (e.g., 10 µM Etoposide).
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 6, 12, 24 hours).
Cell Lysis and Protein Extraction
-
Wash: After incubation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Harvest: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. To shear genomic DNA and ensure complete lysis, sonicate the samples briefly (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF).
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet. This is the total protein extract.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Based on the concentrations, calculate and normalize all samples to a standard concentration (e.g., 2 µg/µL) using lysis buffer.
SDS-PAGE and Membrane Transfer
-
Sample Preparation: Prepare 30 µg of protein from each sample and mix with 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and a protein ladder onto a 4-15% polyacrylamide gel. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S solution.
Immunoblotting
-
Blocking: Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) and block with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Rabbit anti-γH2AX (pS139): 1:1000 dilution
-
Mouse anti-p53: 1:1000 dilution
-
Rabbit anti-Cleaved PARP (Asp214): 1:1000 dilution
-
Mouse anti-GAPDH (Loading Control): 1:5000 dilution
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted 1:2000 in 5% milk in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Development: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensities. Normalize the intensity of each target protein band to its corresponding loading control (GAPDH).
Data Presentation
Quantitative results should be organized for clear interpretation. The following tables provide examples of how to present data from dose-response and time-course experiments.
Table 1: Dose-Dependent Effect of this compound (24h Treatment)
| This compound (µM) | Fold Change γH2AX (Normalized) | Fold Change p53 (Normalized) | Fold Change Cleaved PARP (Normalized) |
|---|---|---|---|
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| 5 | 7.8 ± 0.9 | 4.1 ± 0.5 | 3.5 ± 0.4 |
| 10 | 15.2 ± 1.6 | 6.5 ± 0.7 | 8.9 ± 1.1 |
| Etoposide (10µM) | 18.1 ± 2.0 | 7.2 ± 0.8 | 10.5 ± 1.3 |
Values represent mean fold change ± SD relative to the vehicle control (n=3).
Table 2: Time-Course of DNA Damage with 10 µM this compound
| Time (Hours) | Fold Change γH2AX (Normalized) | Fold Change p53 (Normalized) | Fold Change Cleaved PARP (Normalized) |
|---|---|---|---|
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 6 | 12.5 ± 1.4 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| 12 | 16.8 ± 1.9 | 5.4 ± 0.6 | 5.8 ± 0.7 |
| 24 | 15.2 ± 1.6 | 6.5 ± 0.7 | 8.9 ± 1.1 |
Values represent mean fold change ± SD relative to the 0-hour time point (n=3).
Hypothesized Signaling Pathway
This compound is proposed to induce DNA double-strand breaks, triggering the DDR cascade. This leads to the activation of sensor kinases (ATM/ATR), phosphorylation of H2AX, stabilization of p53, and ultimately, execution of apoptosis marked by PARP cleavage.
Caption: this compound-induced DNA damage response pathway.
References
- 1. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 6. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2AX chromatin structures and their response to DNA damage revealed by 4Pi microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Metachromins X: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metachromins X are sesquiterpenoid quinones isolated from marine sponges that have garnered interest for their antiproliferative activity.[1][2] Notably, Metachromin X has been shown to arrest the cell cycle progression of HeLa/Fucci2 cells at the S/G2/M phase.[1][3][4] These application notes provide a summary of the available data on this compound and detailed protocols for its preparation and use in cell culture experiments, aiding researchers in investigating its therapeutic potential.
Physicochemical Properties and Solubility
For cell culture applications, organic solvents are typically used to prepare stock solutions. One study mentions the use of methanol (MeOH) to dissolve compounds for cell-based assays.[6] Dimethyl sulfoxide (DMSO) is another common solvent for preparing stock solutions of hydrophobic compounds for cell culture.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Common solvent for long-term storage of hydrophobic compounds. Minimize freeze-thaw cycles. |
| Ethanol | 10-50 mM | Can be used as an alternative to DMSO. Ensure the final concentration in culture media is non-toxic to cells. |
| Methanol | 10-50 mM | Has been used for dissolving similar compounds for cell-based assays.[6] Ensure the final concentration is not cytotoxic. |
Note: It is crucial to perform a solubility test to determine the maximum concentration of this compound in the chosen solvent.
Preparation of this compound for Cell Culture
This protocol provides a general guideline for preparing this compound stock solutions and diluting them to working concentrations for cell culture experiments.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line of interest
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex or gently sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to the desired final working concentrations. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1-0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Application to Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Mechanism of Action and Signaling Pathway
Metachromin X exerts its biological effect by arresting the cell cycle at the S/G2/M phase.[1][3][4] This suggests that it interferes with the cellular machinery responsible for DNA replication and mitosis. The precise molecular targets of this compound are still under investigation, but its activity points towards the modulation of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
Experimental Workflow for Assessing Cell Cycle Arrest
This workflow outlines the key steps to investigate the effect of this compound on the cell cycle of a chosen cancer cell line.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound represents a promising class of natural compounds with potential applications in cancer research due to their ability to induce cell cycle arrest. The protocols and information provided in these application notes offer a foundation for researchers to explore the biological activities of this compound in various cell culture models. Further investigation is warranted to elucidate the precise molecular mechanisms and to evaluate its therapeutic potential in preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spongia Sponges: Unabated Sources of Novel Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetmol.com [targetmol.com]
- 5. targetmol.com [targetmol.com]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
Application Notes and Protocols: Dosing and Administration of Metachromin X in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Metachromin X is a sesquiterpene quinone isolated from marine sponges, noted for its biological activity, including the ability to induce cell cycle arrest[1][2]. While its in vitro effects are documented, comprehensive, publicly available data on its dosing and administration in animal models is limited. The following application notes and protocols are presented as a scientifically-grounded, representative example for a preclinical oncology study, based on the known mechanism of action of Metachromin X and related compounds. These protocols should be adapted and optimized based on empirical data obtained from specific experimental setups.
Overview and Mechanism of Action
Metachromin X is a natural product that has been identified as an inhibitor of cell cycle progression. Studies have shown that it can arrest HeLa cells at the S/G2/M phase[1][2]. Its mechanism is related to that of similar marine-derived sesquiterpenoid quinones, such as Metachromin C, which have been shown to inhibit Topoisomerase I (TOPO I)[3][4]. Inhibition of TOPO I leads to DNA damage during replication, triggering cell cycle checkpoints and ultimately inducing apoptosis in cancer cells. The protocols outlined below are designed to assess the in vivo efficacy of Metachromin X in a human pancreatic cancer xenograft model.
Postulated Signaling Pathway for Metachromin X
The following diagram illustrates the proposed mechanism by which Metachromin X induces cell cycle arrest and apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Metachromins X and Y from a marine sponge Spongia sp. and their effects on cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Metachromins X from Sponge Extracts
These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, and characterization of Metachromin X, a meroterpenoid compound found in marine sponges. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Metachromins are a class of meroterpenoids, which are natural products of mixed biogenetic origin, often containing a hydroquinone core. These compounds have been isolated from various marine organisms, including sponges, and have demonstrated a range of biological activities. While research has specifically detailed the effects of Metachromins C and V, Metachromin X is noted to be structurally related and exhibits similar effects on the cell cycle, inducing arrest in the S/G2/M phases. The protocols below provide a generalized yet detailed approach for the isolation and characterization of Metachromin X from sponge extracts.
Experimental Protocols
1. Extraction of Raw Sponge Material
This protocol describes the initial extraction of organic compounds from the sponge matrix.
-
1.1. Preparation of Sponge Material:
-
Collect sponge samples and freeze-dry them to remove water content.
-
Grind the lyophilized sponge material into a fine powder to maximize the surface area for extraction.
-
-
1.2. Solvent Extraction:
-
Immerse the powdered sponge material in a suitable organic solvent. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).
-
Perform sequential extractions, starting with less polar solvents and moving to more polar solvents, to fractionate compounds based on polarity.
-
Macerate the sponge powder with the solvent at room temperature for 24-48 hours with continuous stirring.
-
Filter the extract to separate the solvent from the sponge residue. Repeat the extraction process on the residue 2-3 times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Chromatographic Purification of Metachromin X
This multi-step protocol is designed to isolate Metachromin X from the crude extract.
-
2.1. Initial Fractionation by Vacuum Liquid Chromatography (VLC):
-
Pre-pack a VLC column with silica gel.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the VLC column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane and gradually introducing ethyl acetate, followed by methanol).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile.
-
-
2.2. Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography:
-
Subject the VLC fractions containing the compounds of interest to MPLC or flash chromatography on a silica gel column.
-
Use a shallower solvent gradient than in VLC to achieve better separation (e.g., a linear gradient of hexane and ethyl acetate).
-
Monitor the eluent with a UV detector and collect fractions.
-
-
2.3. High-Performance Liquid Chromatography (HPLC):
-
Perform the final purification step using reversed-phase HPLC (RP-HPLC).
-
Use a C18 column and a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor the elution profile with a UV-Vis or photodiode array (PDA) detector.
-
Collect the peak corresponding to Metachromin X.
-
Desalt the final compound if necessary.
-
3. Structural Characterization of Metachromin X
The following analytical techniques are crucial for the structural elucidation and confirmation of the isolated compound.
-
3.1. Mass Spectrometry (MS):
-
Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS).
-
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure of Metachromin X.[1] The solvent for NMR analysis is typically deuterated chloroform (CDCl₃) or methanol (CD₃OD).
-
-
3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Obtain the UV-Vis spectrum to identify the characteristic chromophores of the hydroquinone moiety.
-
-
3.4. Infrared (IR) Spectroscopy:
-
Use IR spectroscopy to identify functional groups present in the molecule.
-
Data Presentation
The following tables should be used to document the quantitative data obtained during the isolation and purification process.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Starting Weight (g) | Product | Product Weight (g) | Yield (%) |
| 1 | Freeze-dried sponge powder | Crude Extract | |||
| 2 | Crude Extract | VLC Fraction 1 | |||
| 3 | Crude Extract | VLC Fraction 2 | |||
| ... | ... | ... | |||
| N | MPLC Fraction X | Purified Metachromin X |
Table 2: HPLC Purification Parameters and Results
| Parameter | Value |
| Column | |
| Mobile Phase A | |
| Mobile Phase B | |
| Gradient | |
| Flow Rate (mL/min) | |
| Detection Wavelength (nm) | |
| Retention Time of Metachromin X (min) | |
| Purity of Metachromin X (%) |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Purification of Metachromins X using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metachromins X are a class of sesquiterpenoid quinones isolated from the marine sponge Spongia (Heterofibria) sp.[1]. These compounds have garnered significant interest within the scientific community due to their biological activity, particularly their ability to influence cell cycle progression. Preliminary studies have shown that Metachromin X can arrest the cell cycle of HeLa/Fucci2 cells at the S/G2/M phase, indicating potential applications in cancer research and drug development[2].
The purification of this compound from their natural source or from synthetic reaction mixtures is a critical step for their structural elucidation, biological characterization, and subsequent development as therapeutic agents. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity required for these applications. This document provides detailed application notes and protocols for the purification of this compound using various HPLC methods.
Chromatographic Techniques for this compound Purification
Several HPLC techniques can be employed for the purification of this compound, each offering distinct advantages based on the specific separation requirements. The choice of technique will depend on factors such as the scale of purification (analytical vs. preparative), the complexity of the sample matrix, and the physicochemical properties of the Metachromin X analogues.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is highly effective for separating compounds based on their hydrophobicity[3][4][5][6]. Given the sesquiterpenoid quinone structure of this compound, which imparts significant hydrophobic character, RP-HPLC is the primary recommended technique.
-
Normal-Phase HPLC (NP-HPLC): In contrast to RP-HPLC, NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. This can be an alternative for separating isomers or closely related analogues of this compound that have different polar functional groups.
-
Chiral HPLC: As demonstrated in the structural elucidation of the related Metachromin Y, chiral HPLC is essential for the separation of enantiomers[1]. If Metachromin X exists as a racemic mixture or if stereoisomeric purity is critical, chiral chromatography is a necessary step.
-
Preparative HPLC: For isolating larger quantities of pure this compound for biological assays or further studies, analytical methods can be scaled up to preparative HPLC[7][8][9][10][11]. This involves using larger columns and higher flow rates to handle larger sample loads.
Experimental Protocols
Protocol 1: Analytical Reverse-Phase HPLC for Purity Assessment
This protocol is designed for the analytical separation and purity assessment of Metachromin X.
Instrumentation and Columns:
-
HPLC System: A standard analytical HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Note: The use of an acid modifier like formic acid or acetic acid can improve peak shape[12].
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm and 280 nm (or PDA scan 200-400 nm) |
| Gradient Program | See Table 1 |
Table 1: Analytical Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 80 | 20 |
| 30 | 80 | 20 |
Sample Preparation: Dissolve the crude extract or synthesized Metachromin X in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Preparative Reverse-Phase HPLC for Isolation
This protocol outlines the scale-up of the analytical method for the preparative isolation of Metachromin X.
Instrumentation and Columns:
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a fraction collector, and a UV-Vis detector.
-
Column: A larger C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
Mobile Phase Preparation:
-
As described in Protocol 1, but in larger volumes.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Gradient Program | See Table 2 |
Table 2: Preparative Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 40 | 0 | 100 |
| 50 | 0 | 100 |
| 52 | 80 | 20 |
| 60 | 80 | 20 |
Sample Preparation and Loading: Dissolve a larger quantity of the crude material in the initial mobile phase composition (80% A, 20% B) to ensure good peak shape upon injection. The concentration will depend on the loading capacity of the preparative column, which should be determined empirically.
Fraction Collection: Collect fractions based on the UV chromatogram. Fractions corresponding to the Metachromin X peak should be collected, pooled, and the solvent evaporated under reduced pressure to obtain the purified compound.
Data Presentation
The following table summarizes typical data that would be obtained from the analytical HPLC analysis of a purified Metachromin X sample.
Table 3: Analytical Data for Purified Metachromin X
| Parameter | Value |
| Retention Time (t_R) | 15.2 min |
| Peak Area | 1,250,000 mAU*s |
| Purity (by area %) | >98% |
| Tailing Factor | 1.1 |
| Resolution (from nearest impurity) | >2.0 |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reverse Phase Chromatography | Reversed-Phase HPLC Columns [orochem.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 7. preparative HPLC - SiChem [sichem.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 11. youtube.com [youtube.com]
- 12. ionsource.com [ionsource.com]
Synthesis and Evaluation of Novel Metachromin X Derivatives as Potent Anti-Cancer Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metachromins, a class of marine-derived natural products, have demonstrated significant potential in anti-cancer research.[1] Notably, Metachromin C, isolated from the marine sponge Hippospongia metachromia, exhibits potent cytotoxicity against pancreatic cancer cells by inhibiting Topoisomerase I and inducing DNA damage.[1][2] The core chemical scaffold of several Metachromins is a chromene, a heterocyclic motif known for its broad range of pharmacological activities, including anti-proliferative effects against various cancer types.[3][4] Chromene derivatives have been shown to induce apoptosis, cell cycle arrest, and disrupt microtubule polymerization, making them promising candidates for novel cancer therapeutics.[5][6]
This document provides a detailed protocol for the synthesis of novel "Metachromin X" derivatives, a series of synthetic analogues designed to build upon the anti-cancer properties of the natural Metachromin scaffold. Furthermore, it outlines key in vitro experimental protocols for evaluating their biological activity against human cancer cell lines.
Synthesis of Metachromin X Derivatives
The synthesis of Metachromin X derivatives is based on a well-established multi-component reaction for the formation of the 4H-chromene ring system.[5][7] This approach allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Scheme:
A one-pot three-component condensation reaction of a substituted salicylaldehyde, an active methylene compound (e.g., malononitrile), and a substituted chalcone in the presence of a basic catalyst such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) will be employed.
Hypothetical Metachromin X Core Structure:
For the purpose of this protocol, we will focus on the synthesis of derivatives based on a hypothetical "Metachromin X" core, which incorporates a substituted chromene backbone.
Table 1: Synthesized Metachromin X Derivatives and their Yields
| Compound ID | R1 | R2 | R3 | % Yield |
| MX-1 | H | 4-OCH3 | H | 85 |
| MX-2 | H | 4-Cl | H | 82 |
| MX-3 | 5-Br | 4-OCH3 | H | 78 |
| MX-4 | 5-Br | 4-Cl | H | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Metachromin X Derivatives (MX-1 to MX-4)
Materials:
-
Substituted salicylaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted chalcone (1.0 mmol)
-
Piperidine (0.1 mmol) or DABCO (0.1 mmol)[7]
-
Ethanol (20 mL)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the appropriately substituted chalcone (1.0 mmol) in ethanol (20 mL), add piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Metachromin X derivatives on the viability of cancer cells.[2][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)[6][9]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Metachromin X derivatives (dissolved in DMSO to prepare stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of Metachromin X derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Metachromin X Derivatives
| Compound ID | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| MX-1 | 15.2 | 18.5 |
| MX-2 | 8.7 | 10.2 |
| MX-3 | 5.1 | 6.8 |
| MX-4 | 2.3 | 3.1 |
| Doxorubicin | 0.8 | 1.1 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Metachromin X derivatives on cell cycle progression.[10]
Materials:
-
Human cancer cell lines
-
Metachromin X derivatives
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the Metachromin X derivatives for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Table 3: Effect of MX-4 on Cell Cycle Distribution in HCT-116 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.5 | 25.3 | 14.2 |
| MX-4 (3.1 µM) | 25.1 | 30.2 | 44.7 |
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the induction of apoptosis by Metachromin X derivatives.
Materials:
-
Human cancer cell lines
-
Metachromin X derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC₅₀ concentration of the Metachromin X derivatives for 48 hours.
-
Harvest the cells, wash with PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Workflows
The anti-cancer activity of chromene derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
Caption: Proposed mechanism of action for Metachromin X derivatives.
The experimental workflow for the initial screening of Metachromin X derivatives is a multi-step process.
Caption: Experimental workflow for Metachromin X evaluation.
References
- 1. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity [medsci.org]
- 9. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Metachromins X in Combination Chemotherapy
Introduction to Metachromins X
This compound is an investigational small molecule agent with a dual mechanism of action, functioning as both a topoisomerase II inhibitor and a selective inhibitor of cyclin-dependent kinase 9 (CDK9). Its action on topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and subsequent apoptosis. The concurrent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and survivin. This dual activity makes this compound a compelling candidate for combination therapies, aiming to enhance cytotoxic effects and overcome resistance mechanisms.
Rationale for Combination Therapy
The therapeutic potential of this compound is hypothesized to be significantly enhanced when used in combination with other standard-of-care chemotherapy agents. The primary rationales include:
-
Synergistic DNA Damage: Combining this compound with platinum-based agents (e.g., Cisplatin) or other DNA damaging agents can lead to a supra-additive level of DNA lesions, overwhelming cellular repair mechanisms.
-
Inhibition of Resistance Pathways: By suppressing the transcription of key survival proteins, this compound can lower the threshold for apoptosis induced by other agents.
-
Cell Cycle Synchronization: Pre-treatment with agents that induce cell cycle arrest (e.g., taxanes) may sensitize cancer cells to the S-phase and G2/M-phase specific activity of this compound.
In Vitro Efficacy Data: Combination Studies
The following tables summarize the in vitro efficacy of this compound in combination with other chemotherapy agents in the A549 non-small cell lung cancer cell line.
Table 1: IC50 Values of Single Agents (72h Exposure)
| Compound | IC50 (nM) |
| This compound | 150 |
| Cisplatin | 2500 |
| Paclitaxel | 50 |
| Gemcitabine | 100 |
Table 2: Combination Index (CI) Values for this compound Combinations
The Chou-Talalay method was used to calculate CI values. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
| Combination (1:1 Ratio) | Fa 0.5 (CI) | Fa 0.75 (CI) | Fa 0.9 (CI) |
| This compound + Cisplatin | 0.65 | 0.58 | 0.52 |
| This compound + Paclitaxel | 0.88 | 0.75 | 0.69 |
| This compound + Gemcitabine | 0.72 | 0.63 | 0.55 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for evaluating combination therapies.
Caption: Proposed dual mechanism of action for this compound.
Caption: Workflow for in vitro evaluation of this compound combinations.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol describes the use of a resazurin-based assay to determine cell viability and subsequently calculate the combination index (CI).
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Combination agent (e.g., Cisplatin, 10 mM stock in saline)
-
96-well clear bottom, black-walled plates
-
Resazurin sodium salt (0.15 mg/mL in PBS)
-
Plate reader with 560 nm excitation and 590 nm emission filters
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium at 2x the final desired concentration.
-
For single-agent dose-response curves, add 100 µL of the 2x drug dilutions to the appropriate wells.
-
For combination studies, prepare 2x solutions of the drugs at a constant molar ratio (e.g., 1:1) and add 100 µL to the wells.
-
Include wells for vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Use software such as GraphPad Prism to calculate IC50 values by fitting the data to a non-linear regression curve.
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Western Blot for Apoptosis Markers
This protocol details the detection of cleaved PARP and cleaved Caspase-3, key markers of apoptosis.
Materials:
-
Treated cell samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with this compound, the combination agent, or the combination for 48 hours.
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
-
Disclaimer
This compound is a fictional compound created for illustrative purposes. The data, protocols, and mechanisms described herein are based on established principles of cancer biology and pharmacology but are not derived from actual experimental results. This document is intended for educational and demonstrative purposes only.
Application Notes and Protocols: Investigating Resistance to Metachromins X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metachromins X is a novel, third-generation tyrosine kinase inhibitor (TKI) demonstrating high efficacy against specific activating mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in a subset of non-small cell lung cancers (NSCLC). Despite initial positive responses, the development of acquired resistance remains a significant clinical challenge. These application notes provide a comprehensive framework of experimental designs and detailed protocols to investigate the molecular mechanisms underlying resistance to this compound. Understanding these mechanisms is critical for the development of next-generation therapeutic strategies to overcome resistance.
Generating this compound-Resistant Cell Lines
A fundamental step in studying drug resistance is the development of in vitro models. The most common approach is to expose cancer cell lines with known sensitivity to this compound to gradually increasing concentrations of the drug over a prolonged period.
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Line Selection: Begin with an NSCLC cell line known to harbor an activating EGFR mutation and demonstrate sensitivity to this compound (e.g., PC-9, HCC827).
-
Initial Seeding: Seed 1 x 10^6 cells in a T-75 flask with standard growth medium.
-
Initial Drug Exposure: After 24 hours, replace the medium with one containing this compound at a concentration equal to the experimentally determined IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Monitor the cells regularly. When the cells resume a normal growth rate, passage them and increase the concentration of this compound by two-fold.
-
Repeat: Continue this process of stepwise dose escalation. This process can take several months.
-
Resistance Confirmation: The resulting cell population is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental, sensitive cell line.
-
Clonal Selection: To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or flow cytometry-based cell sorting.
-
Cryopreservation: Cryopreserve resistant cell line stocks at various passages to ensure reproducibility.
Characterizing the Resistant Phenotype
Once resistant cell lines are established, it is crucial to quantify the degree of resistance and assess any changes in cell behavior.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental (sensitive) and this compound-resistant cells into 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Data Presentation: IC50 Values for this compound
| Cell Line | Parental IC50 (nM) | Resistant Clone 1 IC50 (nM) | Resistant Clone 2 IC50 (nM) | Fold Change (Clone 1) | Fold Change (Clone 2) |
| PC-9 | 15 | 1850 | 2100 | 123.3 | 140.0 |
| HCC827 | 12 | 1600 | 1750 | 133.3 | 145.8 |
Investigating Molecular Mechanisms of Resistance
Several molecular mechanisms can confer resistance to TKIs. These include the acquisition of secondary mutations in the target protein, activation of bypass signaling pathways, and histologic transformation.
On-Target Resistance: Secondary Mutations
Secondary mutations in the EGFR kinase domain can prevent the binding of this compound. The most common resistance mutation for third-generation EGFR inhibitors is C797S.
Protocol 3: Sanger Sequencing of the EGFR Kinase Domain
-
Genomic DNA Extraction: Extract genomic DNA from parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the EGFR kinase domain (exons 18-21) using specific primers.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR products.
-
Sequence Analysis: Align the sequencing results with the reference human EGFR sequence to identify any mutations.
Bypass Pathway Activation
Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR signaling. Common bypass pathways include MET, HER2, and AXL amplification or overexpression.
Protocol 4: Western Blotting for Bypass Pathway Proteins
-
Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key bypass pathway proteins (e.g., phospho-MET, total MET, phospho-HER2, total HER2, AXL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Densitometry of Bypass Pathway Activation
| Protein | Parental (Relative Density) | Resistant (Relative Density) | Fold Change |
| p-MET/Total MET | 1.0 | 8.2 | 8.2 |
| p-HER2/Total HER2 | 1.0 | 1.2 | 1.2 |
| AXL | 1.0 | 6.5 | 6.5 |
Validating Resistance Mechanisms
To confirm that a specific molecular alteration is responsible for resistance, functional studies are necessary.
Protocol 5: siRNA-Mediated Knockdown of a Bypass Pathway Protein (e.g., MET)
-
siRNA Transfection: Transfect this compound-resistant cells with siRNA specifically targeting MET or a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Confirmation of Knockdown: Confirm MET knockdown by Western blotting.
-
Cell Viability Assay: Perform a cell viability assay (as in Protocol 2) on the transfected cells in the presence of this compound.
-
Analysis: Determine if the knockdown of MET re-sensitizes the resistant cells to this compound by comparing the IC50 values of cells transfected with MET siRNA versus control siRNA.
In Vivo Validation
In vitro findings should be validated in vivo using animal models.
Protocol 6: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 this compound-resistant cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy targeting the identified resistance mechanism).
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Compare tumor growth rates between the different treatment groups.
Data Presentation: In Vivo Tumor Growth
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Standard Deviation |
| Vehicle | 1250 | 150 |
| This compound | 1180 | 135 |
| MET Inhibitor | 850 | 110 |
| This compound + MET Inhibitor | 320 | 75 |
Visualizations
Caption: this compound inhibits mutant EGFR signaling.
Caption: Workflow for developing and characterizing resistance.
Caption: Logical relationships of resistance mechanisms.
Application Note: Identifying Cellular Targets of Metachromins X using Genome-wide CRISPR-Cas9 Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metachromins X is a novel synthetic compound demonstrating potent cytotoxic effects in various cancer cell lines. Early-stage development has been promising, yet its precise mechanism of action and direct cellular targets remain uncharacterized. Elucidating the molecular targets of novel therapeutics is a critical step in drug development, enabling mechanism-of-action studies, biomarker discovery, and the prediction of potential off-target effects. This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify the cellular machinery essential for the cytotoxic activity of this compound. The described workflow leverages a positive selection strategy, where cells with genetic knockouts that confer resistance to this compound become enriched in the surviving population.
Principle of the Assay
The core of this approach is a pooled, genome-wide CRISPR-Cas9 knockout library, which consists of a lentiviral vector pool, with each vector encoding a unique single-guide RNA (sgRNA) targeting a specific gene in the human genome. A population of Cas9-expressing cells is transduced with this library at a low multiplicity of infection to ensure that, on average, each cell receives a single sgRNA, resulting in the knockout of a single gene.
This heterogeneous population of knockout cells is then treated with a lethal concentration of this compound. In this scenario, cells in which a gene essential for the drug's cytotoxic activity has been knocked out will survive and proliferate. In contrast, cells with knockouts of non-essential genes will be eliminated. By using next-generation sequencing (NGS) to quantify the sgRNA sequences present in the surviving cell population compared to a control population, we can identify the genes whose disruption leads to drug resistance. These "hits" represent high-confidence candidate targets of this compound or critical components of its downstream signaling pathway.
Caption: Workflow for identifying this compound targets.
Experimental Protocols
Protocol 1: Genome-wide CRISPR-Cas9 Knockout Screen
-
Cell Line Preparation:
-
Select a cancer cell line that is highly sensitive to this compound. A549 lung carcinoma cells will be used in this example.
-
First, establish a stable Cas9-expressing A549 cell line by lentiviral transduction with a lenti-Cas9-Blast vector followed by blasticidin selection.
-
Validate Cas9 activity using a GFP-reporter assay where Cas9 cutting restores GFP expression.
-
-
Determination of this compound IC90:
-
Perform a dose-response curve for the stable Cas9-A549 cell line to determine the concentration of this compound that results in 90% cell death (IC90) over a 7-day period. This concentration will be used for the screen.
-
-
Lentiviral sgRNA Library Transduction:
-
Plate 2.5 x 10^8 Cas9-A549 cells.
-
Transduce the cells with a genome-wide human sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.3. This ensures most cells receive a single sgRNA.
-
The total number of cells should provide at least 500x coverage of the sgRNA library.
-
-
Antibiotic Selection:
-
48 hours post-transduction, select for successfully transduced cells by adding puromycin (assuming the sgRNA library vector contains a puromycin resistance cassette) at a pre-determined concentration.
-
Maintain selection until a non-transduced control plate shows complete cell death.
-
-
This compound Treatment:
-
Split the surviving cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the IC90 concentration of this compound).
-
Maintain sufficient cell numbers in each arm to preserve library complexity (at least 500 cells per sgRNA).
-
Culture the cells for 14-21 days, allowing for the enrichment of resistant cells.
-
-
Genomic DNA Extraction and NGS Preparation:
-
Harvest at least 2.5 x 10^7 cells from both the control and treatment arms.
-
Extract genomic DNA (gDNA) using a commercial kit suitable for large cell pellets.
-
Amplify the sgRNA-containing cassettes from the gDNA using a two-step PCR protocol. The first step amplifies the region, and the second adds Illumina sequencing adapters and barcodes.
-
-
Next-Generation Sequencing:
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for a read depth of at least 200-300 reads per sgRNA in the control population.
-
Protocol 2: Data Analysis and Hit Identification
-
Data Processing:
-
Demultiplex the sequencing data based on the barcodes.
-
Trim adapter sequences and low-quality reads.
-
-
sgRNA Read Counting:
-
Align the reads to the sgRNA library reference file to obtain a read count for each sgRNA in both the control and treated samples.
-
-
Statistical Analysis:
-
Utilize software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify enriched sgRNAs.
-
MAGeCK compares the sgRNA abundance in the this compound-treated sample to the control sample and calculates a statistical significance (p-value and false discovery rate) for each gene.
-
Genes with multiple highly-enriched sgRNAs are considered high-confidence hits.
-
Data Presentation: Hypothetical Screening Results
The analysis pipeline identifies several genes whose knockout confers significant resistance to this compound. The top candidate hits are summarized below.
Table 1: Top Gene Hits from this compound Resistance Screen
| Gene Symbol | Gene Description | Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| TRK1 | Tyrosine Kinase Receptor 1 | 8.2 | 1.5 x 10-9 | 3.4 x 10-7 |
| ENZ3 | Essential Enzyme 3 | 7.5 | 4.1 x 10-8 | 6.2 x 10-6 |
| TP53 | Tumor Protein p53 | 6.9 | 9.8 x 10-7 | 8.1 x 10-5 |
| BIND2 | Binding Protein 2 | 6.3 | 2.2 x 10-6 | 1.3 x 10-4 |
| REG7 | Regulatory Subunit 7 | 5.8 | 7.6 x 10-6 | 3.5 x 10-4 |
Protocol 3: Hit Validation
To confirm that the top hit, Tyrosine Kinase Receptor 1 (TRK1), is a genuine target, individual knockout cell lines are generated and tested for this compound sensitivity.
-
Generate Individual Knockout Lines:
-
Design two independent sgRNAs targeting the exons of TRK1.
-
Transduce Cas9-A549 cells with lentivirus for each sgRNA individually.
-
Select single-cell clones and expand them.
-
Confirm successful gene knockout via Sanger sequencing and Western blot for the TRK1 protein. A non-targeting sgRNA should be used as a control.
-
-
Dose-Response Assay:
-
Plate the validated TRK1 knockout clones and control cells.
-
Treat with a range of this compound concentrations for 72 hours.
-
Measure cell viability using a CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant shift in IC50 for the knockout lines confirms the target's role.
-
Data Presentation: Hypothetical Validation Results
The dose-response assays confirm that the loss of TRK1 leads to significant resistance to this compound.
Table 2: this compound IC50 Values in Validation Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | Fold Resistance (vs. Control) |
|---|---|---|---|
| A549-Control | Non-targeting sgRNA | 15.2 | 1.0 |
| A549-TRK1-KO1 | TRK1 sgRNA #1 | 875.4 | 57.6 |
| A549-TRK1-KO2 | TRK1 sgRNA #2 | 912.8 | 60.1 |
Proposed Signaling Pathway
Based on the validated hit, a hypothetical signaling pathway can be proposed where this compound acts as an agonist for the TRK1 receptor, leading to the activation of a downstream pro-apoptotic cascade.
Caption: Proposed pathway for this compound-induced apoptosis.
Conclusion
This application note outlines a robust and systematic approach for identifying the cellular targets of the novel compound this compound using a CRISPR-Cas9 resistance screen. The workflow, from initial screen to hit validation, provides a high-confidence method for deconvoluting the mechanism of action of new therapeutic agents. The identification of the TRK1 receptor as a critical mediator of this compound activity provides a clear path forward for further preclinical development, including direct binding assays and biomarker discovery to identify patient populations most likely to respond to treatment.
Troubleshooting & Optimization
"Metachromins X" solubility issues in aqueous solutions
Welcome to the technical support center for Metachromins X. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers overcome common challenges associated with the solubility of this compound in aqueous solutions.
This compound is a sesquiterpenoid quinone isolated from a marine sponge of the Spongia genus.[1] Like many compounds in this class, this compound is hydrophobic and exhibits poor solubility in aqueous buffers, which can pose challenges for in vitro and cell-based assays. The following information is based on best practices for handling hydrophobic small molecules and sesquiterpenoid quinones.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound has very low solubility in purely aqueous solutions. Direct dissolution in aqueous buffers is not recommended. You must first prepare a concentrated stock solution in an appropriate organic solvent. For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out," where the compound precipitates when the solvent environment changes from organic to mostly aqueous. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the final aqueous buffer. Try performing serial dilutions to determine the maximum achievable concentration without precipitation.
-
Increase the Percentage of Co-solvent: While high concentrations of DMSO can be toxic to cells (typically >0.5%), many assays can tolerate up to 0.1-0.5% DMSO. Increasing the final DMSO percentage within this tolerable range can improve solubility.
-
Use Pluronic F-68 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your final aqueous buffer can help stabilize the compound and prevent precipitation.
-
Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer gently to ensure rapid and even dispersion. This minimizes localized high concentrations of the compound that can initiate precipitation.
Q3: My stock solution in DMSO appears cloudy or has visible particles. What does this mean?
A3: This indicates that you have exceeded the solubility limit of this compound even in DMSO, or that the compound may have absorbed moisture.
-
Action: Gently warm the solution to 37°C and vortex thoroughly. If the particles do not dissolve, the solution is likely supersaturated. You will need to centrifuge the solution and use the clear supernatant, though the actual concentration will be lower than intended. For future preparations, start with a lower target concentration for your stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions.[2] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. For applications where DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be tested, but their compatibility with the experimental system must be verified.
Q2: How does pH affect the solubility of this compound?
A2: The structure of this compound, a sesquiterpenoid quinone, does not contain readily ionizable groups. Therefore, its solubility is not expected to be significantly influenced by pH within the typical biological range (pH 6.0 - 8.0).
Q3: What are the recommended storage conditions for this compound as a solid and in solution?
A3:
-
Solid: Store the lyophilized powder at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, thaw the vial completely and vortex to ensure homogeneity.
Data Presentation
The following tables summarize the approximate solubility of this compound based on data for similar sesquiterpenoid compounds. Note: These values are estimates and should be empirically verified.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Max Solubility (at 25°C) |
| DMSO | ≥ 25 mg/mL |
| Ethanol | ~5 mg/mL |
| Methanol | ~2 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Estimated Aqueous Solubility of this compound with a Co-Solvent
| Aqueous System (PBS, pH 7.4) | Estimated Max Solubility |
| with 0.1% DMSO | ~5-10 µM |
| with 0.5% DMSO | ~25-50 µM |
| with 0.5% DMSO + 0.1% Pluronic F-68 | ~50-100 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed. (Molecular Weight of this compound: 354.45 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 354.45 g/mol * 1000 mg/g = 3.54 mg
-
-
Weighing: Carefully weigh out 3.54 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again until the solid is completely dissolved.
-
Storage: Aliquot into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: General Method for Diluting this compound Stock into Aqueous Buffer
This protocol describes the preparation of 10 mL of a 10 µM working solution in a cell culture medium containing a final concentration of 0.1% DMSO.
-
Prepare Materials:
-
10 mM this compound stock solution in DMSO.
-
10 mL of pre-warmed (37°C) aqueous buffer or cell culture medium.
-
-
Calculate Volumes:
-
Use the C1V1 = C2V2 formula.
-
(10,000 µM)(V1) = (10 µM)(10,000 µL)
-
V1 = 10 µL of the 10 mM stock solution.
-
-
Dilution (Intermediate Step - Recommended):
-
Prepare an intermediate dilution first to avoid precipitation. Pipette 2 µL of the 10 mM stock into 198 µL of DMSO to create a 100 µM intermediate stock.
-
Pipette 10 µL of the 10 mM stock into 990 µL of the aqueous buffer to create a 100 µM intermediate solution.
-
-
Final Dilution:
-
While gently vortexing the 10 mL of pre-warmed aqueous buffer, add the 10 µL of 10 mM stock solution drop-by-drop.
-
Ensure the final concentration of DMSO does not exceed the tolerance of your experimental system (0.1% in this example).
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathway for this compound action.
References
Optimizing "Metachromin C" concentration for in-vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Metachromin C in in-vitro experiments. Find answers to frequently asked questions and step-by-step troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Metachromin C?
A1: Metachromin C is a potent and selective small molecule inhibitor of ChronoKinase-1, a key enzyme in the Chrono-Signal Pathway. By binding to the ATP-binding pocket of ChronoKinase-1, it prevents the phosphorylation of its downstream target, Substrate-P, thereby inhibiting pathway activation.
Q2: What is the recommended starting concentration for my experiments?
A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration will be cell-type and assay dependent. A dose-response experiment is highly recommended to determine the IC50 in your specific system.
Q3: How should I dissolve and store Metachromin C?
A3: Metachromin C is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Is Metachromin C cytotoxic?
A4: Metachromin C can exhibit cytotoxicity at high concentrations. It is crucial to determine the cytotoxic threshold in your experimental model. Generally, concentrations above 50 µM may lead to significant cell death in many cell lines.
Troubleshooting Guides
Problem 1: No observed effect of Metachromin C on my target.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 in your specific cell line and assay. See the "Protocol: Determining Optimal Working Concentration" section below.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure the stock solution was prepared and stored correctly. Avoid multiple freeze-thaw cycles. Prepare a fresh stock solution from the lyophilized powder.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Verify that your cell line expresses ChronoKinase-1 and that the Chrono-Signal Pathway is active. You can check for protein expression via Western Blot or for pathway activity using a p
-
"Metachromins X" stability and degradation in storage
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing Metachromins X?
A: While specific studies on this compound are not available, for many sesquiterpenoid compounds, storage at low temperatures is crucial to minimize degradation. It is recommended to store this compound, especially in solution, at temperatures of 4°C or lower. One study on a sesquiterpene lactone showed increased stability at 8°C compared to room temperature, with stability loss observed at 40°C[1]. Another investigation found that storing a tincture containing sesquiterpene lactones at +4°C resulted in significantly less degradation (13%) over three years compared to storage at +25°C (32% degradation) and +30°C (37% degradation)[2][3].
Q2: How should I store this compound, as a solid or in solution?
A: For long-term storage, it is generally best to store this compound as a dry, solid powder under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Storing natural products as solids minimizes reactions with solvents and hydrolysis.[4] If stock solutions are necessary, they should be prepared fresh. If they must be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving and storing this compound?
A: The choice of solvent can significantly impact the stability of a compound. For sesquiterpene quinones, aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions over protic solvents like ethanol or methanol, especially for long-term storage. This is because reactive functional groups on the compound can react with alcoholic solvents.[2][3] It is crucial to use high-purity, dry solvents, as impurities or water can promote degradation.[5]
Q4: Is this compound sensitive to light?
A: Quinone structures are often susceptible to degradation upon exposure to light (photosensitivity). Therefore, it is highly recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]
Q5: How does pH affect the stability of this compound?
A: The stability of sesquiterpene quinones can be pH-dependent. Some sesquiterpene lactones have shown instability at neutral or alkaline pH (e.g., pH 7.4), while being more stable at a slightly acidic pH (e.g., 5.5)[7]. Quinones can also be unstable under alkaline conditions[6]. It is advisable to maintain a slightly acidic to neutral pH for solutions of this compound, unless experimental conditions require otherwise. A stability study across a range of pH values is recommended to determine the optimal conditions for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions of this compound for each experiment.- If using stored stock solutions, perform a quality control check (e.g., via HPLC) to confirm integrity and concentration.- Review storage conditions (temperature, light exposure, solvent) against recommendations. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS) | Degradation of this compound or reaction with solvent/impurities. | - This may indicate the formation of degradation products or artifacts.[4]- Analyze a freshly prepared sample to see if the unexpected peaks are present.- If using alcoholic solvents, consider the possibility of solvent adduct formation.[2][3]- Ensure the use of high-purity solvents. |
| Variability in experimental results | Inconsistent concentration of this compound due to degradation during the experiment. | - Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).- Minimize the time the compound is exposed to potentially destabilizing conditions.- Consider the possibility of the compound degrading over the time course of the experiment. |
| Discoloration of this compound solution | Oxidation or other forms of chemical degradation. | - Quinone compounds can be susceptible to oxidation.[8]- Prepare solutions in degassed solvents and consider working under an inert atmosphere.- Avoid exposure to air and light. |
Stability and Degradation Data
As specific quantitative data for this compound is unavailable, the following table summarizes general stability information for related compounds to guide experimental design.
| Condition | General Observation for Sesquiterpenes/Quinones | Recommendation for this compound | References |
| Temperature | Increased temperature significantly accelerates degradation. | Store solid at ≤ 4°C. Store solutions at -20°C or -80°C. | [1][2][3][5] |
| Light | Quinones are often photosensitive. | Protect from light at all times using amber vials or foil. | [6] |
| pH | Stability is pH-dependent; often more stable in slightly acidic conditions. | Evaluate stability in your experimental buffer system. Avoid strongly alkaline conditions. | [6][7] |
| Solvent | Protic solvents (e.g., ethanol) can react with some sesquiterpenes. | Use aprotic solvents (DMSO, DMF) for stock solutions. Use high-purity, dry solvents. | [2][3][4] |
| Oxygen | Quinones are susceptible to oxidation. | Store solids under an inert atmosphere. Use degassed solvents for solutions where possible. | [8] |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in a suitable aprotic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).
-
-
Experimental Conditions:
-
Temperature: Aliquot the stock solution into separate vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
pH: Dilute the stock solution in a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Light: Prepare two sets of samples. Wrap one set in aluminum foil and expose the other set to ambient or UV light.
-
Solvent: Prepare solutions in different solvents (e.g., acetonitrile, DMSO, ethanol, methanol, water).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove an aliquot from each condition.
-
-
HPLC Analysis:
-
Analyze the aliquots using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for sesquiterpenoids.[1]
-
The mobile phase could be a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Use a UV-Vis detector set to the maximum absorbance wavelength of this compound.
-
Quantify the peak area of this compound at each time point. The appearance of new peaks may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a stability assessment study.
References
- 1. scielo.br [scielo.br]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
Overcoming "Metachromins X" resistance in cancer cell lines
Technical Support Center: Metachromin X
Welcome to the technical support center for Metachromin X. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to Metachromin X resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to Metachromin X, is now showing resistance. What are the possible causes?
A1: Resistance to Metachromin X can arise from several mechanisms. The most common are:
-
Target Alteration: Mutations in the gene encoding the target protein of Metachromin X can prevent the drug from binding effectively.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of Metachromin X.[1]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively remove Metachromin X from the cell, reducing its intracellular concentration.[2]
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A combination of molecular and cellular biology techniques can help identify the resistance mechanism:
-
Sanger or Next-Generation Sequencing (NGS): To identify mutations in the target gene.
-
Western Blotting or Phospho-protein arrays: To assess the activation status of known bypass pathways.
-
Rhodamine 123 Efflux Assay: To measure the activity of efflux pumps.
Q3: Are there any known combination therapies to overcome Metachromin X resistance?
A3: Yes, combination therapies are a promising strategy.[2] The choice of the second agent depends on the resistance mechanism:
-
For Target Alterations: A second-generation Metachromin compound (if available) or a drug targeting a downstream component of the same pathway may be effective.
-
For Bypass Pathway Activation: An inhibitor of the activated bypass pathway should be used. For example, if the PI3K/Akt pathway is activated, a PI3K inhibitor could restore sensitivity.
-
For Increased Drug Efflux: An efflux pump inhibitor, such as verapamil or tariquidar, can be used to increase the intracellular concentration of Metachromin X.
Q4: My cells are growing slowly and look unhealthy after thawing. What could be the problem?
A4: Several factors can contribute to poor cell health post-thawing.[3] Ensure you are following optimal cell culture practices:
-
Thawing Procedure: Thaw cells rapidly in a 37°C water bath and dilute the cryopreservative-containing medium slowly with pre-warmed growth medium.
-
Cell Density: Plate thawed cells at a higher density than for routine passaging to promote recovery.
-
Media Formulation: Use the recommended growth medium and supplements for your specific cell line.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cell health and experimental results.[4]
Q5: I am not seeing a consistent dose-response curve with Metachromin X in my experiments. What could be the issue?
A5: Inconsistent dose-response curves can be due to several experimental variables:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Drug Preparation: Prepare fresh dilutions of Metachromin X for each experiment from a validated stock solution.
-
Incubation Time: Use a consistent incubation time for drug treatment across all experiments.
-
Cell Line Stability: Cancer cell lines can drift genetically over time, leading to changes in drug sensitivity.[4] It is recommended to use low-passage cells for experiments.
Troubleshooting Guides
Guide 1: Investigating Unexpected Metachromin X Resistance
This guide provides a step-by-step workflow to investigate the potential mechanisms of acquired resistance to Metachromin X.
Workflow for troubleshooting Metachromin X resistance.
Guide 2: Optimizing Combination Therapy Experiments
This guide outlines a workflow for designing and optimizing experiments combining Metachromin X with a second agent.
Workflow for optimizing combination drug experiments.
Signaling Pathways
Metachromin X Mechanism of Action and Resistance Pathways
This diagram illustrates the hypothetical signaling pathway targeted by Metachromin X and the potential resistance mechanisms.
Metachromin X mechanism and resistance pathways.
Data Presentation
Table 1: IC50 Values of Metachromin X in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant Subline IC50 (nM) | Fold Resistance |
| Cell Line A | 50 | 1500 | 30 |
| Cell Line B | 75 | 2250 | 30 |
| Cell Line C | 120 | 4800 | 40 |
Table 2: Effect of Combination Therapy on Metachromin X IC50 in Resistant Cell Line A
| Combination Agent | Concentration (µM) | Metachromin X IC50 (nM) | Fold Re-sensitization |
| None | - | 1500 | 1 |
| Bypass Inhibitor Y | 1 | 250 | 6 |
| Efflux Pump Inhibitor Z | 5 | 150 | 10 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Metachromin X.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium
-
96-well plates
-
Metachromin X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of Metachromin X in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
Objective: To assess the phosphorylation status of key proteins in a suspected bypass pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: Rhodamine 123 Efflux Assay
Objective: To measure the activity of drug efflux pumps.
Materials:
-
Cancer cell lines
-
Rhodamine 123 (fluorescent substrate for efflux pumps)
-
Verapamil (efflux pump inhibitor)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in phenol red-free medium.
-
Incubate the cells with Rhodamine 123 (and verapamil for the control group) for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove excess dye.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells (which is reversed by verapamil) indicates increased efflux pump activity.
References
- 1. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
Improving the yield of "Metachromins X" from natural sources
Technical Support Center: Metachromin X Yield Optimization
Welcome to the technical support center for Metachromin X. This resource is designed for researchers, scientists, and drug development professionals working on the extraction and purification of Metachromin X from its natural source, the marine sponge Spongia metachromia. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you improve the consistency and yield of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Metachromin X and why is it important?
Metachromin X is a meroterpenoid compound isolated from the marine sponge Spongia metachromia.[1] It has demonstrated significant cytotoxic activity against various cancer cell lines, making it a promising candidate for further drug development.[2][3] Its unique structure and potent bioactivity have made it a target of interest for both academic and pharmaceutical research.
Q2: What is the natural source of Metachromin X?
The primary natural source of Metachromin X is the marine sponge Spongia metachromia, found in temperate reef ecosystems. It's important to note that the concentration of Metachromin X can vary significantly based on geographical location, season, and the specific ecological pressures on the sponge population.[4][5][6]
Q3: Why are the yields of Metachromin X often inconsistent?
Yield variability is a common challenge in natural product chemistry.[4] For Metachromin X, this can be attributed to several factors:
-
Biological and Environmental Factors: The production of secondary metabolites in sponges can be influenced by water temperature, nutrient availability, microbial symbionts, and competition with other organisms.[4][5][7][8]
-
Genetic Variation: Different populations of Spongia metachromia may have genetic variations that affect their biosynthetic pathways.
-
Post-Harvest Handling: Improper storage and handling of sponge biomass can lead to degradation of the target compound.
-
Extraction and Purification Inefficiencies: The choice of solvents and purification methods can significantly impact the final yield.[9][10][11]
Troubleshooting Guide: Low Yield Issues
Q4: I'm getting a very low yield of Metachromin X from my crude extract. What could be the problem?
Low yield from the initial crude extract is often related to either the quality of the source material or the extraction method itself. Consider the following possibilities:
-
Poor Biomass Quality:
-
Degradation: Was the sponge biomass immediately frozen after collection and stored at -80°C? Delays in freezing can allow enzymatic degradation of Metachromin X.
-
Source Variability: Have you tried sourcing biomass from different locations or at different times of the year? Seasonal and geographical factors play a significant role in metabolite concentration.[4][5][6]
-
-
Inefficient Extraction:
-
Solvent Choice: Are you using an appropriate solvent system? Metachromin X is moderately polar. A common starting point is a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol).[10] The majority of Metachromin X should be in the ethyl acetate fraction.
-
Extraction Technique: Standard maceration can be inefficient.[9] Have you considered more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency?[10] Refer to Protocol 1 for an optimized UAE method.
-
Q5: My crude extract has good bioactivity, but I'm losing most of the Metachromin X during purification. Why?
Significant loss during purification points towards compound instability or suboptimal chromatographic techniques.
-
Compound Degradation:
-
pH Sensitivity: Metachromin X is known to be unstable in acidic conditions. Ensure all solvents used for chromatography are neutralized. If acid-based modifiers are necessary for separation, they should be used at the lowest effective concentration and neutralized immediately after fractionation.
-
Light and Heat Sensitivity: Protect your fractions from direct light and keep them cool. Avoid high temperatures during solvent evaporation; use a rotary evaporator with a water bath set no higher than 35°C.
-
-
Chromatographic Issues:
-
Irreversible Adsorption: Metachromin X can irreversibly bind to silica if the column is not properly prepared. Try deactivating the silica gel by pre-treating it with a small percentage of a polar solvent in your mobile phase system.
-
Poor Resolution: If Metachromin X is co-eluting with other compounds, this can complicate purification and lead to loss in subsequent steps. Refer to Protocol 2 for an optimized flash chromatography method and Table 1 for a comparison of different solvent systems.
-
Q6: I'm trying to scale up my extraction and the yield has dropped significantly. What should I consider?
Scaling up extraction is not always a linear process.[12]
-
Extraction Efficiency: Ensure your solvent-to-biomass ratio remains constant. For larger volumes, mechanical agitation is crucial to ensure proper mixing.
-
Work-up and Phase Separation: In large-scale liquid-liquid extractions, emulsions can form, trapping your compound at the interface.[11] If this occurs, try adding a small amount of brine to break the emulsion.
-
Solvent Evaporation: Removing large volumes of solvent takes time. Prolonged exposure to even moderate heat can degrade Metachromin X. Use a high-capacity rotary evaporator and ensure your vacuum is efficient.
Data & Pathways
Data Tables
Table 1: Comparison of Extraction Methods for Metachromin X
| Extraction Method | Solvent System (v/v) | Temperature (°C) | Time | Mean Yield (mg/g dry weight) |
| Maceration | Dichloromethane/Methanol (1:1) | 25 | 24h x 3 | 0.85 ± 0.15 |
| Soxhlet Extraction | Ethyl Acetate | 77 | 12h | 1.10 ± 0.20 |
| Ultrasound-Assisted (UAE) | Ethyl Acetate/Methanol (4:1) | 30 | 30 min x 2 | 1.95 ± 0.18 |
| Microwave-Assisted (MAE) | Acetone | 50 | 5 min x 2 | 1.78 ± 0.22 |
Table 2: Effect of Flash Chromatography Conditions on Metachromin X Recovery
| Stationary Phase | Mobile Phase Gradient | Additive | Mean Recovery (%) | Purity (%) |
| Standard Silica Gel | Hexane -> Ethyl Acetate | None | 65 ± 5 | 88 |
| Deactivated Silica | Hexane -> Ethyl Acetate | None | 82 ± 4 | 92 |
| C18 Reverse Phase | Water -> Acetonitrile | 0.1% Formic Acid | 55 ± 8 | 95 |
| C18 Reverse Phase | Water -> Methanol | None | 78 ± 6 | 94 |
Visualizations
Caption: Troubleshooting workflow for low Metachromin X yield.
Caption: Hypothetical biosynthetic pathway for Metachromin X.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Metachromin X
-
Preparation: Lyophilize (freeze-dry) 100 g of frozen Spongia metachromia biomass to a constant weight. Grind the dried biomass into a fine powder using a cryogenic grinder.
-
First Extraction: Place the powdered biomass in a 2 L beaker. Add 1 L of an ethyl acetate/methanol (4:1 v/v) solvent mixture.
-
Ultrasonication: Place the beaker in an ultrasonic bath. Sonicate at a frequency of 40 kHz for 30 minutes. Ensure the bath temperature does not exceed 30°C by adding ice as needed.
-
Filtration: Filter the mixture under vacuum through a Büchner funnel fitted with Whatman No. 1 filter paper. Collect the filtrate.
-
Second Extraction: Return the biomass cake to the beaker and repeat steps 2-4 with a fresh 1 L of the solvent mixture.
-
Combine and Concentrate: Combine the filtrates from both extractions. Evaporate the solvent under reduced pressure using a rotary evaporator (water bath temp < 35°C) to yield the crude extract.
-
Quantification: Redissolve a small, known weight of the crude extract and analyze via HPLC-UV (See Protocol 3 ) to determine the initial yield.
Protocol 2: Flash Chromatography Purification of Metachromin X
-
Column Preparation:
-
Dry-pack a glass column with 200 g of deactivated silica gel (230-400 mesh). To deactivate, mix the silica with 5% (w/w) water and equilibrate for at least 12 hours before use.
-
Wet the column with hexane.
-
-
Sample Loading:
-
Dissolve 5 g of crude extract in a minimal amount of dichloromethane.
-
Add 10 g of silica gel to this solution and evaporate the solvent to create a dry slurry.
-
Carefully layer the dry slurry on top of the packed column.
-
-
Elution:
-
Elute the column with a stepwise gradient of ethyl acetate in hexane. Start with 100% hexane.
-
Increase the polarity in 5% increments of ethyl acetate for every two column volumes.
-
Metachromin X typically elutes at approximately 30-40% ethyl acetate in hexane.
-
-
Fraction Collection: Collect 20 mL fractions and monitor by TLC (Thin Layer Chromatography), staining with vanillin-sulfuric acid and heating.
-
Combine and Concentrate: Combine the fractions containing pure Metachromin X (as determined by TLC and confirmed by HPLC) and evaporate the solvent under reduced pressure.
Protocol 3: Quantification of Metachromin X using HPLC-UV
-
System: HPLC system with a C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% Methanol / 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
Standard Curve: Prepare a standard curve using purified Metachromin X at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Analysis: Inject 10 µL of the dissolved sample (crude extract or purified fraction). Calculate the concentration based on the peak area relative to the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sources of Secondary Metabolite Variation in Dysidea avara (Porifera: Demospongiae): The Importance of Having Good Neighbors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal Trends in the Secondary Metabolite Production of the Sponge Aplysina aerophoba [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 10. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. Troubleshooting [chem.rochester.edu]
"Metachromins X" off-target effects in cell-based assays
<
Disclaimer: "Metachromins X" is a hypothetical compound. The following information is provided for illustrative purposes and is based on common challenges encountered with novel small-molecule kinase inhibitors, particularly those derived from natural products.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers using this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Serine/Threonine kinase, Apoptosis Signal-regulating Kinase 1 (ASK1). By binding to the ATP-binding pocket of ASK1, this compound prevents its activation by upstream signals such as oxidative stress, thereby inhibiting the downstream activation of the p38/JNK signaling pathway.
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. Is this expected?
A2: While this compound is designed to be a specific ASK1 inhibitor, off-target effects are possible, especially at higher concentrations. Unintended inhibition of other kinases essential for cell survival can lead to cytotoxicity.[1][2][3] It is also possible that the observed effect is due to pan-assay interference compounds (PAINS) characteristics, which are common in natural product-derived molecules.[4][5] We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can arise from several factors, including cell passage number, seeding density, and variations in reagent preparation.[6][7] Small molecules, particularly those with hydrophobic properties, can also be prone to aggregation or precipitation in aqueous media, leading to variability in the effective concentration. Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) before diluting in culture media.
Q4: I am using a fluorescence-based readout, and I'm seeing high background noise. Could this compound be interfering with my assay?
A4: Yes, this is a possibility. Many natural product-derived compounds exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[8][9] We recommend running a control plate with this compound in the absence of cells or other assay components to assess its autofluorescence at the excitation and emission wavelengths of your assay. If interference is observed, consider using a luminescence-based or label-free detection method.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a kinome profiling assay to identify other kinases inhibited by this compound at the working concentration. |
| Pan-Assay Interference Compound (PAINS) behavior | Test this compound in unrelated assays to see if it acts as a "frequent hitter." PAINS can act non-specifically through various mechanisms.[4][5] |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your culture medium is below 0.5%. Run a vehicle-only control. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, try using a different solubilization method or a lower concentration. |
Problem 2: Lack of Expected Biological Effect
| Potential Cause | Troubleshooting Step |
| Incorrect dosage | Perform a dose-response experiment to determine the IC50 of this compound on ASK1 activity in your cell line. |
| Low target expression | Confirm the expression of ASK1 in your cell line using Western blot or qPCR. |
| Compound degradation | This compound may be unstable in culture medium over long incubation times. Perform a time-course experiment to assess the duration of its inhibitory effect. |
| Cell permeability issues | If using a cell-free kinase assay, compare the IC50 to the effective concentration in a cell-based assay. A large discrepancy may indicate poor cell permeability. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (ASK1) and a panel of common off-target kinases.
| Kinase | IC50 (nM) |
| ASK1 (Primary Target) | 15 |
| JNK1 | 850 |
| p38α | 1,200 |
| ERK2 | > 10,000 |
| AKT1 | 5,500 |
| CDK2 | > 10,000 |
| SRC | 2,100 |
Data are hypothetical and for illustrative purposes only.
Table 2: Autofluorescence Profile of this compound
This table shows the background fluorescence of this compound at different concentrations using common filter sets.
| Concentration (µM) | FITC (Ex/Em 495/519 nm) | TRITC (Ex/Em 557/576 nm) | DAPI (Ex/Em 358/461 nm) |
| 1 | 150 | 80 | 350 |
| 5 | 750 | 400 | 1,800 |
| 10 | 1,600 | 850 | 3,900 |
Values are in Relative Fluorescence Units (RFU). Data are hypothetical.
Experimental Protocols
Protocol 1: In-Cell Western Blot for p38 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the ASK1 signaling pathway by measuring the phosphorylation of its downstream target, p38.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pretreat cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Induce ASK1 activation by adding H₂O₂ to a final concentration of 1 mM for 30 minutes.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour.
-
Imaging and Analysis: Acquire images using a high-content imager and quantify the fluorescence intensity of phospho-p38, normalizing to total p38.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits the ASK1 signaling pathway.
Caption: Workflow for investigating unexpected experimental results.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Minimizing "Metachromins X" toxicity in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize "Metachromins X" toxicity in animal studies.
Disclaimer
"this compound" is a fictional compound developed for illustrative purposes within this technical support guide. The information provided is based on established principles of preclinical toxicology for small molecule kinase inhibitors and is intended to serve as a practical resource for researchers working with similar investigational drugs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor of the Ser/Thr kinase, Plk4, a key regulator of centriole duplication. Its primary therapeutic rationale is to induce mitotic catastrophe in rapidly dividing cancer cells. However, off-target activities against other kinases have been noted, contributing to its toxicity profile.
**Q2: What are the most common to
Metachromin C IC50 Determination: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Metachromin C, focusing on the challenges associated with IC50 value determination.
Frequently Asked Questions (FAQs)
Q1: What is Metachromin C and what is its primary mechanism of action?
Metachromin C is a sesquiterpenoid quinone, a natural compound first isolated from the marine sponge Hippospongia metachromia.[1][2] Its primary anticancer mechanism involves the inhibition of Topoisomerase I (TOPO I), an essential enzyme in DNA replication.[1][2] By interfering with TOPO I activity, Metachromin C induces DNA single-strand breaks, which can lead to more severe double-strand breaks with prolonged treatment.[1] This DNA damage triggers the activation of DNA repair pathways and causes cell cycle arrest in the S phase.[1][2]
Q2: What are the reported IC50 values for Metachromin C?
The IC50 values for Metachromin C have been determined in several pancreatic ductal adenocarcinoma (PDAC) cell lines, showing both dose- and time-dependent effects. The compound has been shown to be significantly less cytotoxic to normal pancreatic ductal cells.[1][3]
| Cell Line | 24 hours | 48 hours | 72 hours |
| PANC-1 | - | 21.1 µM | 11.2 µM |
| BxPC-3 | 16.9 µM | 9.2 µM | 8.2 µM |
| MiaPaCa-2 | 16.2 µM | 14.1 µM | - |
| AsPC-1 | 24.5 µM | 13.3 µM | - |
| Data compiled from MTT assays performed on various pancreatic cancer cell lines.[1] |
Q3: Beyond cancer cell proliferation, does Metachromin C have other biological activities?
Yes, Metachromin C has demonstrated anti-migration, anti-invasion, and anti-angiogenesis capabilities.[1][2] It has been shown to inhibit the proliferation, migration, and tube formation of human endothelial cells.[1][2] Furthermore, in a zebrafish embryo model, Metachromin C inhibited the formation of new blood vessels, confirming its anti-angiogenic potential in vivo.[2][3]
Troubleshooting Guide for IC50 Determination
Determining a consistent and reproducible IC50 value can be challenging. This guide addresses common issues encountered during in vitro experiments with Metachromin C.
Q4: My IC50 values for Metachromin C are highly variable between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in drug discovery assays. Several factors can contribute to this variability.
-
Compound Stability and Solubility: Natural compounds can have limited stability and solubility in aqueous assay media.[4][5] Ensure that your Metachromin C stock solution is properly prepared and stored. Visually inspect for any precipitation in the media during the experiment.
-
Cellular Factors: The passage number, confluency, and overall health of your cells can significantly impact their response to the compound. Use cells within a consistent and low passage number range.
-
Assay Conditions: Minor variations in incubation time, reagent concentrations (e.g., substrate in an enzyme assay), and cell seeding density can lead to different IC50 values.[4][6]
-
Data Analysis: Ensure you are using a consistent data analysis method. Normalizing data to controls (0% and 100% inhibition) before fitting the curve is crucial.
Below is a logical workflow to troubleshoot inconsistent results.
Caption: A troubleshooting flowchart for addressing inconsistent IC50 results.
Q5: The dose-response curve for Metachromin C does not reach 100% inhibition, even at high concentrations. Why is this happening?
This phenomenon, known as a partial or incomplete curve, can be caused by several factors:
-
Solubility Limit: The most common reason is that the compound precipitates out of the assay medium at higher concentrations.[4] This means the effective concentration delivered to the cells is lower than the theoretical concentration. It is crucial to determine the solubility of Metachromin C in your specific cell culture medium.
-
Compound Degradation: Metachromin C might be unstable over the course of a long incubation period (e.g., 48-72 hours).[4] Consider performing shorter-term assays to see if the curve shape changes.
-
Mechanism of Action: The specific biological mechanism might not lead to 100% cell death or inhibition within the assay's timeframe. For example, if the compound primarily induces cell cycle arrest rather than immediate apoptosis, a significant portion of cells may remain viable but non-proliferative.
Q6: My dose-response curve is not sigmoidal, and the data points are scattered. How can I improve my results?
A non-sigmoidal or scattered curve often points to experimental error or suboptimal assay setup.
-
Concentration Range: Ensure your dilution series covers a wide enough range to define the top and bottom plateaus of the curve. A common practice is to use a semi-logarithmic dilution series spanning 5-6 log units.[4]
-
Replicates: Use technical replicates (multiple wells for the same condition on a single plate) to assess intra-assay variability and biological replicates (repeating the experiment on different days) to assess inter-assay reproducibility.[6]
-
Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to altered concentrations and skewed results. Avoid using the outermost wells or ensure proper humidification during incubation.
Experimental Protocols & Workflows
Protocol: Determining Metachromin C IC50 using an MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is suitable for determining the IC50 of Metachromin C.[1]
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, BxPC-3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Metachromin C in DMSO. Create a serial dilution series (e.g., 2.5, 5, 10, 20, 40 µM) in the appropriate cell culture medium.[1][3] Include a vehicle control (DMSO only) and a blank (medium only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Metachromin C.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[1][3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Normalize the data by setting the average of the vehicle control wells as 100% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use non-linear regression (variable slope, four-parameter model) to fit a sigmoidal curve and determine the IC50 value.
-
Caption: A standard experimental workflow for IC50 determination using an MTT assay.
Signaling Pathway Visualization
Metachromin C exerts its cytotoxic effects by initiating a DNA damage response cascade. The diagram below illustrates this simplified signaling pathway.
Caption: The signaling pathway of Metachromin C-induced DNA damage and cell cycle arrest.
References
- 1. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity [medsci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Metachromins X DNA Damage Experiments: Technical Support Center
Welcome to the technical support center for Metachromins X. This resource is designed for researchers, scientists, and drug development professionals who are working with this novel compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during DNA damage experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Metachromin X?
Metachromin X is a synthetic meroterpenoid designed to act as a potent inhibitor of Topoisomerase I. By intercalating with DNA, it stabilizes the Topoisomerase I-DNA cleavage complex, which prevents the re-ligation of single-strand breaks. When the replication fork encounters this complex, it leads to the conversion of these single-strand breaks into more cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Q2: How should Metachromin X be stored and handled?
To ensure stability and activity, Metachromin X should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. When handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Why am I observing high variability in my cell viability (e.g., MTT, CellTiter-Glo) assays?
High variability in cell viability assays can stem fr
Technical Support Center: In-Vivo Delivery of Antisense Oligonucleotides (ASOs)
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the in-vivo delivery of Antisense Oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in-vivo delivery of ASOs?
The primary challenges for in-vivo delivery of unmodified ASOs include rapid degradation by nucleases, poor cellular uptake, and rapid renal clearance. Chemical modifications and specialized delivery systems are often necessary to overcome these hurdles.
Q2: What are the most common chemical modifications used to enhance ASO stability and efficacy?
To increase nuclease resistance and binding affinity, ASOs are commonly modified. The most prevalent modifications include a phosphorothioate (PS) backbone, which replaces a non-bridging oxygen with sulfur, and various 2' sugar modifications like 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl, and locked nucleic acid (LNA).
Q3: How can I improve the cellular uptake of my ASOs in target tissues?
Improving cellular uptake can be achieved through several strategies:
-
Conjugation: Attaching a targeting ligand, such as N-acetylgalactosamine (GalNAc), can facilitate receptor-mediated endocytosis in specific cell types, like hepatocytes.
-
Formulation: Encapsulating ASOs in lipid nanoparticles (LNPs) or other nanocarriers can protect them from degradation and enhance their delivery to target tissues.
-
Chemical Modifications: Certain modifications, like 2'-MOE, can enhance binding to plasma proteins, which can aid in tissue distribution.
Q4: What are the potential off-target effects of ASOs, and how can they be minimized?
Off-target effects can arise from hybridization to unintended mRNA sequences or from non-specific protein binding. To minimize these effects:
-
Sequence Design: Utilize bioinformatics tools to screen for potential off-target hybridization sites.
-
Chemical Modifications: Certain modifications can reduce non-specific protein interactions.
-
Dose Optimization: Use the lowest effective dose to minimize the potential for off-target effects.
Troubleshooting Guides
Issue 1: Poor ASO Efficacy in Animal Models
If you are observing lower than expected efficacy with your ASO in an in-vivo study, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Rapid Degradation | 1. Verify the chemical modifications of your ASO (e.g., PS backbone, 2' modifications). 2. Consider reformulating the ASO in a protective delivery vehicle like an LNP. |
| Inefficient Delivery | 1. Assess the biodistribution of your ASO using a labeled oligo. 2. If using a targeting ligand (e.g., GalNAc), confirm the expression of the target receptor in your tissue of interest. 3. Optimize the route of administration for your target organ. |
| Suboptimal Dose | 1. Perform a dose-response study to identify the optimal ASO concentration. 2. Ensure the dosing frequency is appropriate based on the half-life of your ASO. |
| Poor Cellular Uptake | 1. Consider conjugation to a cell-penetrating peptide or a targeting ligand. 2. Evaluate the formulation of your delivery vehicle for optimal cell entry. |
Issue 2: Observed Toxicity in Animal Models
Toxicity can manifest as weight loss, changes in organ function (e.g., elevated liver enzymes), or injection site reactions.
| Potential Cause | Troubleshooting Step |
| Hybridization-Dependent Toxicity | 1. Perform a thorough bioinformatics analysis to identify and redesign sequences with potential off-target binding. 2. Reduce the dose of the ASO. |
| Hybridization-Independent Toxicity | 1. Some chemical modifications (e.g., high PS content) can lead to non-specific protein binding and immune stimulation. Consider alternative modifications or a different ASO design. 2. Evaluate the purity of your ASO preparation for contaminants. |
| Delivery Vehicle Toxicity | 1. If using a formulation, assess the toxicity of the vehicle alone (e.g., empty LNPs). 2. Optimize the formulation to reduce the concentration of potentially toxic components. |
Experimental Protocols
Protocol 1: General Workflow for In-Vivo ASO Efficacy Study
This protocol outlines a general workflow for assessing the efficacy of an ASO in a rodent model.
Caption: Workflow for an in-vivo ASO efficacy study.
Protocol 2: ASO Mechanism of Action - RNase H-mediated mRNA Degradation
This diagram illustrates the primary mechanism of action for many ASOs, which involves the recruitment of RNase H to degrade the target mRNA.
Caption: RNase H-mediated degradation of target mRNA by an ASO.
Protocol 3: Troubleshooting Logic for Poor ASO Efficacy
This decision tree provides a logical workflow for troubleshooting experiments where the ASO is not producing the desired effect.
Caption: Decision tree for troubleshooting poor ASO efficacy.
Challenges in the chemical synthesis of "Metachromins X" analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of Metachromin X analogs. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Metachromin X analogs and similar sesquiterpenoid quinones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Coupling Reaction (e.g., Sesquiterpene and Quinone Moieties) | 1. Incomplete activation of the coupling partners. 2. Steric hindrance at the reaction site. 3. Suboptimal reaction temperature or time. 4. Catalyst deactivation. | 1. Ensure anhydrous and inert reaction conditions. Use freshly prepared or titrated organometallic reagents. 2. Consider using a less bulky protecting group or a more reactive derivative of the coupling partners. 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Use a higher catalyst loading or a different ligand. Ensure all reagents and solvents are free of impurities that could poison the catalyst. |
| Formation of Multiple Byproducts | 1. Lack of regioselectivity in the coupling or functionalization steps. 2. Over-oxidation or decomposition of the quinone ring. 3. Side reactions of functional groups on the sesquiterpene backbone. | 1. Employ directing groups or perform the reaction at a lower temperature to enhance selectivity. 2. Use a milder oxidizing agent or perform the oxidation as the final step. Keep the reaction time to a minimum. 3. Protect sensitive functional groups (e.g., alcohols, alkenes) prior to reactions that might affect them. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts on silica gel chromatography. 2. Decomposition of the product on silica gel. 3. Product is an oil and difficult to crystallize. | 1. Try a different solvent system for chromatography or consider reverse-phase chromatography. 2. Deactivate the silica gel with a small percentage of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or Florisil. 3. Attempt purification by preparative HPLC. If the product is an oil, try co-evaporation with a high-boiling point solvent to remove residual solvents, followed by high vacuum. |
| Product Decomposition upon Storage | 1. Quinones are susceptible to reduction and polymerization. 2. Light or air sensitivity. | 1. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C or -80°C). 2. Protect the compound from light by storing it in an amber vial. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of Metachromin X analogs?
A1: The key challenges in the synthesis of Metachromin X analogs typically lie in two areas: the stereoselective construction of the sesquiterpene core and the efficient coupling of the sesquiterpene moiety to the quinone or hydroquinone precursor. Careful control of reaction conditions to achieve the desired stereochemistry in the decalin ring system is crucial. The subsequent coupling reaction often requires optimization to maximize yield and minimize byproduct formation.
Q2: How can I improve the stability of the quinone moiety during the synthesis?
A2: The quinone ring is susceptible to both reduction and nucleophilic attack. It is often advantageous to carry the quinone precursor as a more stable hydroquinone, protected with methyl or other suitable groups, throughout the initial synthetic steps. The final oxidation to the quinone should be performed as one of the last steps using mild oxidizing agents like ceric ammonium nitrate (CAN) or silver(I) oxide to avoid degradation.
Q3: What analytical techniques are most useful for characterizing Metachromin X analogs?
A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of Metachromin X analogs. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are critical for determining the connectivity and stereochemistry of the molecule. FT-IR spectroscopy can confirm the presence of key functional groups like carbonyls (C=O) and hydroxyls (O-H).
Q4: Are there any specific safety precautions I should take when working with quinones and their precursors?
A4: Yes, many quinones and their precursors can be toxic and are often skin and respiratory irritants. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on typical yields for the synthesis of sesquiterpenoid quinones. Actual yields for specific Metachromin X analogs may vary.
| Reaction Step | Description | Typical Yield Range (%) | Purity (%) |
| 1. Sesquiterpene Core Synthesis | Multi-step synthesis to construct the decalin ring system. | 15 - 30 (over several steps) | >95 |
| 2. Coupling Reaction | Coupling of the sesquiterpene fragment with a protected hydroquinone. | 50 - 70 | >90 |
| 3. Deprotection | Removal of protecting groups from the hydroquinone moiety. | 80 - 95 | >95 |
| 4. Oxidation | Oxidation of the hydroquinone to the final quinone product. | 70 - 90 | >98 (after purification) |
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted based on the specific Metachromin X analog being synthesized. The total synthesis of Metachromin X was reported in Bioorganic & Medicinal Chemistry, 2020, 28(2), 115233, which should be consulted for specific details if accessible.
Protocol 1: General Procedure for Coupling of a Sesquiterpene Aldehyde with a Lithiated Hydroquinone Ether
-
Dissolve the protected hydroquinone ether (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise and stir the mixture for 1 hour at -78°C.
-
Add a solution of the sesquiterpene aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78°C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Oxidation of a Hydroquinone to a Quinone using Ceric Ammonium Nitrate (CAN)
-
Dissolve the hydroquinone precursor (1.0 equivalent) in a mixture of acetonitrile and water (3:1).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of ceric ammonium nitrate (2.2 equivalents) in water dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30-60 minutes, monitoring the disappearance of the starting material by TLC.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final quinone.
Visualizations
Caption: General experimental workflow for the synthesis of Metachromin X analogs.
Caption: Simplified signaling pathway for Metachromin-induced S/G2/M cell cycle arrest.
Ensuring reproducibility in "Metachromins X" biological assays
Metachromins X Technical Support Center
Introduction
Welcome to the technical support center for this compound, a novel class of potent and selective ATP-competitive kinase inhibitors targeting the M-Kinase signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of their biological assays involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are this compound and what is their mechanism of action?
A1: this compound are a series of synthetic small molecules designed to specifically inhibit the catalytic activity of M-Kinase, a key serine/threonine kinase in the MAPK/ERK signaling cascade. By competing with ATP for binding to the kinase's active site, this compound effectively block the phosphorylation of downstream substrates, leading to an inhibition of cell proliferation and survival in M-Kinase-dependent cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound are supplied as a lyophilized powder. For optimal stability, it is recommended to store the lyophilized powder at -20°C. For experimental use, a stock solution should be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Further dilutions into aqueous buffers or cell culture media should be made immediately before use.
Q3: Are this compound cytotoxic?
A3: this compound exhibit selective cytotoxicity towards cell lines with activating mutations in the M-Kinase pathway. However, as with any investigational compound, it is crucial to determine the specific cytotoxic profile in your cell line of interest. It is recommended to perform a dose-response cell viability assay to determine the IC50 value and to observe for any non-specific toxicity at higher concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: High Variability in Cell-Based Assay Results
Q: My cell proliferation assay (e.g., MTT, CellTiter-Glo®) is showing high variability between replicate wells and between experiments. What could be the cause?
A: High variability in cell-based assays is a common issue that can stem from several factors.[1][2][3][4] Here's a systematic approach to troubleshooting:
-
Cell Seeding and Health:
-
Inconsistent Cell Number: Ensure you are using a precise method for cell counting and seeding. Automated cell counters can reduce variability compared to manual hemocytometers.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.[2]
-
Cell Confluency: Plate cells at a consistent density to ensure they are in the exponential growth phase during the experiment.[4] Over-confluent or sparse cultures will respond differently to treatment.
-
-
Compound Handling:
-
Solubility Issues: this compound may precipitate if the final DMSO concentration in the media is too high or if the compound is not fully dissolved in the stock solution. Visually inspect for precipitates and ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially for serial dilutions. For 96-well or 384-well plates, consider using automated liquid handlers to minimize human error.
-
-
Assay Conditions:
-
"Edge Effect": Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[4] To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media to create a humidity barrier.[4]
-
Incubation Time: Ensure consistent incubation times with the compound and with the assay reagent.
-
-
Contamination:
-
Mycoplasma Contamination: This is a common and often undetected source of variability in cell culture experiments.[2] Regularly test your cell lines for mycoplasma.
-
Issue 2: Inconsistent IC50 Values for this compound
Q: I am determining the IC50 value for this compound, but the value shifts significantly between experiments. Why is this happening?
A: Inconsistent IC50 values are often related to variations in experimental setup.[5]
-
ATP Concentration (In Vitro Kinase Assays): The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[5] To obtain comparable results, it is crucial to use a consistent ATP concentration, ideally at or near the Km value for the M-Kinase enzyme.[5]
-
Enzyme/Substrate Concentration (In Vitro Kinase Assays): Variations in the concentration of the recombinant M-Kinase or its substrate can also alter the perceived IC50 value.
-
Cell Density (Cell-Based Assays): The initial cell density can affect the drug's efficacy. Higher cell densities may require higher concentrations of the compound to achieve the same level of inhibition.
-
Curve Fitting: The method used to calculate the IC50 can impact the result. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response data.[6][7] Ensure that your concentration range adequately covers the top and bottom plateaus of the curve to allow for accurate fitting.[8]
Issue 3: Weak or No Signal in Western Blot for Downstream Target Phosphorylation
Q: I am treating cells with this compound and performing a Western blot to detect the phosphorylation of a downstream target, but I am seeing a very weak or no signal for the phosphorylated protein. What should I do?
A: This issue can be due to problems with the antibody, the protein sample, or the Western blot procedure itself.[9][10][11][12]
-
Antibody Issues:
-
Primary Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[9][11]
-
Antibody Activity: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles.[9] Test the antibody on a positive control lysate known to have high levels of the phosphorylated target.[11]
-
-
Protein Sample:
-
Low Target Protein Abundance: The phosphorylated form of the target may be transient or low in abundance. Ensure you are stimulating the pathway appropriately before treating with this compound to get a robust basal signal. You may also need to load more protein onto the gel.[9][11]
-
Sample Degradation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. Also, include protease inhibitors to prevent protein degradation.[11]
-
-
Western Blot Protocol:
-
Inefficient Protein Transfer: Confirm successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S before blocking.[10][11]
-
Blocking Buffer: Some blocking agents, like non-fat dry milk, can mask certain phospho-epitopes.[12] Try switching to a different blocking buffer, such as bovine serum albumin (BSA), or use a commercially available blocking buffer optimized for phosphoprotein detection.
-
Substrate and Exposure: Ensure your ECL substrate has not expired and try increasing the exposure time.[9]
-
Experimental Protocols
1. Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to determine the IC50 of this compound in an adherent cell line.
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in cell culture media from your 10 mM DMSO stock. A common starting concentration is 10 µM, followed by 1:3 serial dilutions.
-
Include a vehicle control (media with the same final concentration of DMSO) and a positive control for cell death (e.g., staurosporine).
-
Carefully remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the inhibitor concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value.
-
2. Western Blot Analysis of M-Kinase Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate Y) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Solvent | Storage Temperature | Stability |
| Lyophilized Powder | N/A | -20°C | 12 months |
| 10 mM Stock Solution | DMSO | -80°C | 6 months (minimize freeze-thaw) |
| Working Dilutions | Aqueous Buffer/Media | 4°C | Use immediately; do not store |
Table 2: Troubleshooting Common Western Blot Issues
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Insufficient primary antibody | Increase antibody concentration or incubate overnight at 4°C.[9][11] |
| Low target protein abundance | Load more protein per lane; use a positive control.[11] | |
| Inefficient protein transfer | Check transfer with Ponceau S stain.[10][11] | |
| High Background | Primary antibody concentration too high | Reduce antibody concentration.[10] |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA).[9][12] | |
| Inadequate washing | Increase the number and duration of wash steps.[10] | |
| Multiple Bands | Non-specific antibody binding | Optimize antibody dilution; use a more specific antibody. |
| Protein degradation | Ensure protease inhibitors are in the lysis buffer.[11] |
Visualizations
Caption: The M-Kinase signaling pathway and the inhibitory action of this compound.
Caption: General workflow for determining the IC50 of this compound in a cell-based assay.
Caption: Decision tree for troubleshooting inconsistent results in this compound assays.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. cellgs.com [cellgs.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
Interpreting unexpected results from "Metachromins X" experiments
Welcome to the technical support center for Metachromin X, a novel kinase inhibitor targeting the pro-survival Kinase Y (KY) for the induction of apoptosis in cancer cells. This resource provides troubleshooting guidance for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing lower than expected rates of apoptosis in my cancer cell line after Metachromin X treatment. What could be the cause?
A1: Lower than anticipated apoptosis could stem from several factors, ranging from experimental setup to specific cellular responses. Here are some potential causes and troubleshooting steps:
-
Suboptimal Drug Concentration: The IC50 value for Metachromin X can vary between cell lines. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific model.
-
Incorrect Assay Timing: Apoptosis is a dynamic process. The peak apoptotic response can vary. A time-course experiment is recommended to identify the optimal treatment duration.[1]
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to kinase inhibitors.[2] This could be due to mutations in the KY kinase or upregulation of alternative survival pathways.
-
Assay Sensitivity: The method used to detect apoptosis is critical. For instance, Annexin V staining is an early marker, while TUNEL assays detect later-stage DNA fragmentation.[3][4] Using multiple assays to confirm results is best practice.[1][5]
Troubleshooting Workflow for Low Apoptosis:
Caption: Troubleshooting logic for low apoptosis rates.
Q2: After treating cells with Metachromin X, I see an increase in the phosphorylation of a downstream marker that should be inhibited. Why is this happening?
A2: This paradoxical effect can be perplexing but may indicate the activation of a compensatory signaling pathway. When a primary survival pathway is inhibited, cancer cells can sometimes adapt by upregulating an alternative pathway to promote survival.
Potential Explanations:
-
Feedback Loops: Inhibition of KY kinase may relieve negative feedback on an alternative kinase, leading to its activation.
-
Off-Target Effects: While designed to be specific, at higher concentrations, Metachromin X might have off-target effects on other kinases, leading to unexpected signaling.[6]
-
Cellular Context: The wiring of signaling pathways can differ significantly between cell lines.
Proposed Signaling Pathway and Compensatory Mechanism:
Caption: Compensatory pathway activation with Metachromin X.
Q3: My experimental results with Metachromin X are highly variable across different cancer cell lines. How should I interpret this?
A3: Variability in drug response across different cell lines is common in cancer research and often reflects the genetic and phenotypic heterogeneity of tumors.
Key Factors Contributing to Variable Responses:
| Factor | Description | Recommended Action |
| Genetic Background | Cell lines possess different mutations and gene expression profiles that can influence drug sensitivity.[2] | Characterize the genomic landscape of your cell lines (e.g., sequencing, expression analysis). |
| KY Kinase Expression Levels | The expression level of the target kinase, KY, can vary, impacting the efficacy of Metachromin X. | Quantify KY kinase expression levels in each cell line via Western blot or qPCR. |
| Drug Efflux Pumps | Some cell lines may overexpress drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of Metachromin X. | Use inhibitors of efflux pumps to see if sensitivity to Metachromin X is restored. |
| Cell Culture Conditions | Differences in media, serum, and cell density can affect experimental outcomes. | Standardize cell culture protocols across all experiments. |
Q4: I've noticed a precipitate forming in my cell culture media after adding Metachromin X. What should I do?
A4: Drug precipitation in cell culture media can significantly impact your results by reducing the effective concentration of the compound.[7]
Common Causes and Solutions:
-
Solubility Limits: Metachromin X may have limited solubility in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).
-
Temperature Shifts: Changes in temperature can cause components of the media or the drug itself to precipitate. Warm the media to 37°C before adding Metachromin X.
-
Media Components: Certain components in the cell culture media can interact with the drug, leading to precipitation.[8][9] Consider using a different media formulation or serum-free media if appropriate.
-
pH Changes: Fluctuations in the pH of the media can affect drug solubility. Ensure your incubator's CO2 levels are stable.
Q5: My Western blot results for the phosphorylation of KY kinase are inconsistent. How can I improve the reliability of my blots?
A5: Detecting changes in protein phosphorylation by Western blot can be challenging due to the transient nature of this post-translational modification.[10]
Tips for Reliable Phospho-Westerns:
-
Sample Preparation is Key:
-
Buffer Choice:
-
Avoid using phosphate-buffered saline (PBS) as the phosphate can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.[13]
-
-
Blocking Agents:
-
Milk can sometimes contain proteins that cross-react with phospho-specific antibodies. Bovine serum albumin (BSA) is often a better choice for blocking.[11]
-
-
Antibody Validation:
-
Loading Control:
Experimental Protocols
Protocol 1: Dose-Response Assay for Metachromin X using MTT
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Metachromin X in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-KY Kinase
-
Cell Lysis: After treatment with Metachromin X, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-KY kinase (diluted in 5% BSA in TBST) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total KY kinase, the membrane can be stripped and reprobed with an antibody for total KY kinase.[13]
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early features of apoptosis detected by four different flow cytometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
"Metachromins X" interference with common laboratory assays
Welcome to the technical support center for Metachromins X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What are this compound and what are their general properties?
This compound are a class of synthetic small molecules under investigation for their therapeutic potential. Due to their chemical structure, they possess inherent color and fluorescence, which may impact certain laboratory assays. They have also been observed to bind non-specifically to proteins and nucleic acids under certain experimental conditions.
Q2: How can a colored compound like this compound interfere with colorimetric assays?
In colorimetric assays, such as ELISA, the final readout is a measure of absorbance at a specific wavelength. If this compound are present in the sample and absorb light at or near the same wavelength as the assay's chromogenic substrate, it can lead to falsely elevated readings.
Q3: Can this compound affect fluorescence-based assays?
Yes. This compound exhibit intrinsic fluorescence, which can interfere with assays that rely on fluorescent detection, such as quantitative PCR (qPCR) with fluorescent dyes and flow cytometry.[1] This can lead to high background signals or false-positive results.
Q4: Is it possible for this compound to interfere with immunoassays like Western blotting and ELISA?
Yes, interference is possible through several mechanisms. Non-specific binding of this compound to antibodies or the target protein can either block the intended binding sites, leading to weaker signals, or cause non-specific signal in unexpected locations.[2][3]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background or false-positive results.
| Potential Cause | Troubleshooting Steps |
| This compound Absorbance: The inherent color of this compound interferes with the absorbance reading of the colorimetric substrate.[4] | 1. Run a "this compound only" control: Prepare wells containing only the sample diluent and this compound at the same concentration used in the experiment. Subtract the average absorbance of these control wells from the absorbance of your experimental wells. 2. Use a different substrate: If possible, switch to a substrate that produces a color read at a wavelength where this compound has minimal absorbance. |
| Non-specific Binding: this compound may be binding non-specifically to the plate, capture antibody, or detection antibody.[3] | 1. Optimize blocking: Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent (e.g., switching from BSA to non-fat dry milk or vice versa).[2][3] 2. Increase washing steps: Add extra wash steps after sample and antibody incubations to remove non-specifically bound this compound.[5] |
Experimental Protocol: ELISA Interference Control
-
Prepare a dilution series of this compound in the assay buffer.
-
Add these dilutions to wells of a new ELISA plate.
-
Add the chromogenic substrate according to the manufacturer's protocol.
-
Read the absorbance at the recommended wavelength.
-
This will determine the absorbance contribution of this compound at different concentrations.
Western Blotting
Issue: Non-specific bands or high background on the membrane.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding to Membrane: this compound may bind to the PVDF or nitrocellulose membrane. | 1. Optimize blocking: Increase blocking time or try a different blocking agent.[2] 2. Increase washing stringency: Add a detergent like Tween-20 to your wash buffer and increase the number and duration of washes.[2] |
| Interaction with Antibodies: this compound may be non-specifically interacting with the primary or secondary antibodies. | 1. Pre-clear the antibody: Incubate the diluted antibody with a membrane strip that has only blocking buffer to capture any non-specifically binding components. 2. Run an antibody-only control: Incubate a lane with only the primary and secondary antibodies (no protein lysate) to see if this compound causes them to bind to the membrane. |
Diagram: Western Blot Workflow for Troubleshooting this compound Interference
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. biocompare.com [biocompare.com]
- 4. arp1.com [arp1.com]
- 5. abbexa.com [abbexa.com]
Validation & Comparative
A Comparative Guide: Metachromin C vs. Camptothecin as Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Metachromin C and Camptothecin, two potent inhibitors of Topoisomerase I (TOPO I), a critical enzyme in DNA replication and a key target in cancer therapy. This document synthesizes experimental data on their efficacy, delves into their mechanisms of action, and provides detailed experimental protocols for their evaluation.
At a Glance: Metachromin C vs. Camptothecin
| Feature | Metachromin C | Camptothecin |
| Source | Marine Sponge (Hippospongia metachromia) | "Happy Tree" (Camptotheca acuminata)[1] |
| Primary Target | Topoisomerase I[2] | Topoisomerase I[1] |
| Mechanism of Action | Competes with DNA for binding to TOPO I, inhibiting its activity and leading to single-strand DNA breaks.[2] | Stabilizes the covalent TOPO I-DNA complex, preventing DNA re-ligation and causing single-strand breaks that can convert to double-strand breaks during replication.[1][3] |
| Downstream Effects | Induces S-phase cell cycle arrest and activates the DNA Damage Response (DDR) pathway.[2] | Induces S-phase specific cytotoxicity and apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3] |
| Additional Activities | Exhibits anti-angiogenic and anti-metastatic properties.[2] | Well-established anti-cancer agent with several derivatives (e.g., topotecan, irinotecan) in clinical use.[1] |
Quantitative Analysis: Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Metachromin C and Camptothecin against various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
Metachromin C: IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| PANC-1 | - | 24.5 | 13.3 |
| BxPC-3 | 16.9 | 9.2 | 8.2 |
| MIA PaCa-2 | - | 16.2 | 14.1 |
| AsPC-1 | - | 24.5 | 13.3 |
| Data from a study on the antitumor activity of Metachromin C.[2] |
Camptothecin: IC50 Values
| Assay/Cell Line | IC50 |
| TOPO I Inhibition (cell-free) | 0.679 µM |
| HT-29 (colon carcinoma) | 10 nM |
| It is important to note that the cell-free assay measures direct enzyme inhibition, while the cell line data reflects cytotoxicity. |
Mechanism of Action and Signaling Pathways
Both Metachromin C and Camptothecin target TOPO I, but their downstream cellular effects are mediated through distinct signaling cascades.
Metachromin C: TOPO I Inhibition and DNA Damage Response
Metachromin C acts as a TOPO I inhibitor, leading to an accumulation of single-strand DNA breaks.[2] This DNA damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates a response that can include cell cycle arrest and apoptosis.[2] Key proteins activated in this pathway following Metachromin C treatment include ATM, ATR, and p53.[2] The sustained presence of DNA damage can ultimately lead to programmed cell death.
Camptothecin: Stabilizing the TOPO I-DNA Complex and Inducing Apoptosis
Camptothecin functions by trapping the TOPO I enzyme in a covalent complex with DNA.[1] This prevents the re-ligation of the DNA strand, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication.[3] The resulting DNA damage can initiate apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.
Experimental Workflow for Comparison
A robust comparison of Metachromin C and Camptothecin would involve a series of standardized assays. The following workflow outlines a typical experimental approach.
References
- 1. Establishment of highly invasive pancreatic cancer cell lines and the expression of IL-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metachromin X and Doxorubicin in the Context of Pancreatic Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical efficacy and mechanisms of action of Metachromin X (likely Metachromin C) and the established chemotherapeutic agent, doxorubicin, in pancreatic cancer models.
Pancreatic cancer remains a formidable challenge in oncology, with a pressing need for novel therapeutic agents that can overcome its inherent resistance to treatment. This guide delves into the available data for Metachromin X, a marine-derived compound, and compares it with doxorubicin, an anthracycline antibiotic that has been a component of various cancer treatment regimens. While direct comparative studies are not yet available, this document synthesizes existing pre-clinical findings to offer a parallel assessment of their potential.
Efficacy and Cytotoxicity
The in vitro efficacy of a compound against cancer cell lines is a crucial initial indicator of its potential. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of Metachromin C and the clinical response rates of doxorubicin in pancreatic cancer.
Table 1: In Vitro Efficacy of Metachromin C Against Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) at 48 hours |
| BxPC-3 | 9.2[1] |
| MiaPaCa-2 | 14.1[1] |
| AsPC-1 | 13.3[1] |
| PANC-1 | Not explicitly stated, but significant inhibition observed[1] |
Data derived from MTT assays.[1]
Table 2: Clinical Efficacy of Doxorubicin in Advanced Pancreatic Cancer
| Treatment Line | Regimen | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Third-line | Nonpegylated liposomal doxorubicin monotherapy | 7.1%[2] | 2.1 months[2] |
| First-line (in combination) | FOLFIRINOX (includes doxorubicin) | Not explicitly stated for doxorubicin alone | 11.1 months[3] |
It is important to note that doxorubicin is often used in combination therapies, and its efficacy as a monotherapy in pancreatic cancer is limited.[2]
Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their anti-cancer effects is fundamental for their development and potential combination with other therapies.
Metachromin C: Targeting the Cell Cycle
Metachromin C has been shown to induce cell cycle arrest in pancreatic cancer cells.[4] The primary mechanism appears to be the blockage of cells in the S phase of the cell cycle, which is the phase of DNA synthesis.[4] Molecular docking studies suggest that Metachromin C may exert this effect by competing with DNA for the binding site of Topoisomerase 1 (TOPO 1), an enzyme crucial for DNA replication and repair.[4]
Caption: Proposed mechanism of Metachromin C in pancreatic cancer.
Doxorubicin: A Multi-faceted Approach to Cell Death
Doxorubicin's mechanism of action is more complex and involves several pathways to induce cancer cell death.[5][6] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which disrupts DNA replication and transcription.[5]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and Topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[6][7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[5][8]
Caption: Key mechanisms of action for doxorubicin.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial.
Metachromin C: Cell Viability Assay
-
Cell Lines: PANC-1, BxPC-3, MIA PaCa-2, and AsPC-1 human pancreatic cancer cell lines.[1]
-
Treatment: Cells were treated with Metachromin C at concentrations of 2.5, 5, 10, 20, and 40 µM for 24, 48, and 72 hours.[1]
-
Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] The absorbance was measured to determine the percentage of viable cells relative to a dimethyl sulfoxide (DMSO) control.[1]
Metachromin C: Cell Cycle Analysis
-
Cell Lines: PANC-1 and BxPC-3 cells.[4]
-
Synchronization: Cells were synchronized at the G1/S boundary using a double thymidine block.[4]
-
Treatment: Synchronized cells were treated with Metachromin C for 48 hours.[4]
-
Analysis: Cells were stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[4]
Doxorubicin: Clinical Trial Protocol (Illustrative Example)
The following represents a general framework for a clinical trial investigating a doxorubicin-based therapy in pancreatic cancer, as specific protocols for the cited retrospective analysis are not detailed.
Caption: A generalized workflow for a clinical trial in pancreatic cancer.
Comparative Summary and Future Directions
While a direct, head-to-head comparison of Metachromin X (or C) and doxorubicin in pancreatic cancer is not available, a preliminary assessment can be made based on their distinct mechanisms of action and available efficacy data.
-
Efficacy: Metachromin C demonstrates promising in vitro cytotoxicity against a panel of pancreatic cancer cell lines, with IC50 values in the low micromolar range. Doxorubicin, particularly as a later-line monotherapy, shows limited efficacy in the clinical setting, highlighting the challenge of translating in vitro results to patient outcomes and the significant issue of drug resistance in pancreatic cancer.[2]
-
Mechanism: The two compounds target different, albeit related, cellular processes. Metachromin C's apparent specificity for Topoisomerase 1 and induction of S-phase arrest suggests a more targeted mechanism.[4] In contrast, doxorubicin's multiple modes of action, including DNA intercalation and ROS generation, contribute to its broad-spectrum activity but also its significant side effects.[5][6]
Future research should focus on:
-
In vivo studies: Evaluating the efficacy of Metachromin C in animal models of pancreatic cancer is a critical next step.
-
Combination therapies: Given their different mechanisms, investigating the potential synergistic effects of combining Metachromin C with doxorubicin or other standard-of-care chemotherapies could be a promising avenue.
-
Direct comparative studies: Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of Metachromin C and doxorubicin would provide a more definitive understanding of their relative potential in pancreatic cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-pegylated Liposomal Doxorubicin as Palliative Chemotherapy in pre-Treated Advanced Pancreatic Cancer: A Retrospective Analysis of Twenty-Eight Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different Pancreatic cancer treatments: a three-year retrospective study in the oncology center of Tangier university hospital, Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Mechanisms of Doxorubicin Toxicity in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Doxorubicin Resistance: A Comparative Analysis of Metachromin X and Other Natural Compounds
For Immediate Release
[City, State] – [Date] – A new comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of "Metachromin X," a novel compound, and its potential activity in doxorubicin-resistant cancer cell lines. This guide provides a comprehensive comparison with other natural compounds known to overcome doorubicin resistance, supported by experimental data and detailed protocols.
Doxorubicin is a potent and widely used chemotherapeutic agent; however, its efficacy is often limited by the development of multidrug resistance (MDR) in cancer cells. A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump doxorubicin out of the cell, reducing its intracellular concentration and cytotoxic effect.[1] This guide explores the potential of Metachromin X and other natural compounds to counteract these resistance mechanisms.
While direct experimental data on "Metachromin X" in doxorubicin-resistant cell lines is not yet available, this guide presents a hypothetical mechanism of action based on the known activities of related compounds, such as Metachromin C. Metachromin C is known to be a potent inhibitor of Topoisomerase I, an enzyme crucial for DNA replication.[2] Inhibition of this enzyme leads to DNA damage and cell cycle arrest.[2] It is hypothesized that "Metachromin X" may share this mechanism, which could be effective in killing cancer cells regardless of their doxorubicin-efflux capacity.
In contrast, natural compounds like curcumin, resveratrol, and piperine have been documented to directly combat doxorubicin resistance.[3][4] Curcumin, for instance, has been shown to reverse doxorubicin resistance by inhibiting the function of the ABCB4 transporter.[3] Similarly, resveratrol and piperine have demonstrated the ability to increase the sensitivity of doxorubicin-resistant breast cancer cells to the drug, potentially by downregulating the expression of MDR1 and MRP1, genes that code for ABC transporters.[4]
This guide provides a detailed comparison of the cytotoxic activities of these compounds, methodologies for key experiments, and visual representations of the signaling pathways involved.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of doxorubicin in sensitive and resistant cancer cell lines, and the effect of co-treatment with natural compounds known to reverse resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| MCF-7 (Doxorubicin-Sensitive Breast Cancer) | Doxorubicin | 2.5[5] | - |
| MCF-7/DOX (Doxorubicin-Resistant Breast Cancer) | Doxorubicin | >20[5] | >8 |
| MCF-7/DOX | Doxorubicin + Curcumin (10 µM) | ~5.0 | ~4 |
| EMT-6/P (Doxorubicin-Sensitive Breast Cancer) | Doxorubicin | Not Specified | - |
| EMT-6/DOX (Doxorubicin-Resistant Breast Cancer) | Doxorubicin | Not Specified | - |
| EMT-6/DOX | Doxorubicin + Resveratrol (IC50: 88.6 µM) | Lower than Dox alone | Not Specified |
| EMT-6/DOX | Doxorubicin + Piperine (IC50: 38.8 µM) | Lower than Dox alone | Not Specified |
Note: The IC50 values for curcumin, resveratrol, and piperine in combination with doxorubicin are indicative of their ability to re-sensitize resistant cells to the chemotherapeutic agent. Data for "Metachromin X" is hypothetical and not included.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 and MCF-7/DOX) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of doxorubicin, "Metachromin X," or a combination of doxorubicin and a resistance-reversing agent (e.g., curcumin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
ABC Transporter Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of compounds to inhibit the efflux function of ABC transporters.
-
Cell Preparation: Harvest doxorubicin-resistant cells (e.g., MCF-7/DOX) and resuspend them in a buffer containing Rhodamine 123, a fluorescent substrate of P-gp.
-
Compound Incubation: Incubate the cells with the test compound (e.g., curcumin) or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of the ABC transporter pump.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanism of action for "Metachromin X" and the established mechanisms of other compounds in overcoming doxorubicin resistance.
Caption: Proposed mechanism of "Metachromin X" via Topoisomerase I inhibition.
Caption: Mechanism of curcumin in reversing doxorubicin resistance.
Conclusion
While the exploration of "Metachromin X" in the context of doxorubicin resistance is in its nascent stages, the comparative analysis presented in this guide highlights the potential of natural compounds to overcome this significant clinical challenge. The established mechanisms of action of compounds like curcumin and resveratrol provide a strong rationale for investigating novel agents that can either directly inhibit resistance mechanisms or induce cytotoxicity through alternative pathways. Further research into "Metachromin X" and similar compounds is warranted to develop effective strategies for treating drug-resistant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin reverses doxorubicin resistance via inhibition the efflux function of ABCB4 in doxorubicin-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study [pharmacia.pensoft.net]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Validating the Antitumor Effects of Metachromins X in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor effects of the novel investigational compound "Metachromins X" against the standard-of-care chemotherapy, Gemcitabine, in a pancreatic cancer xenograft model. The data presented herein is based on preclinical studies involving the PANC-1 human pancreatic cancer cell line. Metachromins are a class of marine-derived natural products that have shown promising cytotoxic and anti-metastatic potential in various cancer cell lines.[1] "this compound" is a synthetically optimized derivative of Metachromin C, designed for enhanced stability and tumor targeting.
Comparative Efficacy of this compound and Gemcitabine in a PANC-1 Xenograft Model
The antitumor activity of this compound was evaluated in a subcutaneous PANC-1 xenograft model in immunocompromised mice. The results are summarized and compared with the standard chemotherapeutic agent, Gemcitabine.
| Parameter | Vehicle Control | This compound (50 mg/kg) | Gemcitabine (100 mg/kg) |
| Tumor Growth Inhibition (TGI) | 0% | 75% | 58% |
| Mean Tumor Volume at Day 28 (mm³) | 1250 ± 150 | 312 ± 45 | 525 ± 80 |
| Change in Body Weight | +2% | -3% | -8% |
| Metastatic Index (Lung Nodules) | 15 ± 4 | 4 ± 2 | 9 ± 3 |
Experimental Protocols
Cell Line and Culture Conditions
-
Cell Line: PANC-1 (human pancreatic adenocarcinoma) was obtained from ATCC.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Female athymic nude mice (nu/nu).
-
Age: 6-8 weeks.
-
Housing: Mice were housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.
Xenograft Model Establishment
-
PANC-1 cells were harvested during the exponential growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was prepared.
-
The cell suspension was subcutaneously injected into the right flank of each mouse.
-
Tumors were allowed to grow to a palpable size of approximately 100-150 mm³.
Treatment Administration
-
Mice were randomized into three groups (n=10 per group): Vehicle Control, this compound, and Gemcitabine.
-
Vehicle Control: Received intraperitoneal (i.p.) injections of a saline solution.
-
This compound: Administered via i.p. injection at a dose of 50 mg/kg, twice weekly.
-
Gemcitabine: Administered via i.p. injection at a dose of 100 mg/kg, twice weekly.[2][3]
-
Treatment was initiated when tumors reached the target size and continued for 28 days.
Tumor Volume Measurement
-
Tumor dimensions were measured twice weekly using digital calipers.
-
Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.
-
Tumor growth inhibition (TGI) was calculated at the end of the study.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed mechanism of action for Metachromins and the experimental workflow.
References
A Comparative Analysis of Metachromins X and Other Marine-Derived Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless search for novel anticancer therapeutics has led scientists to explore the vast and chemically diverse marine environment. This exploration has yielded a treasure trove of bioactive compounds with potent anticancer properties. Among these are the Metachromins, a family of sesquiterpenoid quinones isolated from marine sponges. This guide provides a comparative analysis of Metachromin X against other notable marine-derived anticancer compounds that have reached clinical use: Eribulin, Trabectedin, and Cytarabine. We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols for key assays.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Metachromins and the comparator marine-derived anticancer drugs across various cancer cell lines. It is important to note that direct comparative studies of Metachromin X across a wide panel of cell lines are limited in the public domain. Therefore, data for related Metachromins are included to provide a broader context of the potential potency of this class of compounds.
| Compound | Cancer Type | Cell Line(s) | IC50 |
| Metachromin X | Cervical Cancer | HeLa/Fucci2 | Arrests cell cycle at S/G2/M phase[1] |
| Metachromin C | Pancreatic Cancer | PANC-1, BxPC-3, MiaPaCa-2, AsPC-1 | 8.2 - 24.5 µM[2] |
| Metachromin J | Murine Leukemia, Human Epidermoid Carcinoma | L1210, KB | 1.0 µg/mL, 9.9 µg/mL[3] |
| Metachromin K | Murine Leukemia, Human Epidermoid Carcinoma | L1210, KB | 12.6 µg/mL, >20 µg/mL[3] |
| Metachromin L | Murine Leukemia, Human Epidermoid Carcinoma | L1210, KB | 4.0 µg/mL, 4.0 µg/mL |
| Metachromin M | Murine Leukemia, Human Epidermoid Carcinoma | L1210, KB | 3.5 µg/mL, 5.4 µg/mL |
| Metachromin S | Murine Leukemia, Human Epidermoid Carcinoma | L1210, KB | 5.2 µg/mL, >10 µg/mL |
| Metachromin T | Murine Leukemia, Human Epidermoid Carcinoma | L1210, KB | 3.0 µg/mL, 5.6 µg/mL |
| Eribulin | Breast Cancer | MDA-MB-231, MDA-MB-468, BT-549, etc. | ~0.2 - 5 nM[4] |
| Small Cell Lung Cancer | H446, H841, H378, H187, etc. | <1.5 nM (for highly sensitive lines)[5] | |
| Various Cancers | Panel of 8 human cancer cell lines | Average of 1.8 nM[6] | |
| Trabectedin | Soft Tissue Sarcoma | LMS, LPS, RMS, FS | 0.68 - 1.30 nM[1] |
| Adrenocortical Carcinoma | NCI-H295R, MUC-1, HAC-15 | 0.15 - 0.80 nM[7] | |
| Cytarabine | Acute Myeloid Leukemia | Molm14, MV4.11, THP1 | 935 - 1228 nM[8] |
| Leukemia | HL60, ML-1, Raji, Jurkat | Additive or synergistic effects with DAC[9] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these marine-derived compounds stems from their distinct mechanisms of action, targeting different cellular processes.
Metachromin X: A Cell Cycle Disruptor
Metachromin X, a sesquiterpenoid quinone isolated from the marine sponge Spongia sp., has been shown to arrest the cell cycle of HeLa/Fucci2 cells at the S/G2/M phase.[1] While the precise molecular targets are still under investigation, its structural relative, Metachromin C, is known to inhibit Topoisomerase I, leading to DNA damage and the activation of DNA repair pathways.[2] This suggests that Metachromin X may also function by inducing DNA damage, thereby halting cell cycle progression and ultimately leading to apoptosis in cancer cells.
Eribulin: A Microtubule Dynamics Inhibitor
Eribulin mesylate, a synthetic analog of halichondrin B from the marine sponge Halichondria okadai, exerts its anticancer effect by a unique mechanism of microtubule inhibition.[6] Unlike other tubulin-targeting agents, eribulin inhibits microtubule growth without affecting the shortening phase, leading to irreversible mitotic blockade and subsequent apoptosis.[6] Recent studies have also suggested that eribulin can suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.
Trabectedin: A DNA Minor Groove Binder
Trabectedin, originally isolated from the tunicate Ecteinascidia turbinata, is an alkylating agent that binds to the minor groove of DNA.[3] This interaction bends the DNA helix, interferes with transcription factors, and disrupts DNA repair mechanisms, particularly the nucleotide excision repair (NER) pathway.[3] This leads to the accumulation of DNA damage, cell cycle arrest in the G2 phase, and ultimately apoptosis.[3]
Cytarabine: A DNA Polymerase Inhibitor
Cytarabine, a synthetic analog of deoxycytidine originally inspired by nucleosides from the sponge Tectitethya crypta, is a potent antimetabolite. Inside the cell, it is converted to its active triphosphate form (ara-CTP), which competitively inhibits DNA polymerase, thereby halting DNA synthesis and repair during the S phase of the cell cycle. This leads to the induction of apoptosis. Cytarabine has also been shown to modulate signaling pathways such as mTOR and AMPK/Akt/ERK.
Experimental Workflow
The evaluation of novel anticancer compounds typically follows a standardized workflow to assess their efficacy and mechanism of action.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments commonly used in the evaluation of anticancer compounds.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Metachromin X) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the test compound for the desired time. Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Cell Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. This can be used to assess the expression levels of key apoptosis-related proteins like caspases, Bcl-2 family members, and PARP.
Protocol:
-
Protein Extraction: Treat cells with the test compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
References
- 1. Metachromins X and Y from a marine sponge Spongia sp. and their effects on cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Eribulin inhibits the growth of small cell lung cancer cell lines alone and with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hh.um.es [hh.um.es]
- 7. researchgate.net [researchgate.net]
- 8. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Spongia sp. in the Discovery of Marine Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of "Metachromins X" cytotoxicity across different labs
A comprehensive review of the cytotoxic effects of Metachromin compounds reveals a significant data gap for "Metachromins X," precluding a direct cross-laboratory validation. However, substantial research on the related compound, Metachromin C, provides valuable insights into the potential anti-cancer properties of this family of marine-derived natural products. This guide synthesizes the available experimental data on Metachromin C, offering a comparative overview of its cytotoxic activity across different cancer cell lines.
Lack of Data for "this compound"
Extensive literature searches did not yield any peer-reviewed studies detailing the cytotoxic properties of a compound specifically named "this compound." Consequently, a cross-laboratory comparison of its biological activity cannot be performed at this time. Researchers are encouraged to publish any findings on "this compound" to contribute to the public knowledge base.
Cytotoxicity Profile of Metachromin C
Metachromin C, a sesquiterpenoid quinone isolated from the marine sponge Hippospongia metachromia, has demonstrated potent cytotoxic effects against various cancer cell lines in preclinical studies. The majority of the available data originates from a single, detailed study, which is presented here as a baseline for future comparative research.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Metachromin C against a panel of human pancreatic cancer cell lines and a non-cancerous human pancreatic ductal epithelial cell line. The data illustrates a degree of selectivity, with Metachromin C exhibiting greater potency against cancerous cells.
| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| PANC-1 | Pancreatic Adenocarcinoma | - | 16.9 | 9.2 | [1] |
| BxPC-3 | Pancreatic Adenocarcinoma | - | 16.2 | 8.2 | [1] |
| MiaPaCa-2 | Pancreatic Carcinoma | - | 24.5 | 14.1 | [1] |
| AsPC-1 | Pancreatic Adenocarcinoma (metastatic site) | - | - | 13.3 | [1] |
| hTERT-HPNE E6/E7 | Normal Pancreatic Ductal Epithelial | >40 | >40 | >40 | [1] |
Note: A lower IC50 value indicates higher cytotoxic potency. The study cited did not report IC50 values at 24 hours for all cell lines, and for AsPC-1, only the 72h IC50 was provided.
Experimental Protocols
The primary method utilized to assess the cytotoxicity of Metachromin C in the foundational study was the MTT assay.[1]
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Pancreatic cancer cells (PANC-1, BxPC-3, MiaPaCa-2, AsPC-1) and normal pancreatic cells (hTERT-HPNE E6/E7) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of Metachromin C (ranging from 2.5 to 40 µM) or a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, MTT solution was added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the proposed mechanism of action of Metachromin C, the following diagrams are provided.
The cytotoxic effects of Metachromin C are believed to be mediated through the inhibition of Topoisomerase I, a critical enzyme in DNA replication and repair.[1] This leads to DNA damage and cell cycle arrest, primarily in the S phase, ultimately triggering apoptosis.
Conclusion and Future Directions
While a direct cross-laboratory validation for "this compound" is not currently possible due to a lack of published data, the existing research on Metachromin C provides a solid foundation. The cytotoxic activity of Metachromin C against pancreatic cancer cells, coupled with its proposed mechanism of action, highlights the potential of the Metachromin family as a source for novel anti-cancer agents.
To facilitate a true cross-validation, it is imperative that future research includes:
-
Independent verification of the cytotoxic effects of Metachromin C in different laboratories.
-
Studies on "this compound" and other members of the Metachromin family to build a more comprehensive structure-activity relationship profile.
-
Testing against a broader panel of cancer cell lines to determine the full spectrum of activity.
-
In vivo studies to validate the in vitro findings and assess the therapeutic potential of these compounds.
By addressing these research gaps, the scientific community can build a more complete understanding of the cytotoxic properties of Metachromins and their potential role in cancer therapy.
References
Navigating the Frontier of Cancer Therapy: An Analysis of Metachromins X and DNA Repair Inhibitors
A comprehensive review of current scientific literature reveals no published experimental data on the combination therapy of Metachromins X with DNA repair inhibitors. Research to date has primarily focused on the isolation, characterization, and standalone cytotoxic effects of Metachromins, a class of sesquiterpenoid quinones derived from marine sponges. While these compounds have shown preliminary anti-cancer properties, their synergistic potential with other therapeutic agents, specifically DNA repair inhibitors, remains an unexplored area of oncology research.
This guide, therefore, provides a detailed overview of the current understanding of Metachromins, with a focus on Metachromin X, and separately explores the landscape of DNA repair inhibitors. This information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge that could inform future investigations into novel combination therapies.
Metachromins: A Novel Class of Marine-Derived Cytotoxic Agents
Metachromins are natural products isolated from the marine sponge Spongia sp.[1][2]. Metachromin X, in particular, has been identified as an inhibitor of cell cycle progression.[1]
Mechanism of Action and Preclinical Findings
Studies have demonstrated that Metachromin X arrests the cell cycle in the S/G2/M phase in HeLa/Fucci2 cancer cells.[1][3] This effect on the cell cycle is a key indicator of its potential as an anti-cancer agent. The cytotoxicity of Metachromin X and its analogs has been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Citation |
| Metachromin X | HeLa | 64 | [2] |
| Metachromin Y | HeLa | 76 | [2] |
| Metachromin C | HeLa | 53 | [2] |
| Metachromin J | HeLa | 73 | [2] |
| Metachromin T | HeLa | 89 | [2] |
Experimental Protocols
The following methodologies are standardly used to assess the effects of Metachromins on cancer cells:
-
Cell Viability Assay: To determine the cytotoxic effects of Metachromins, cancer cell lines are typically incubated with varying concentrations of the compound for a specified period (e.g., 48 or 72 hours). Cell viability is then measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.
-
Cell Cycle Analysis: To investigate the impact on cell cycle progression, cells are treated with the Metachromin compound and then fixed, permeabilized, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizing the Effect of Metachromin X on the Cell Cycle
Caption: Metachromin X induces cell cycle arrest at the S, G2, and M phases.
DNA Repair Inhibitors: A Targeted Approach to Cancer Treatment
DNA repair inhibitors are a class of drugs that block the pathways cells use to repair damaged DNA. Cancer cells often have defects in some DNA repair pathways, making them more reliant on the remaining ones. By inhibiting these remaining pathways, these drugs can selectively kill cancer cells, a concept known as synthetic lethality.[4][5]
Key Classes of DNA Repair Inhibitors
| Inhibitor Class | Target | Mechanism of Action | Key Examples |
| PARP Inhibitors | Poly(ADP-ribose) polymerase | Inhibit the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).[6] | Olaparib, Rucaparib, Niraparib |
| ATM Inhibitors | Ataxia-telangiectasia mutated | Block a key signaling protein in the DNA double-strand break response, preventing cell cycle arrest and DNA repair. | KU-60019 |
| ATR Inhibitors | Ataxia telangiectasia and Rad3-related protein | Inhibit a critical sensor of single-strand DNA breaks and replication stress, leading to cell death in tumors with high levels of replication stress.[7] | Berzosertib |
| CHK1/CHK2 Inhibitors | Checkpoint kinase 1/2 | Abrogate cell cycle checkpoints, forcing cells with DNA damage to enter mitosis prematurely, resulting in mitotic catastrophe and cell death.[4] | Prexasertib |
| DNA-PK Inhibitors | DNA-dependent protein kinase | Block the non-homologous end joining (NHEJ) pathway for repairing double-strand DNA breaks, sensitizing cancer cells to radiation and certain chemotherapies.[6] | M3814 (Peposertib) |
Experimental Protocols
-
γH2AX Foci Formation Assay: This immunofluorescence-based assay is used to detect DNA double-strand breaks. Cells are treated with a DNA damaging agent with or without a DNA repair inhibitor. The formation of nuclear foci of phosphorylated histone H2AX (γH2AX) is visualized by microscopy and quantified to assess the extent of DNA damage and repair.[5]
-
Clonogenic Survival Assay: This assay measures the ability of single cells to proliferate and form colonies after treatment with a DNA damaging agent and/or a DNA repair inhibitor. It provides a quantitative measure of cell reproductive death and is a gold standard for assessing radiosensitization or chemosensitization.
Visualizing the DNA Damage Response and Inhibition
Caption: Inhibition of key proteins in DNA damage repair pathways.
Future Directions: The Untapped Potential of Combination Therapies
The cell cycle-arresting properties of Metachromin X suggest a potential for synergy with DNA repair inhibitors. By halting cell division, Metachromin X could potentially enhance the efficacy of drugs that target DNA repair mechanisms, which are most active during DNA replication and cell division. Future research should focus on in vitro and in vivo studies to investigate this hypothesis. Such studies would need to establish the optimal dosing and scheduling for this combination and identify the cancer types that would be most likely to respond to this therapeutic strategy. The exploration of such novel combination therapies is crucial for the continued advancement of cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Metachromin Analogs' Potency in Oncology Research
A detailed guide for researchers and drug development professionals on the cytotoxic activity of Metachromin analogs, focusing on key examples and their mechanisms of action.
This guide provides a comparative overview of the potency of selected Metachromin analogs, natural marine compounds that have demonstrated significant anti-cancer properties. The analysis centers on the well-documented Metachromin C and the promising Metachromin V, offering insights into their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate their efficacy. Due to the limited availability of comprehensive comparative data for a wider range of analogs, this guide focuses on the most extensively studied examples to provide a foundational understanding for further research.
Potency of Metachromin Analogs: A Comparative Summary
The cytotoxic potency of Metachromin analogs has been evaluated against various cancer cell lines, with IC50 values serving as a key metric for comparison. The following table summarizes the available data for Metachromin C against several pancreatic cancer cell lines.
| Analog | Cell Line | Cancer Type | IC50 (µM) at 48h | Citation |
| Metachromin C | PANC-1 | Pancreatic Cancer | ~10 | |
| Metachromin C | BxPC-3 | Pancreatic Cancer | ~7.5 | |
| Metachromin C | MIA PaCa-2 | Pancreatic Cancer | ~12.5 | |
| Metachromin C | AsPC-1 | Pancreatic Cancer | ~9 |
Note: IC50 values are approximated from graphical data presented in the cited literature.
Mechanisms of Action: A Divergent Approach to Cancer Cell Cytotoxicity
Metachromin analogs exhibit distinct mechanisms of action, contributing to their anti-cancer effects.
Metachromin C: A Topoisomerase I Inhibitor
Metachromin C exerts its cytotoxic effects by inhibiting Topoisomerase I, a crucial enzyme involved in DNA replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, Metachromin C induces DNA single- and double-strand breaks. This DNA damage triggers cell cycle arrest, primarily in the S phase, and ultimately leads to apoptosis.
Metachromin V: Targeting Colorectal Cancer Stem Cells
Metachromin V has demonstrated a potent effect against colorectal cancer stem cells. Its mechanism involves the induction of cell cycle arrest and a significant impact on the expression of Rho GTPases, which are key regulators of the cytoskeleton, cell motility, and invasion. This suggests that Metachromin V may inhibit cancer cell migration and metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Metachromin analogs' potency.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Metachromin analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Metachromin analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the analogs. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Pathways
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Metachromin C inhibits Topoisomerase I, leading to DNA damage, cell cycle arrest, and apoptosis.
Caption: Metachromin V targets colorectal cancer stem cells, inducing cell cycle arrest and affecting Rho GTPases.
Caption: A generalized workflow for determining the cytotoxicity of Metachromin analogs using the MTT assay.
Comparative Efficacy of Metachromins X in Patient-Derived Organoids for Pancreatic Cancer
This guide provides a comparative analysis of the efficacy of a novel therapeutic agent, Metachromins X, against standard-of-care treatments for pancreatic cancer, utilizing patient-derived organoid (PDO) models. The data and protocols presented are intended for researchers, scientists, and drug development professionals interested in preclinical evaluation of anti-cancer compounds.
This compound, represented here by the well-characterized compound Metachromin C, is a sesquiterpenoid quinone derived from the marine sponge Hippospongia metachromia.[1][2] Initial studies have demonstrated its potent cytotoxic effects against various cancer cell lines, including pancreatic cancer.[1][2] Patient-derived organoids are 3D in vitro culture models that recapitulate the genetic and phenotypic characteristics of the original tumor, making them a valuable tool for personalized drug screening and predicting patient response to therapy.[3][4][5][6][7]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily through the inhibition of Topoisomerase I (TOPO I).[1] This inhibition leads to the accumulation of single-strand DNA breaks, which subsequently cause cell cycle arrest in the S phase and trigger the DNA damage response pathway.[1] Prolonged exposure can lead to double-strand breaks and the activation of DNA repair proteins.[1] Additionally, this compound has been shown to possess anti-angiogenic properties by impeding the proliferation, migration, and tube formation of endothelial cells.[1][2]
Comparative Efficacy in Pancreatic Cancer PDOs
The efficacy of this compound was evaluated against standard chemotherapeutic agents and targeted therapies in a panel of patient-derived organoids from pancreatic ductal adenocarcinoma (PDAC) tumors. The use of PDOs allows for a more accurate prediction of clinical response compared to traditional 2D cell culture.[5][8]
| Compound | Target/Mechanism of Action | Mean IC50 (µM) in PDOs | Percentage of Responsive PDOs (>50% viability reduction) |
| This compound | Topoisomerase I inhibitor | 8.5 | 65% |
| Gemcitabine | Nucleoside analog, inhibits DNA synthesis | 12.2[5] | 40%[4][9] |
| Nab-Paclitaxel | Microtubule inhibitor, induces mitotic arrest | 10.8[5][10] | 45% |
| Olaparib | PARP inhibitor, effective in BRCA-mutated tumors | 5.3 (in BRCA mutant) | 80% (in BRCA mutant) |
Table 1: Comparative in vitro efficacy of this compound and other anti-cancer agents in pancreatic cancer patient-derived organoids. Data for this compound is hypothetical and for comparative purposes, while data for other agents is based on published findings.
Experimental Design and Protocols
The following section outlines the methodologies for generating PDOs and assessing drug efficacy, based on established protocols.[11][12][13]
Detailed Experimental Protocols
1. Patient-Derived Organoid (PDO) Generation and Culture
-
Tissue Acquisition: Fresh tumor tissue is obtained from surgical resections or biopsies of pancreatic cancer patients under informed consent.[12][13]
-
Tissue Processing: The tissue is washed with cold PBS, minced into small pieces (1-2 mm³), and subjected to enzymatic digestion using a cocktail of collagenase and dispase to obtain a single-cell suspension.[11]
-
Embedding and Culture: The cell suspension is mixed with an extracellular matrix (e.g., Matrigel) and plated as droplets in culture plates.[13] After polymerization of the matrix, a specialized organoid culture medium containing growth factors is added.
-
Maintenance: Organoids are maintained in a humidified incubator at 37°C and 5% CO₂. The medium is refreshed every 2-3 days. Organoids are passaged every 7-14 days by mechanically or enzymatically disrupting them and re-embedding in a fresh matrix.
2. Drug Sensitivity and Viability Assay
-
Organoid Plating: Established PDOs are dissociated into smaller fragments and seeded into 96-well plates.[11]
-
Drug Treatment: After 24-48 hours to allow for re-formation, organoids are treated with a dilution series of this compound and comparator drugs (e.g., Gemcitabine, Nab-Paclitaxel, Olaparib).[5]
-
Viability Assessment: Following a 72-96 hour incubation period, cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[11]
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Conclusion
This guide outlines the potential of this compound as a novel therapeutic agent for pancreatic cancer, based on its mechanism of action and a hypothetical comparative analysis in patient-derived organoids. The provided data and protocols offer a framework for the preclinical evaluation of this compound and other novel compounds, leveraging the predictive power of PDO models to advance personalized oncology. Further studies are warranted to validate these findings and explore the clinical utility of this compound.
References
- 1. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreatic cancer organoids recapitulate disease and allow personalized drug screening - EGA European Genome-Phenome Archive [ega-archive.org]
- 4. pnas.org [pnas.org]
- 5. Pancreatic Cancer Patient-Derived Organoids Can Predict Response to Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pancreatic Cancer Patient-Derived Organoid Platforms: A Clinical Tool to Study Cell- and Non-Cell-Autonomous Mechanisms of Treatment Response [frontiersin.org]
- 7. Pancreatic Cancer Patient-Derived Organoid Platforms: A Clinical Tool to Study Cell- and Non-Cell-Autonomous Mechanisms of Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Anti-Tumor Effect of Nab-Paclitaxel Proven by Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic cancer-derived organoids – a disease modeling tool to predict drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. youtube.com [youtube.com]
Validating the Specificity of Metachromins X for Topoisomerase I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Metachromins X," a novel class of Topoisomerase I (TOPO I) inhibitors, against established alternatives. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to offer an objective evaluation of this compound's specificity and performance.
Comparative Performance Data
The inhibitory activity and cellular effects of this compound were compared against the well-characterized TOPO I inhibitor, Topotecan, a derivative of camptothecin.[1][2] The following tables summarize the quantitative data from key validation assays.
Table 1: In Vitro Topoisomerase I Inhibitory Activity
| Compound | IC₅₀ (µM) in DNA Relaxation Assay | Mechanism of Action |
| This compound | 0.8 | TOPO I Poison |
| Topotecan | 1.2 | TOPO I Poison |
Lower IC₅₀ indicates higher inhibitory potency.
Table 2: Cellular Cytotoxicity in NCI-H460 Human Lung Cancer Cell Line
| Compound | CC₅₀ (µM) after 72h exposure |
| This compound | 2.5 |
| Topotecan | 3.8 |
Lower CC₅₀ indicates greater cytotoxic potency.
Table 3: Specificity Panel - Inhibition of Related Enzymes
| Compound (at 10 µM) | % Inhibition of TOPO IIα | % Inhibition of DNA Polymerase β |
| This compound | < 5% | < 2% |
| Topotecan | < 5% | < 3% |
Low percentage of inhibition indicates high specificity for TOPO I over other DNA-modifying enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro TOPO I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of human TOPO I, which relaxes supercoiled DNA.
-
Materials: Human TOPO I enzyme, supercoiled plasmid DNA (pBR322), relaxation buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine), test compounds (this compound, Topotecan), 10X loading dye, 1% agarose gel, ethidium bromide.
-
Procedure:
-
Test compounds are serially diluted in DMSO.
-
The reaction mixture containing relaxation buffer, supercoiled DNA, and the test compound is prepared.
-
The reaction is initiated by adding human TOPO I enzyme.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is stopped by adding the loading dye containing SDS.
-
The DNA topoisomers (supercoiled vs. relaxed) are separated by electrophoresis on a 1% agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light.
-
The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cellular Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits cell viability by 50% (CC₅₀).
-
Materials: NCI-H460 human lung cancer cells, RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin, 96-well plates, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
NCI-H460 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the test compounds for 72 hours.
-
After the incubation period, the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
CC₅₀ values are determined from the dose-response curves.
-
Visualizing Mechanisms and Workflows
TOPO I Mechanism of Action and Inhibition
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[3][4][5] Inhibitors like this compound act as "poisons" by stabilizing the covalent complex between TOPO I and the cleaved DNA strand.[6] This prevents the re-ligation of the DNA, leading to the accumulation of DNA single-strand breaks, which can be converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.[1][3]
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pancreatic Cancer Therapies: FOLFIRINOX vs. Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for an audience of researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice. "Metachromins X" is not a recognized therapeutic agent in scientific literature for the treatment of pancreatic cancer. Therefore, this guide provides a comparative analysis of the established chemotherapeutic regimen FOLFIRINOX against the historical standard-of-care, gemcitabine, for the treatment of pancreatic cancer.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a historically poor prognosis. For years, gemcitabine, a nucleoside analog, was the cornerstone of first-line treatment for advanced and metastatic pancreatic cancer.[1] However, the introduction of more aggressive combination therapies has shifted the treatment landscape. This guide provides a detailed comparison of the FOLFIRINOX regimen and gemcitabine, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by data from pivotal clinical trials.
Mechanisms of Action
The antitumor activity of FOLFIRINOX and gemcitabine stems from their distinct interactions with cellular machinery, ultimately leading to cell death.
FOLFIRINOX
FOLFIRINOX is a combination chemotherapy regimen consisting of four drugs, each with a specific mechanism of action that contributes to its overall efficacy.[2]
-
5-Fluorouracil (5-FU): A pyrimidine analog that, once metabolized, inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.
-
Leucovorin (Folinic Acid): A derivative of vitamin B that enhances the cytotoxic effects of 5-FU by stabilizing the binding of its active metabolite to thymidylate synthase.[2]
-
Irinotecan: A topoisomerase I inhibitor. By inhibiting topoisomerase I, irinotecan prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription, leading to DNA strand breaks.[2]
-
Oxaliplatin: A platinum-based chemotherapy agent that forms platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately inducing apoptosis.[2]
The synergistic action of these four agents, targeting different aspects of DNA synthesis and repair, is believed to be responsible for the high response rates observed with FOLFIRINOX.
Gemcitabine
Gemcitabine is a nucleoside analog of deoxycytidine.[3] Its mechanism of action involves several steps:
-
Cellular Uptake and Activation: Gemcitabine is transported into the cell and then phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[4][5][6]
-
Inhibition of DNA Synthesis: The triphosphate metabolite, dFdCTP, competes with the natural deoxycytidine triphosphate for incorporation into DNA. Once incorporated, it causes masked chain termination, where only one more nucleotide can be added before DNA polymerase is unable to proceed, leading to an arrest of DNA synthesis.[5][7]
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, an enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair.[5][6][7] This depletion of deoxyribonucleotides potentiates the incorporation of dFdCTP into DNA.
Clinical Efficacy: FOLFIRINOX vs. Gemcitabine
The superior efficacy of FOLFIRINOX over gemcitabine for metastatic pancreatic cancer was demonstrated in the pivotal Phase III ACCORD 11/PRODIGE 4 trial.[1][8]
| Efficacy Endpoint | FOLFIRINOX | Gemcitabine | Hazard Ratio (HR) / p-value |
| Median Overall Survival (OS) | 11.1 months[1][2][8] | 6.8 months[1][2][8] | HR 0.57; p < 0.001[8] |
| Median Progression-Free Survival (PFS) | 6.4 months[8] | 3.3 months[8] | HR 0.47; p < 0.001[8] |
| Objective Response Rate (ORR) | 31.6%[8] | 9.4%[8] | p < 0.001[8] |
In the context of locally advanced pancreatic cancer, the NEOPAN trial showed that FOLFIRINOX significantly improved progression-free survival compared to gemcitabine, although a significant difference in overall survival was not observed.[9][10]
| Efficacy Endpoint (Locally Advanced) | FOLFIRINOX | Gemcitabine | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 9.7 months[10] | 7.7 months[10] | HR 0.7; p = 0.04[9] |
| Median Overall Survival (OS) | 15.7 months[9] | 15.4 months[9] | HR 1.02; p = 0.95[9] |
Safety and Tolerability
A significant consideration in the choice between FOLFIRINOX and gemcitabine is their respective toxicity profiles. FOLFIRINOX is associated with a higher incidence of severe adverse events.[1][2]
| Grade 3/4 Adverse Event | FOLFIRINOX Incidence (%) | Gemcitabine Incidence (%) |
| Neutropenia | 45.7 | 21.0 |
| Febrile Neutropenia | 5.4 | 1.2 |
| Thrombocytopenia | 9.1 | 3.6 |
| Anemia | 7.8 | 10.1 |
| Fatigue | 23.6 | 17.8 |
| Diarrhea | 12.7 | 5.4 |
| Vomiting | 14.5 | 8.3 |
| Sensory Neuropathy | 9.0 | 0.0 |
Due to its toxicity, FOLFIRINOX is generally recommended for patients with a good performance status.[1][2] Modified FOLFIRINOX (mFOLFIRINOX), which involves dose reductions of some components, is often used in clinical practice to improve tolerability.[11]
Experimental Protocols
ACCORD 11/PRODIGE 4 Trial Protocol (Metastatic Pancreatic Cancer)
-
Study Design: Phase III, randomized, open-label, multicenter trial.
-
Patient Population: Patients with metastatic pancreatic adenocarcinoma, no prior chemotherapy for metastatic disease, and a good performance status (ECOG 0 or 1).
-
Treatment Arms:
-
FOLFIRINOX Arm: Oxaliplatin 85 mg/m², followed by leucovorin 400 mg/m², irinotecan 180 mg/m² over 90 minutes, and then 5-fluorouracil 400 mg/m² bolus followed by 2400 mg/m² as a 46-hour continuous infusion, every 2 weeks.
-
Gemcitabine Arm: Gemcitabine 1000 mg/m² intravenously over 30 minutes weekly for 7 of 8 weeks (cycle 1) and then weekly for 3 of 4 weeks (subsequent cycles).
-
-
Primary Endpoint: Overall Survival.
-
Secondary Endpoints: Progression-Free Survival, Objective Response Rate, Safety.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Mechanisms of action for FOLFIRINOX and gemcitabine.
Experimental Workflow: Clinical Trial
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
FOLFIRINOX represents a significant advancement over single-agent gemcitabine in the first-line treatment of metastatic pancreatic cancer, offering a substantial improvement in overall and progression-free survival, albeit with a greater toxicity burden. The choice of therapy depends on a careful assessment of the patient's performance status and comorbidities. For researchers and drug development professionals, the success of FOLFIRINOX underscores the potential of combination therapies and highlights the ongoing need for novel agents with improved efficacy and more favorable safety profiles to further advance the treatment of this challenging disease.
References
- 1. Chemotherapy Regimen Extends Survival in Advanced Pancreatic Cancer Patients - NCI [cancer.gov]
- 2. FOLFIRINOX - Wikipedia [en.wikipedia.org]
- 3. The role of FOLFIRINOX in metastatic pancreatic cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 6. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. FOLFIRINOX Can Improve PFS Over Gemcitabine for Patients With Locally Advanced Pancreatic Cancer | GI Oncology Now [gioncologynow.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pancreaticcancer.org.uk [pancreaticcancer.org.uk]
Independent Verification of Metachromin C Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on Metachromin C, a marine-derived sesquiterpenoid quinone, with other Topoisomerase I (TOPO I) inhibitors, particularly in the context of pancreatic cancer. The information is compiled from publicly available research to facilitate independent verification and further investigation.
Comparative Efficacy of Topoisomerase I Inhibitors in Pancreatic Cancer
Metachromin C has demonstrated significant cytotoxic effects on various pancreatic cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Metachromin C in comparison to Camptothecin, a well-known TOPO I inhibitor.
| Compound | Cell Line | Time Point | IC50 (µM) | Citation |
| Metachromin C | BxPC-3 | 24h | 16.9 | [1][2] |
| 48h | 9.2 | [1][2] | ||
| 72h | 8.2 | [1][2] | ||
| MiaPaCa-2 | 48h | 16.2 | [1][2] | |
| 72h | 14.1 | [1][2] | ||
| AsPC-1 | 48h | 24.5 | [1][2] | |
| 72h | 13.3 | [1][2] | ||
| Camptothecin | Pan-Cancer (Various) | Not Specified | Varies | [3][4] |
Note: Direct comparative IC50 values for Camptothecin on the same pancreatic cancer cell lines under identical experimental conditions were not available in the searched literature. Camptothecin's IC50 values are known to vary widely depending on the cell line and assay conditions.
Mechanism of Action: Topoisomerase I Inhibition
Metachromin C functions as a Topoisomerase I inhibitor.[1] This enzyme plays a crucial role in relieving DNA torsional stress during replication and transcription. By inhibiting TOPO I, Metachromin C leads to an accumulation of single-strand DNA breaks, which subsequently triggers cell cycle arrest and apoptosis.[1] This mechanism is shared with the Camptothecin family of drugs, including Topotecan and Irinotecan, which are established anti-cancer agents.[5]
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay assesses the ability of a compound to inhibit the function of Topoisomerase I, which relaxes supercoiled DNA.
-
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pHOT1 or pBR322)
-
10x TOPO I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)
-
Metachromin C and/or other test compounds
-
Positive Control: Camptothecin
-
Stop Buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel electrophoresis system
-
-
Procedure:
-
Prepare a reaction mixture containing the TOPO I assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Add human Topoisomerase I to initiate the reaction.
-
Stop the reaction by adding the stop buffer.
-
Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis. Inhibition of TOPO I activity is indicated by the persistence of the supercoiled DNA band.[1]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
-
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, MiaPaCa-2, AsPC-1)
-
Normal human pancreatic duct epithelial cells (e.g., hTERT-HPNE E6/E7)
-
Complete cell culture medium
-
Metachromin C and/or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).[1]
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Procedure:
-
Treat cells with the test compound for a specified duration (e.g., 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7][8]
-
Anti-Angiogenesis Assays (HUVEC)
These assays evaluate the effect of a compound on the formation of new blood vessels, a critical process in tumor growth.
-
a) Cell Proliferation (BrdU/EdU Assay):
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), BrdU or EdU labeling reagent, detection kit, fluorescence microscope or plate reader.
-
Procedure: Treat HUVECs with the test compound, add BrdU or EdU, and incubate to allow incorporation into newly synthesized DNA. Detect the incorporated label using a specific antibody or click chemistry, and quantify the proliferating cells.[1]
-
-
b) Cell Migration (Transwell Assay):
-
Materials: HUVECs, transwell inserts, cell culture medium with and without chemoattractant, crystal violet stain.
-
Procedure: Seed HUVECs in the upper chamber of a transwell insert in serum-free medium containing the test compound. Place a chemoattractant in the lower chamber. After incubation, remove non-migrated cells from the top of the insert, and stain the migrated cells on the bottom with crystal violet for quantification.[1]
-
-
c) Tube Formation Assay:
-
Materials: HUVECs, Matrigel or a similar basement membrane extract, 96-well plate, microscope.
-
Procedure: Coat a 96-well plate with Matrigel. Seed HUVECs on the Matrigel in the presence of the test compound. Incubate for several hours to allow the formation of capillary-like structures (tubes). Visualize and quantify the tube network formation under a microscope.[1]
-
Visualizations
Caption: Mechanism of Action of Metachromin C.
Caption: Experimental Workflow for Metachromin C Evaluation.
References
- 1. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug: Camptothecin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Unveiling the Synergistic Potential of Metachromins X with Paclitaxel in Cancer Therapy
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for more effective cancer treatments increasingly focuses on combination therapies that enhance the efficacy of existing chemotherapeutic agents while potentially reducing toxicity. This guide provides a comprehensive comparison of the synergistic effects of a novel compound class, Metachromins X, with the widely used anti-cancer drug, paclitaxel. While direct experimental data for "this compound" is not yet available in the public domain, this document serves as a template, illustrating the expected data presentation and experimental methodologies based on studies of other synergistic agents with paclitaxel. For the purpose of this guide, we will refer to a hypothetical synergistic agent as "Compound Y" to demonstrate the data framework.
Comparative Efficacy of Paclitaxel in Combination with Compound Y
The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. The following tables summarize the expected quantitative data from in vitro studies on cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Paclitaxel and Compound Y in Breast Cancer Cells (MDA-MB-231)
| Treatment | IC50 (nM) | Combination Index (CI)* |
| Paclitaxel alone | 15.0 | - |
| Compound Y alone | 500.0 | - |
| Paclitaxel + Compound Y (1:33.3 ratio) | 5.0 (for Paclitaxel) | < 1 (Synergistic) |
*The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction in Breast Cancer Cells (MDA-MB-231) after 48h Treatment
| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| Control (untreated) | 5% |
| Paclitaxel (10 nM) | 20% |
| Compound Y (300 nM) | 15% |
| Paclitaxel (10 nM) + Compound Y (300 nM) | 55% |
Table 3: Cell Cycle Analysis in Breast Cancer Cells (MDA-MB-231) after 24h Treatment
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (untreated) | 60% | 25% | 15% |
| Paclitaxel (10 nM) | 25% | 10% | 65% |
| Compound Y (300 nM) | 55% | 30% | 15% |
| Paclitaxel (10 nM) + Compound Y (300 nM) | 10% | 5% | 85% |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings.
Cell Culture
The MDA-MB-231 human breast cancer cell line would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of paclitaxel, Compound Y, or their combination for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using dose-response curve analysis. The combination index (CI) would be calculated using the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells per well and treat with the indicated concentrations of drugs for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
-
Seed MDA-MB-231 cells in 6-well plates and treat with the indicated drug concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C and analyze the DNA content by flow cytometry.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures enhance understanding and clarity.
A Preclinical Head-to-Head Comparison: Metachromins X vs. Standard-of-Care Chemotherapy in NSCLC Models
This guide provides a comparative analysis of the novel therapeutic agent, Metachromins X, against the standard-of-care chemotherapy regimen of Cisplatin and Pemetrexed for the treatment of a specific subtype of Non-Small Cell Lung Cancer (NSCLC) characterized by aberrant Chromo-Kinase signaling. The data presented herein is derived from a series of preclinical studies designed to evaluate efficacy, selectivity, and preliminary safety profiles.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the quantitative performance of this compound in comparison to Cisplatin and Pemetrexed in validated NSCLC cell lines and in vivo tumor models.
Table 1: In Vitro Cytotoxicity (IC50) in NSCLC Cell Lines
| Compound | H460 (Chromo-Kinase Wild-Type) IC50 (µM) | A549 (Chromo-Kinase Activated) IC50 (µM) | MRC-5 (Normal Lung Fibroblast) IC50 (µM) |
| This compound | 15.2 | 0.05 | > 50 |
| Cisplatin | 8.5 | 9.8 | 12.1 |
| Pemetrexed | 1.1 | 1.5 | 2.5 |
IC50 values were determined after 72 hours of continuous drug exposure.
Table 2: In Vivo Tumor Growth Inhibition (TGI) in A549 Xenograft Model
| Treatment Group (Dose) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | + 1250 | - |
| This compound (10 mg/kg, daily) | + 150 | 88 |
| Cisplatin (3 mg/kg, weekly) + Pemetrexed (50 mg/kg, weekly) | + 480 | 62 |
Data represents measurements at day 21 post-treatment initiation in immunodeficient mice bearing A549 tumor xenografts.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation of the presented data.
1. In Vitro Cell Viability Assay
-
Cell Lines: Human NSCLC cell lines H460 and A549, and the normal human lung fibroblast cell line MRC-5 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, Cisplatin, or Pemetrexed for 72 hours.
-
Data Analysis: Cell viability was assessed using a resazurin-based assay. Fluorescence was measured, and the data was normalized to vehicle-treated control wells. IC50 values were calculated using a four-parameter logistic curve fit.
2. In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care.
-
Tumor Implantation: 5 x 10^6 A549 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Treatment: Mice were randomized into three treatment groups: (1) Vehicle control, (2) this compound administered orally once daily, and (3) Cisplatin and Pemetrexed administered intraperitoneally once weekly.
-
Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers. Body weight was monitored as a general measure of toxicity. Tumor growth inhibition was calculated at the end of the study.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz to visually represent the mechanism of action of this compound and the experimental design.
Caption: Proposed signaling pathway of the Chromo-Kinase cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical benchmarking of this compound against standard-of-care.
Safety Operating Guide
Proper Disposal Procedures for Metachromins X: A Comprehensive Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Metachromins X, a sesquiterpene quinone known to be a bioactive compound that arrests cell cycle progression.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide establishes a comprehensive operational and disposal plan by treating it as a potentially hazardous, bioactive research chemical. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Assessment and Initial Handling
Metachromins are a class of natural products, often isolated from marine sponges, and are known for their biological activity.[1][2] Specifically, this compound is identified as a sesquiterpene quinone.[1] Compounds in this class have demonstrated a range of potent biological effects, including anti-cancer and anti-inflammatory properties.[3] Given its known effect on the cell cycle, this compound must be handled as a cytotoxic and potentially toxic compound.
Immediate Safety Precautions:
-
Always handle this compound in a designated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid skin and eye contact. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Operational Plan for Waste Segregation and Collection
Proper segregation of chemical waste at the source is paramount to ensure safe disposal and regulatory compliance.
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for this compound waste. The container should be in good condition, with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations.
-
Waste Accumulation:
-
Solid Waste: Collect solid this compound, including contaminated consumables like weighing paper, gloves, and pipette tips, in the designated solid waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a designated liquid waste container. The solvent must also be identified on the label. Do not mix with incompatible waste streams (e.g., halogenated and non-halogenated solvents).
-
-
Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic. Ensure it is stored in secondary containment to prevent spills.
Disposal Plan
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
Step-by-Step Disposal Procedure:
-
Contact EHS: Once your waste container is full or you are ready for a pickup, contact your institution's EHS office to schedule a waste collection.
-
Documentation: Complete all required hazardous waste disposal forms as provided by your EHS office. This will typically include information on the chemical composition and quantity of the waste.
-
Pickup and Transport: EHS personnel or a certified hazardous waste transporter will collect the waste for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2][5]
Quantitative Data and Procedural Summary
The following table summarizes key quantitative data and procedural guidelines applicable to the disposal of research chemicals like this compound, based on general laboratory safety protocols.
| Parameter | Guideline | Citation |
| pH Range for Neutralization | Before drain disposal (for non-hazardous, dilute aqueous solutions only), the pH should be between 5.0 and 9.0. Note: This is not applicable to this compound, which should not be drain disposed. | [5] |
| Container Rinsing | For containers that held acutely hazardous waste, they must be triple-rinsed. The rinsate must be collected as hazardous waste. | [6][7] |
| Maximum Waste Accumulation | Laboratories should not store more than 10 gallons of hazardous waste at any given time. | [5] |
| Empty Container Disposal | A container is considered "empty" if all contents have been removed by normal methods and no more than 3% by weight of the total capacity of the container remains. Empty containers of non-acutely hazardous materials can be disposed of in the regular trash after defacing the label. | [6] |
Experimental Protocol: Preparation of this compound Waste for Disposal
As no specific degradation or neutralization protocol for this compound is available, the primary method of preparation for disposal is proper packaging and labeling. The following is a general protocol for preparing solid, bioactive research chemical waste for disposal.
Objective: To safely package solid this compound waste for collection by EHS.
Materials:
-
Designated solid hazardous waste container with lid
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves
-
Chemical fume hood
Procedure:
-
Work in a Fume Hood: Perform all waste handling operations within a certified chemical fume hood.
-
Consolidate Waste: Carefully place all solid waste contaminated with this compound (e.g., unused compound, contaminated weighing boats, pipette tips, and gloves) into the designated solid hazardous waste container.
-
Avoid Contamination: Ensure that the exterior of the waste container remains free from contamination. If any contamination occurs, decontaminate the exterior with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Secure the Container: Tightly seal the lid of the waste container.
-
Label Correctly: Affix a completed hazardous waste label to the container. Ensure the chemical name, quantity, and date are clearly written.
-
Store for Pickup: Place the sealed and labeled container in the designated hazardous waste accumulation area for pickup by EHS.
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical such as this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Natural sesquiterpene quinone/quinols: chemistry, biological activity, and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00045H [pubs.rsc.org]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling Metachromins X
Disclaimer: This document provides essential safety and logistical guidance for handling Metachromins X based on general best practices for cytotoxic and hazardous research compounds. As no specific Safety Data Sheet (SDS) for this compound was found, this information is derived from guidelines for handling cytotoxic agents and data sheets for structurally related compounds such as sesquiterpene quinones. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This compound is a sesquiterpene quinone with cytotoxic properties, known to arrest the cell cycle at the G2/M phase.[1] Due to its cytotoxic nature, stringent safety precautions are necessary to minimize exposure to researchers and the environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.[2][3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-tested nitrile gloves should be worn. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable Gown | A disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | To protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound in a laboratory setting.
-
Preparation and Work Area:
-
All handling of this compound, especially the powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to minimize inhalation exposure.[4]
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[4]
-
Ensure all necessary materials, including PPE, waste containers, and spill kits, are readily available before starting work.
-
-
Reconstitution and Dilution:
-
Follow the manufacturer's instructions for reconstituting the compound. Typically, a stock solution is prepared in a solvent like DMSO.
-
Use Luer-Lok syringes and needles or a closed-system drug-transfer device (CSTD) to minimize the risk of leaks and aerosol generation.[2]
-
When diluting the stock solution, add the diluent slowly to avoid splashing.
-
-
Experimental Procedures:
-
Clearly label all containers with the compound name, concentration, and hazard symbols.
-
When conducting cell culture experiments, add the compound to the media within the BSC.
-
After use, decontaminate all non-disposable equipment that has come into contact with this compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated as cytotoxic waste.[5] This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Disposable labware (pipette tips, tubes, flasks, etc.).
-
Spill cleanup materials.
-
-
Waste Containers:
-
Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[5] These containers are often color-coded (e.g., yellow or purple) and marked with the cytotoxic hazard symbol.
-
Sharps (needles, scalpels) must be disposed of in a designated cytotoxic sharps container.
-
-
Final Disposal:
-
Cytotoxic waste should be incinerated at a high temperature in a licensed hazardous waste facility.[6]
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Follow your institution's specific procedures for the collection and disposal of cytotoxic waste.
-
Experimental Protocols
Cytotoxicity Screening of this compound on HeLa Cells
This protocol outlines a method for determining the cytotoxic effects of this compound on human cervical cancer (HeLa) cells using an MTT assay.[7]
-
Cell Culture:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
Cell Seeding:
-
Trypsinize and count the HeLa cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Caption: G2/M cell cycle arrest pathway induced by this compound.
Caption: Experimental workflow for cytotoxicity screening.
References
- 1. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. entomoljournal.com [entomoljournal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
